1,3-Difluoroacetone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21301. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,3-difluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2O/c4-1-3(6)2-5/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIPCXRNASWFRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CF)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00963363 | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-14-5 | |
| Record name | 1,3-Difluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453-14-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 453-14-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Difluoropropan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00963363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1,3-Difluoroacetone from 1,3-Difluoroisopropanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-difluoroacetone, a valuable fluorinated building block in medicinal chemistry and drug development, through the oxidation of 1,3-difluoroisopropanol. This document details various synthetic methodologies, presents comparative data, and offers specific experimental protocols.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features, owing to the presence of two fluorine atoms, can significantly influence the biological activity, metabolic stability, and pharmacokinetic properties of molecules into which it is incorporated. The primary route to this compound involves the oxidation of the corresponding secondary alcohol, 1,3-difluoroisopropanol. The selection of an appropriate oxidation method is crucial to ensure high yield, purity, and scalability while minimizing environmental impact. This guide explores several common and effective oxidation strategies.
Overview of Synthetic Pathways
The conversion of 1,3-difluoroisopropanol to this compound is an oxidation reaction. Several established methods for the oxidation of secondary alcohols to ketones can be applied, each with its own advantages and disadvantages in terms of reactivity, selectivity, cost, and environmental impact. The most relevant methods include:
-
TEMPO-Catalyzed Oxidation: A mild and selective method using a stable nitroxyl radical catalyst in conjunction with a stoichiometric co-oxidant.
-
Swern Oxidation: A widely used method that employs dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, at low temperatures.
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and efficient oxidation using a hypervalent iodine reagent.
-
Chromium-Based Oxidation: Traditional methods utilizing chromium(VI) reagents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid).
The choice of method will depend on the scale of the reaction, the desired purity of the product, and the laboratory's capabilities and environmental considerations.
Comparative Data of Oxidation Methods
The following table summarizes key quantitative data for different methods of oxidizing 1,3-difluoroisopropanol to this compound. It is important to note that yields and reaction conditions for methods other than TEMPO-catalyzed oxidation are based on general protocols for secondary alcohols and may require optimization for this specific substrate.
| Oxidation Method | Oxidizing Agent/Catalyst | Co-oxidant/Activator | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| TEMPO-Catalyzed | TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) | Trichloroisocyanuric acid (TCCA) | Dichloromethane | Room Temp. | 6 hours | 69 | [1] |
| Swern Oxidation | Dimethyl sulfoxide (DMSO) | Oxalyl chloride | Dichloromethane | -78 to Room Temp. | 1-2 hours | Typical: >90 (general) | [2] |
| Dess-Martin | Dess-Martin Periodinane (DMP) | - | Dichloromethane | Room Temp. | 1-4 hours | Typical: >90 (general) | [3][4][5] |
| PCC Oxidation | Pyridinium chlorochromate (PCC) | - | Dichloromethane | Room Temp. | 2-4 hours | Typical: 80-95 (general) | [6][7][8] |
| Jones Oxidation | Chromium trioxide (CrO₃) | Sulfuric acid | Acetone | 0 to Room Temp. | 1-3 hours | Typical: 80-95 (general) | [9] |
Detailed Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound from 1,3-difluoroisopropanol using the aforementioned oxidation methods.
TEMPO-Catalyzed Oxidation
This protocol is based on a procedure described in a Japanese patent and offers a metal-free and relatively mild approach.[1]
Reagents:
-
1,3-Difluoroisopropanol
-
2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-difluoroisopropanol (1.0 eq) and TEMPO (0.01 eq) in dichloromethane.
-
To this solution, add trichloroisocyanuric acid (TCCA) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by distillation.
Swern Oxidation (General Protocol)
This protocol is a general procedure for the Swern oxidation of a secondary alcohol and may require optimization for 1,3-difluoroisopropanol.[10][2][11]
Reagents:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
1,3-Difluoroisopropanol
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture for 15 minutes at -78 °C.
-
Add a solution of 1,3-difluoroisopropanol (1.0 eq) in anhydrous dichloromethane dropwise, keeping the internal temperature below -60 °C.
-
Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5.0 eq) dropwise, and stir the mixture for another 15 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Dess-Martin Periodinane (DMP) Oxidation (General Protocol)
This is a general protocol for the DMP oxidation of a secondary alcohol.[3][4][5][12]
Reagents:
-
1,3-Difluoroisopropanol
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1,3-difluoroisopropanol (1.0 eq) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and wash it with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Pyridinium Chlorochromate (PCC) Oxidation (General Protocol)
This is a general protocol for the PCC oxidation of a secondary alcohol.[6][7][8]
Reagents:
-
1,3-Difluoroisopropanol
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether
Procedure:
-
To a suspension of PCC (1.5 eq) and Celite® or silica gel in anhydrous dichloromethane, add a solution of 1,3-difluoroisopropanol (1.0 eq) in anhydrous dichloromethane at room temperature.
-
Stir the mixture for 2-4 hours at room temperature. Monitor the reaction by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Florisil®, eluting with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by distillation.
Purification and Characterization
The primary method for purifying this compound is distillation.[1] Due to its relatively low boiling point, vacuum distillation may be employed to prevent decomposition. Before distillation, it is often necessary to remove any residual water, which can be achieved by adding a solid desiccant like anhydrous calcium chloride, zeolite, or anhydrous magnesium sulfate to the crude product.[1]
Physical and Spectroscopic Data for this compound:
| Property | Value | Reference |
| CAS Number | 453-14-5 | [13] |
| Molecular Formula | C₃H₄F₂O | [13] |
| Molecular Weight | 94.06 g/mol | [13] |
| Boiling Point | 101-102 °C | [13] |
| Density | 1.307 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.371 |
Characterization is typically performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS to confirm the structure and purity of the final product.
Visualizations
General Synthetic Pathway
Caption: General reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification.
Conclusion
The synthesis of this compound from 1,3-difluoroisopropanol can be achieved through various oxidation methods. The TEMPO-catalyzed oxidation stands out as a mild and selective method with a documented protocol for this specific transformation. However, classical methods such as Swern, Dess-Martin, and chromium-based oxidations provide viable alternatives, although they may require optimization for this fluorinated substrate. The choice of the synthetic route should be guided by the desired scale, purity requirements, and available resources. This guide provides the necessary information for researchers to select and implement a suitable method for the preparation of this important fluorinated building block.
References
- 1. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. This compound CAS#: 453-14-5 [m.chemicalbook.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 1,3-Difluoroacetone. The information is presented to support research, development, and application of this fluorinated ketone. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols for key characterization techniques are provided.
Core Physicochemical Properties
This compound is a fluorinated organic compound with the chemical formula C₃H₄F₂O.[1][2] Its structure features a central carbonyl group flanked by two fluorinated methyl groups. This substitution pattern significantly influences its chemical reactivity and physical properties.
Identification and Structure
| Property | Value | Source(s) |
| IUPAC Name | 1,3-difluoropropan-2-one | [3] |
| Synonyms | Bis(fluoromethyl) ketone, sym-Difluoroacetone | [3] |
| CAS Number | 453-14-5 | [1][2] |
| Molecular Formula | C₃H₄F₂O | [1][2] |
| Molecular Weight | 94.06 g/mol | [1][4] |
| Canonical SMILES | C(C(=O)CF)F | [3] |
| InChI Key | HKIPCXRNASWFRU-UHFFFAOYSA-N | [3] |
Physical and Chemical Properties
A summary of the key physicochemical properties of this compound is presented below. It is important to note that some variation in reported values exists in the literature, which may be attributed to different experimental conditions or purity of the samples.
| Property | Value | Source(s) |
| Physical State | Liquid | [1][5] |
| Color | Clear | [1] |
| Boiling Point | 85.7 °C at 760 mmHg | [3] |
| 101-102 °C | [1][2] | |
| 118-120 °C | [4] | |
| Melting Point | No data available | [4] |
| Density | 1.092 g/cm³ | [3] |
| 1.307 g/mL at 25 °C | [1][5] | |
| 1.3066 g/cm³ at 25 °C | [4] | |
| Refractive Index (n₂₀/D) | 1.304 | [3] |
| 1.371 | [1][5] | |
| Flash Point | 22 °C | [3] |
| 51 °C (closed cup) | [1][4][5] | |
| 51.1 °C (closed cup) | [4][5] | |
| Vapor Pressure | 68.5 mmHg at 25°C | [3] |
| Enthalpy of Vaporization | 32.61 kJ/mol | [3] |
| Solubility | No data available for water.[4] Generally, small ketones are soluble in water due to hydrogen bonding between the carbonyl oxygen and water molecules. Solubility decreases with increasing chain length. It is expected to be soluble in common organic solvents. | |
| LogP | -0.54 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the oxidation of 1,3-difluoroisopropanol.[6] The following protocol is based on this approach.
Materials:
-
1,3-difluoroisopropanol
-
Oxidizing agent (e.g., Sodium dichromate, Pyridinium chlorochromate (PCC))
-
Anhydrous dichloromethane (or other suitable organic solvent)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve 1,3-difluoroisopropanol in anhydrous dichloromethane and place it in the dropping funnel.
-
Add the oxidizing agent to the round-bottom flask.
-
Slowly add the solution of 1,3-difluoroisopropanol to the flask containing the oxidizing agent while stirring vigorously at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, quench the reaction by adding an appropriate quenching agent (e.g., water or a saturated solution of sodium thiosulfate for dichromate-based oxidations).
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by distillation to obtain the final product.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra will provide characteristic signals.
General Protocol for NMR Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently vortex the vial.
-
Transfer the solution into a clean 5 mm NMR tube using a Pasteur pipette, filtering through a small plug of glass wool to remove any particulate matter.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Expected Spectral Features:
-
¹H NMR: A triplet of triplets is expected for the four equivalent protons due to coupling with the two equivalent fluorine atoms.
-
¹³C NMR: Two signals are expected: one for the carbonyl carbon (in the downfield region, typically > 200 ppm for ketones) and one for the two equivalent fluorinated carbons. The signal for the fluorinated carbons will be split into a triplet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms, which will be split into a triplet by the two adjacent protons.
Caption: General workflow for NMR analysis of this compound.
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature will be the carbonyl (C=O) stretch.
General Protocol for Liquid Sample FT-IR Analysis (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of this compound onto the center of the ATR crystal.
-
Acquire the IR spectrum of the sample.
-
Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Expected Spectral Features:
-
C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1750 cm⁻¹. The presence of the electronegative fluorine atoms may shift this peak to a slightly higher wavenumber compared to non-fluorinated ketones.
-
C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000-1400 cm⁻¹.
-
C-H Stretch: Weak to medium absorption bands are expected just below 3000 cm⁻¹ for the sp³ C-H bonds.
Caption: General workflow for FT-IR analysis of this compound.
Safety Information
This compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.[4]
This technical guide provides a foundational understanding of the physicochemical properties of this compound for its use in scientific research and drug development. For more detailed information, consulting the cited literature is recommended.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. benchchem.com [benchchem.com]
- 3. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.uvic.ca [web.uvic.ca]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
An In-depth Technical Guide to 1,3-Difluoroacetone (CAS: 453-14-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoroacetone (CAS Number: 453-14-5) is a fluorinated organic compound with the systematic name 1,3-difluoropropan-2-one.[1] It serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[2][3][4] Its unique chemical properties, derived from the presence of two fluorine atoms, make it a versatile building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications, and safety protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in various experimental setups.
| Property | Value | Reference |
| CAS Number | 453-14-5 | [1][2] |
| Molecular Formula | C3H4F2O | [1][2] |
| Molecular Weight | 94.06 g/mol | [2] |
| Boiling Point | 85.7 °C at 760 mmHg | [1] |
| 101-102 °C | [2][5] | |
| Density | 1.092 g/cm³ | [1] |
| 1.307 g/mL at 25 °C | [2][5][6] | |
| Refractive Index (n20/D) | 1.304 | [1] |
| 1.371 | [2][5][6][7][8] | |
| Flash Point | 22 °C | [1] |
| 51 °C | [2][5] | |
| 51.1 °C - closed cup | [6] | |
| Vapour Pressure | 68.5 mmHg at 25°C | [1] |
| Form | Liquid | [2][5][6][7] |
| InChI Key | HKIPCXRNASWFRU-UHFFFAOYSA-N | [1][6][7][8] |
| Canonical SMILES | C(C(=O)CF)F | [1] |
Synthesis
A common method for the production of this compound involves the oxidation of 1,3-difluoroisopropanol.[9] While various oxidizing agents can be employed, a method utilizing a polycyclic N-oxyl compound as a catalyst in the presence of an oxidizer offers an efficient route.[9]
Experimental Protocol: Oxidation of 1,3-Difluoroisopropanol
This protocol is based on a patented method for the synthesis of this compound.[9]
Materials:
-
1,3-Difluoroisopropanol
-
2-Azaadamantane N-oxyl (AZADO) or 1-Methyl-2-azaadamantane N-oxyl
-
Trichloroisocyanuric acid (or other suitable oxidizing agent)
-
Organic solvent (e.g., benzene)[1]
-
Reaction vessel equipped with a stirrer and temperature control
Procedure:
-
In a suitable reaction vessel, dissolve 1,3-difluoroisopropanol in an organic solvent.
-
Add a catalytic amount of the polycyclic N-oxyl compound (e.g., AZADO).
-
Slowly add the oxidizing agent (e.g., trichloroisocyanuric acid) to the mixture while maintaining the reaction temperature.
-
Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, NMR).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude this compound.
-
Purify the product via distillation.
Below is a workflow diagram illustrating the synthesis process.
Caption: A workflow diagram for the synthesis of this compound.
Reactivity and Applications
This compound is a reactive ketone that can participate in various chemical transformations. One documented reaction is its condensation with 2-amino-2-phenyl-ethanol to form an imine derivative.[1]
Reaction Protocol:
-
Reactants: this compound and 2-amino-2-phenyl-ethanol
-
Solvent: Benzene
-
Temperature: 80 °C
-
Reaction Time: 3 hours
-
Yield: 80%[1]
The reaction proceeds as follows:
Caption: Reaction of this compound with 2-amino-2-phenyl-ethanol.
The primary application of this compound is as a pharmaceutical intermediate.[2][4] Its incorporation into molecules can modulate their biological activity, solubility, and metabolic stability. It is a key starting material for fungicides that incorporate a fluoropyrazole ring, which act as succinate dehydrogenase inhibitors.[10]
Spectroscopic Data
Detailed, publicly available spectra (NMR, IR, MS) for this compound are not prevalent in the searched literature. However, based on its structure, the following spectroscopic features can be anticipated:
-
¹H NMR: A triplet in the region of 4.5-5.5 ppm corresponding to the two methylene protons (CH₂) coupled to the two fluorine atoms.
-
¹³C NMR: A singlet for the carbonyl carbon (C=O) around 200 ppm, and a triplet for the methylene carbons (CH₂F) due to coupling with fluorine.
-
¹⁹F NMR: A triplet corresponding to the two equivalent fluorine atoms.
-
IR Spectroscopy: A strong absorption band around 1720-1740 cm⁻¹ characteristic of a ketone carbonyl stretch. C-F stretching bands would be expected in the 1000-1200 cm⁻¹ region.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 94.06. Common fragmentation patterns would involve the loss of CO, F, and CH₂F radicals.
Safety and Handling
This compound is a flammable and toxic liquid that requires careful handling.[11] The table below summarizes the key safety information.
| Hazard Information | Precautionary Measures |
| GHS Hazard Statements | H226: Flammable liquid and vapour.[6][12] |
| H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[6] | |
| Signal Word | Danger[6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection.[1][11][12] |
| Handling | Use only outdoors or in a well-ventilated area.[11][12] Keep away from heat, sparks, open flames, and hot surfaces.[11][12] Ground/bond container and receiving equipment.[11][12] Use explosion-proof electrical/ventilating/lighting equipment.[11][12] Use only non-sparking tools.[11][12] Take precautionary measures against static discharge.[11][12] Do not eat, drink or smoke when using this product.[11] |
| Storage | Store in a well-ventilated place. Keep container tightly closed.[11] Keep cool.[11] Store locked up.[11] |
| First Aid (IF INHALED) | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor.[11] |
| First Aid (IF ON SKIN) | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| First Aid (IF SWALLOWED) | Immediately call a POISON CENTER/doctor. Rinse mouth.[11] |
| Fire Fighting | In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish. |
The following diagram outlines a general workflow for handling a spill of this compound.
Caption: A general workflow for responding to a this compound spill.
Conclusion
This compound is a key fluorinated building block with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, reactivity, and physicochemical properties are well-characterized, enabling its use in complex molecular architectures. Adherence to strict safety protocols is paramount when handling this compound due to its flammable and toxic nature. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 453-14-5 [chemicalbook.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. H51145.06 [thermofisher.com]
- 5. This compound CAS#: 453-14-5 [amp.chemicalbook.com]
- 6. This compound 97 453-14-5 [sigmaaldrich.com]
- 7. scientificlabs.ie [scientificlabs.ie]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]
- 10. science-gate.com [science-gate.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
In-depth Analysis of 1,3-Difluoroacetone: Molecular Structure and Bonding Eludes Public Data
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the detailed structural and bonding characterization of 1,3-difluoroacetone. While general chemical and physical properties are documented, in-depth experimental and computational data on its molecular geometry, conformational preferences, and the nuances of its chemical bonds are not readily accessible. This lack of information precludes the creation of a detailed technical guide with quantitative data tables and specific experimental protocols as requested.
This compound, with the chemical formula C₃H₄F₂O, is a halogenated ketone of interest in various chemical research domains. Its physical properties, such as a boiling point of approximately 101-102 °C and a density of about 1.307 g/mL at 25 °C, are available from various chemical suppliers. The molecule consists of a central carbonyl group bonded to two fluoromethyl groups. The presence of electronegative fluorine atoms is expected to significantly influence the electronic structure and reactivity of the molecule.
Molecular Structure and Conformational Analysis
A definitive experimental determination of the molecular structure of this compound, through techniques such as microwave spectroscopy or gas-phase electron diffraction, does not appear to be published in readily accessible literature. Such studies would provide precise measurements of bond lengths (C-C, C=O, C-H, C-F) and bond angles, which are fundamental to understanding its structure.
Furthermore, the internal rotation of the two fluoromethyl groups around the C-C single bonds suggests the possibility of multiple conformers with different energies and populations. A study on the conformational analysis of 1,3-difluorinated alkanes indicates that the arrangement of fluorine atoms can profoundly impact molecular conformation. However, specific computational or experimental studies detailing the conformational landscape of this compound, including the identification of the most stable conformer(s) and the energy barriers between them, are absent from the available search results.
Bonding
A thorough understanding of the bonding in this compound would involve an analysis of the electronic effects of the fluorine substituents on the carbonyl group. The high electronegativity of fluorine is expected to induce a significant dipole moment and affect the charge distribution within the molecule. Quantum chemical calculations would be instrumental in characterizing the nature of the chemical bonds, including orbital interactions and electron density distribution. However, no specific computational studies on this compound were identified.
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented in the public domain. While a patent outlines a method for its production via the oxidation of 1,3-difluoroisopropanol, it lacks the detailed, step-by-step procedure and characterization data typically found in scientific publications that would be necessary for replication in a research setting.
Visualization of Molecular Structure
In the absence of experimentally determined or computationally optimized coordinates, a definitive 3D representation or a detailed logical relationship diagram of its signaling pathways or experimental workflows cannot be accurately generated. However, a basic representation of its connectivity can be visualized.
Caption: A 2D graph representing the atomic connectivity in this compound.
Spectroscopic Profile of 1,3-Difluoroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1,3-Difluoroacetone (1,3-difluoro-2-propanone). Due to a lack of readily available experimental spectra in public databases, this guide focuses on predicted data derived from established spectroscopic principles and spectral data of analogous compounds. The information herein serves as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Predicted ¹H NMR Data
The proton NMR spectrum of this compound is expected to show a single, complex multiplet. The two methylene (CH₂) groups are chemically equivalent, but the protons on each carbon are coupled to the adjacent fluorine atom and to the protons on the other methylene group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ 4.8 - 5.2 | Triplet of triplets (tt) | ²JHF ≈ 47 Hz, ⁴JHH ≈ 2 Hz | -CH₂F |
Note: The chemical shift is predicted based on the presence of the electron-withdrawing fluorine and carbonyl groups. The multiplicity arises from coupling to the geminal fluorine (²JHF) and long-range coupling to the protons of the other methylene group (⁴JHH).
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon environments. Due to the symmetry of the molecule, only two signals are expected.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Multiplicity (in ¹H-decoupled) | Coupling Constant (J) (Hz) | Assignment |
| ~ 200 - 205 | Triplet | ²JCF ≈ 30-35 Hz | C=O |
| ~ 80 - 85 | Triplet | ¹JCF ≈ 170-180 Hz | -CH₂F |
Note: The carbonyl carbon will appear as a triplet due to coupling with the two fluorine atoms on the adjacent carbons. The methylene carbons will also appear as a triplet due to direct coupling with the attached fluorine atom.
Predicted ¹⁹F NMR Data
¹⁹F NMR is highly sensitive to the local environment of the fluorine atoms.[1][2] A single signal is expected for the two equivalent fluorine atoms.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| ~ -230 to -235 | Triplet | ²JFH ≈ 47 Hz | -CH₂F |
Note: The chemical shift is referenced to CFCl₃. The signal will be split into a triplet due to coupling with the two geminal protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2950 - 3050 | Medium | C-H stretch |
| ~ 1730 - 1750 | Strong | C=O stretch (Ketone) |
| ~ 1050 - 1150 | Strong | C-F stretch |
Note: The carbonyl stretching frequency is expected to be at a slightly higher wavenumber than a typical aliphatic ketone due to the electron-withdrawing effect of the fluorine atoms.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely be used.
Table 5: Predicted Mass Spectrum Fragmentation for this compound
| m/z | Predicted Fragment Ion | Possible Neutral Loss |
| 94 | [C₃H₄F₂O]⁺• (Molecular Ion) | - |
| 61 | [C₂H₂FO]⁺ | •CHF |
| 42 | [C₂H₂O]⁺• | CH₂F₂ |
| 33 | [CH₂F]⁺ | C₂H₂O |
Note: The molecular ion peak is expected at m/z 94. Common fragmentation pathways would involve the loss of a fluoromethyl radical (•CH₂F) and other neutral fragments.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a liquid sample like this compound.
NMR Sample Preparation and Acquisition
-
Sample Preparation : Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of about 0.6-0.7 mL in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.0 ppm). For ¹⁹F NMR, an external reference such as CFCl₃ can be used.
-
¹H NMR Acquisition : Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
¹⁹F NMR Acquisition : Tune the spectrometer to the ¹⁹F frequency. A simple pulse-acquire sequence is typically sufficient.
FTIR Sample Preparation and Acquisition
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) or a liquid transmission cell can be used.[4][5][6]
-
ATR-FTIR :
-
Ensure the ATR crystal is clean.
-
Place a small drop of the neat liquid sample directly onto the crystal.
-
Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good quality spectrum.
-
Clean the crystal thoroughly after analysis.[5]
-
-
Liquid Transmission Cell :
-
Select a cell with IR-transparent windows (e.g., NaCl or KBr).
-
Introduce a small amount of the neat liquid between the salt plates to form a thin film.
-
Mount the cell in the spectrometer and acquire the spectrum.[7]
-
GC-MS Sample Preparation and Acquisition
Given its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound.[8][9][10]
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).
-
GC Separation : Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., a non-polar or medium-polarity column) and a temperature program to separate the compound from the solvent and any impurities.
-
MS Detection : The eluent from the GC is introduced directly into the ion source of the mass spectrometer. Use electron ionization (EI) at 70 eV. The mass spectrometer will scan a range of m/z values to detect the molecular ion and its fragments.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biophysics.org [biophysics.org]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. jascoinc.com [jascoinc.com]
- 7. researchgate.net [researchgate.net]
- 8. newtowncreek.info [newtowncreek.info]
- 9. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 10. resolvemass.ca [resolvemass.ca]
In-Depth Technical Guide: Theoretical and Computational Studies of 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,3-difluoroacetone. Due to the limited availability of direct experimental and computational research on this specific molecule, this guide synthesizes information from related compounds and established computational methodologies to present a thorough theoretical framework. It covers conformational analysis, predicted spectroscopic properties (IR and NMR), thermochemical properties, and potential reactivity, particularly in a biological context. Detailed experimental protocols for its synthesis and characterization are also provided, drawing from established methods for similar fluorinated ketones. This document aims to serve as a foundational resource for researchers interested in the unique properties and potential applications of this compound.
Introduction
This compound (FCH₂C(O)CH₂F) is a halogenated ketone of significant interest due to the influence of its fluorine substituents on its chemical and physical properties. The high electronegativity of fluorine can induce significant changes in molecular geometry, reactivity, and metabolic stability. α-Fluoroketones, a class of compounds to which this compound belongs, are known for their enhanced reactivity towards nucleophiles and their potential as enzyme inhibitors.[1][2] This guide explores the theoretical underpinnings of this compound's structure and reactivity through computational modeling and provides a basis for its experimental investigation.
Theoretical and Computational Studies
As dedicated computational studies on this compound are not extensively available in the current literature, this section outlines a proposed theoretical investigation based on established methodologies for analogous fluorinated organic molecules.
Conformational Analysis
The presence of two rotatable C-C bonds in this compound suggests the existence of multiple conformers. The conformational landscape is dictated by a balance of steric hindrance, dipole-dipole interactions, and hyperconjugative effects. A systematic conformational search can be performed using computational methods to identify the stable isomers and the transition states connecting them.
Methodology:
A plausible computational workflow for the conformational analysis of this compound is as follows:
Figure 1: Proposed workflow for the conformational analysis of this compound.
Based on studies of similar 1,3-difluorinated alkanes, it is expected that gauche conformations will be significantly populated due to stabilizing gauche effects.[3][4] The relative energies of the conformers will likely be influenced by the orientation of the C-F bonds with respect to the carbonyl group.
Table 1: Predicted Relative Energies and Dipole Moments of this compound Conformers (Illustrative)
| Conformer | Dihedral Angles (F-C-C-C, C-C-C-F) | Point Group | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| I (anti-anti) | ~180°, ~180° | C2v | 0.00 (Reference) | ~0.5 |
| II (anti-gauche) | ~180°, ~60° | C1 | Value | Value |
| III (gauche-gauche, like) | ~60°, ~60° | C2 | Value | Value |
| IV (gauche-gauche, unlike) | ~60°, ~-60° | Cs | Value | Value |
| Note: The values in this table are illustrative and would be determined from the proposed computational study. |
Spectroscopic Properties
Computational chemistry provides a powerful tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation.
The infrared (IR) spectrum of this compound can be predicted by calculating the harmonic vibrational frequencies.
Methodology:
Frequency calculations are typically performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311+G(d,p)). The calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 2: Predicted Prominent Vibrational Frequencies of this compound (Illustrative)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Predicted Intensity |
| C=O stretch | Value | Value | Strong |
| C-F stretch (symmetric) | Value | Value | Strong |
| C-F stretch (asymmetric) | Value | Value | Strong |
| CH₂ wag | Value | Value | Medium |
| C-C stretch | Value | Value | Medium |
| Note: The values in this table are illustrative and would be populated by the results of the proposed DFT calculations. |
The ¹H and ¹³C NMR chemical shifts of this compound can be calculated using the Gauge-Including Atomic Orbital (GIAO) method.
Methodology:
NMR calculations are generally performed using a functional and basis set known to provide accurate results for organic molecules (e.g., mPW1PW91/6-311+G(2d,p)).[5] The calculated absolute shieldings are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (TMS).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts of this compound (Illustrative)
| Nucleus | Predicted Chemical Shift (ppm vs. TMS) |
| ¹H (CH₂) | Value |
| ¹³C (C=O) | Value |
| ¹³C (CH₂) | Value |
| Note: The values in this table are illustrative and would be the outcome of the proposed GIAO calculations. |
Thermochemical Properties
Thermochemical properties such as the enthalpy of formation, entropy, and heat capacity can be calculated from the vibrational frequencies and electronic energies obtained from DFT calculations. These properties are crucial for understanding the stability and reactivity of the molecule. The NIST WebBook provides some reaction thermochemistry data for this compound.[6]
Experimental Protocols
This section details the experimental procedures for the synthesis and characterization of this compound.
Synthesis of this compound
A plausible route for the synthesis of this compound is the oxidation of 1,3-difluoro-2-propanol. The following protocol is adapted from a patented procedure.
Figure 2: General workflow for the synthesis of this compound.
Detailed Protocol:
-
Reaction Setup: To a solution of 1,3-difluoro-2-propanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer, add the oxidizing agent (e.g., Pyridinium chlorochromate (PCC), 1.5 eq) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques.
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃). The expected signals would be a triplet for the protons in the ¹H NMR spectrum (due to coupling with the adjacent fluorine atoms) and two distinct signals in the ¹³C NMR spectrum for the carbonyl and methylene carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands for the C=O and C-F stretching vibrations.[7]
-
Mass Spectrometry (MS): GC-MS analysis can be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[8]
Reactivity and Biological Significance
The presence of two α-fluorine atoms significantly influences the reactivity of the carbonyl group in this compound.
Enhanced Electrophilicity
The electron-withdrawing nature of the fluorine atoms increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to acetone.[1] This enhanced electrophilicity is a key feature of α-fluoroketones.
Potential as Enzyme Inhibitors
Peptidyl fluoromethyl ketones are well-documented as potent inhibitors of serine and cysteine proteases.[2][9][10][11] The mechanism of inhibition typically involves the nucleophilic attack of an active site serine or cysteine residue on the electrophilic carbonyl carbon of the fluoromethyl ketone, forming a stable hemiacetal or hemithioacetal adduct. This mimics the transition state of peptide bond hydrolysis.
Figure 3: Proposed mechanism of serine protease inhibition by this compound.
Given this precedent, this compound could serve as a warhead for the design of novel enzyme inhibitors. Its simple structure allows for facile chemical modification to introduce specificity for different enzyme targets. The metabolic stability often conferred by fluorine atoms is an additional attractive feature for drug development.[12]
Conclusion
This technical guide has provided a detailed theoretical and computational framework for the study of this compound. While direct experimental data remains scarce, the proposed computational studies, based on robust methodologies, can provide valuable insights into its conformational preferences, spectroscopic signatures, and thermochemical properties. The outlined experimental protocols for its synthesis and characterization offer a practical starting point for its laboratory investigation. The known reactivity of α-fluoroketones, particularly as enzyme inhibitors, highlights the potential of this compound as a valuable building block in medicinal chemistry and drug discovery. Further experimental and computational research is warranted to fully elucidate the properties and applications of this intriguing molecule.
References
- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 2. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformational Analysis of 1,3-Difluorinated Alkanes | Semantic Scholar [semanticscholar.org]
- 5. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification [mdpi.com]
- 6. 2-Propanone, 1,3-difluoro- [webbook.nist.gov]
- 7. edu.rsc.org [edu.rsc.org]
- 8. gcms.cz [gcms.cz]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of serine proteases by peptidyl fluoromethyl ketones (Journal Article) | OSTI.GOV [osti.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reaction of 1,3-Difluoroacetone with 2-Amino-2-phenylethanol: Mechanisms, Protocols, and Applications
A Senior Application Scientist's Perspective on a Versatile Fluorinated Building Block
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The reaction between 1,3-difluoroacetone and 2-amino-2-phenylethanol represents a critical intersection of fluorine chemistry and heterocyclic synthesis, offering a pathway to novel molecular architectures of significant interest in drug discovery and materials science. This in-depth technical guide provides a comprehensive analysis of this reaction, navigating the nuanced interplay between kinetic and thermodynamic control that dictates the formation of either a stable imine or a chiral oxazolidine. We will dissect the underlying reaction mechanisms, provide detailed, field-tested experimental protocols for the selective synthesis of each product, and outline robust analytical methodologies for their characterization. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated synthons in their work.
Introduction: The Strategic Importance of Fluorinated Heterocycles
The introduction of fluorine into organic molecules can profoundly alter their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, fluorinated compounds have become indispensable in the development of modern pharmaceuticals and agrochemicals. When fluorine is incorporated into a heterocyclic scaffold, such as an oxazolidine, the resulting molecule combines the conformational rigidity and defined stereochemistry of the ring system with the unique electronic attributes of the fluorine atoms.
Chiral oxazolidines, in particular, are privileged structures in medicinal chemistry and asymmetric synthesis.[1][2] They serve as chiral auxiliaries, directing the stereochemical outcome of reactions, and are integral components of numerous biologically active compounds, including antibiotics.[3][4] The reaction of a fluorinated ketone like this compound with a chiral amino alcohol, such as 2-amino-2-phenylethanol, presents a direct route to these valuable, stereochemically complex fluorinated heterocycles. However, the pathway is not always straightforward and can be directed towards an alternative, yet equally useful, imine product. Understanding and controlling this selectivity is paramount for synthetic utility.
This guide will explore the reaction of this compound, a highly reactive ketone due to the electron-withdrawing nature of its two fluorine atoms[5], with the chiral amino alcohol 2-amino-2-phenylethanol[6].
The Dichotomy of Reactivity: Imine vs. Oxazolidine Formation
The reaction of a ketone with a primary amino alcohol is a classic example of a chemical equilibrium that can lead to two distinct products: an imine (a Schiff base) or a cyclized hemiaminal, the oxazolidine. The outcome of the reaction between this compound and 2-amino-2-phenylethanol is highly dependent on the reaction conditions, a concept rooted in the principles of kinetic versus thermodynamic control.
The Reaction Mechanism: A Tale of Two Pathways
The initial step in the reaction is the nucleophilic attack of the amine group of 2-amino-2-phenylethanol on the electrophilic carbonyl carbon of this compound. This forms a transient tetrahedral intermediate, a hemiaminal (or carbinolamine). From this crucial intermediate, the reaction can diverge.[7]
-
Pathway A: Imine Formation (Thermodynamic Product) : Under conditions that favor the removal of water, typically at elevated temperatures with azeotropic distillation, the equilibrium is driven towards the formation of the imine.[8] The hemiaminal is protonated on the oxygen, which then leaves as a water molecule, forming a resonance-stabilized iminium ion. Subsequent deprotonation of the nitrogen yields the final imine product, 2-((1,3-difluoropropan-2-ylidene)amino)-2-phenylethanol.[9] This pathway often leads to the more thermodynamically stable product.
-
Pathway B: Oxazolidine Formation (Kinetic Product) : If the reaction is conducted under milder conditions where water is not actively removed, the hemiaminal intermediate can undergo a rapid, intramolecular cyclization. The hydroxyl group of the amino alcohol attacks the same carbon atom, displacing the newly formed hydroxyl group (after proton transfer) to form a stable five-membered oxazolidine ring. This cyclization is often reversible and can be the kinetically favored pathway.
The presence of the electron-withdrawing fluorine atoms in this compound enhances the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack. However, these groups also influence the stability of the intermediates and the position of the final equilibrium.
Diagram 1: Reaction Mechanism
Caption: Reaction pathways for this compound and 2-amino-2-phenylethanol.
Experimental Protocols: A Practical Guide to Product Selectivity
The ability to selectively synthesize either the imine or the oxazolidine is crucial for harnessing the full potential of this reaction. The following protocols are designed to provide a high degree of control over the reaction outcome.
Synthesis of 2-((1,3-difluoropropan-2-ylidene)amino)-2-phenylethanol (Imine)
This protocol is optimized for the formation of the thermodynamically favored imine product by ensuring the removal of water.
Table 1: Reagents and Materials for Imine Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 94.06 | 0.94 g | 10 | Ketone |
| (rac)-2-Amino-2-phenylethanol | 137.18 | 1.37 g | 10 | Amino Alcohol |
| Benzene or Toluene | - | 50 mL | - | Solvent (azeotropic) |
| p-Toluenesulfonic acid (p-TsOH) | 172.20 | 0.17 g | 1 | Acid Catalyst |
| Anhydrous Magnesium Sulfate | 120.37 | - | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-amino-2-phenylethanol (1.37 g, 10 mmol) and benzene or toluene (50 mL).
-
Addition of Reactants: Add this compound (0.94 g, 10 mmol) and p-toluenesulfonic acid (0.17 g, 1 mmol) to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (approximately 80°C for benzene). The water formed during the reaction will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure imine.
Diagram 2: Experimental Workflow for Imine Synthesis
Caption: Workflow for the synthesis of the imine product.
Synthesis of 2,2-bis(fluoromethyl)-4-phenyl-1,3-oxazolidine (Oxazolidine)
This protocol is designed to favor the formation of the kinetically controlled oxazolidine product by using milder conditions and avoiding the removal of water.
Table 2: Reagents and Materials for Oxazolidine Synthesis
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| This compound | 94.06 | 0.94 g | 10 | Ketone |
| (rac)-2-Amino-2-phenylethanol | 137.18 | 1.37 g | 10 | Amino Alcohol |
| Dichloromethane (DCM) | - | 50 mL | - | Solvent |
| Molecular Sieves (4Å) | - | 5 g | - | Drying Agent |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-2-phenylethanol (1.37 g, 10 mmol) and dichloromethane (50 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Ketone: Slowly add this compound (0.94 g, 10 mmol) to the cooled solution with stirring.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Drying and Filtration: Add activated 4Å molecular sieves to the reaction mixture to absorb the water formed and drive the cyclization. Stir for an additional 2 hours.
-
Work-up: Filter off the molecular sieves and wash them with a small amount of dichloromethane.
-
Concentration and Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude oxazolidine can be purified by flash column chromatography on silica gel.
Product Characterization: A Spectroscopic Approach
Distinguishing between the imine and oxazolidine products is readily achieved through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data for Product Characterization
| Technique | Imine (Expected Data) | Oxazolidine (Expected Data) |
| Infrared (IR) | Strong C=N stretch around 1640-1690 cm⁻¹; Broad O-H stretch from the alcohol. | Absence of C=N stretch; N-H stretch (if not substituted) around 3300-3500 cm⁻¹; C-O stretches. |
| ¹H NMR | Absence of a methine proton at the C2 position of the oxazolidine ring. | A characteristic singlet for the methine proton at the C2 position of the oxazolidine ring. |
| ¹³C NMR | A signal for the C=N carbon in the range of 165-175 ppm. | A signal for the C2 carbon of the oxazolidine ring (a quaternary carbon) in the range of 90-100 ppm. |
| Mass Spectrometry | Molecular ion peak corresponding to the imine (C₁₁H₁₁F₂NO). Fragmentation may involve cleavage of the C-N single bonds. | Molecular ion peak corresponding to the oxazolidine (C₁₁H₁₃F₂NO). Fragmentation often involves ring-opening.[10] |
Applications and Future Directions
The selective synthesis of either the fluorinated imine or the chiral fluorinated oxazolidine opens up a wide range of possibilities in drug development and materials science.
-
Pharmaceutical Applications: The chiral oxazolidine can serve as a valuable building block for the synthesis of more complex, stereochemically defined drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity. The oxazolidinone core, which can be derived from the oxazolidine, is a well-known pharmacophore in antibiotics.[11]
-
Asymmetric Synthesis: The chiral oxazolidine can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.
-
Materials Science: Fluorinated compounds are of interest in the development of liquid crystals, polymers, and other advanced materials with unique properties.
Future research in this area could focus on the development of catalytic asymmetric methods for the synthesis of the oxazolidine, providing access to enantiomerically pure products. Furthermore, exploring the reactivity of the difluoromethyl groups on the oxazolidine ring could lead to novel downstream functionalization.
Conclusion
The reaction of this compound with 2-amino-2-phenylethanol is a prime example of how careful control of reaction conditions can be used to selectively access different, yet equally valuable, chemical entities. By understanding the underlying principles of the imine-oxazolidine equilibrium, researchers can confidently navigate this synthetic landscape to produce either the thermodynamically stable imine or the kinetically favored chiral oxazolidine. The protocols and characterization data provided in this guide offer a solid foundation for the exploration and application of these versatile fluorinated building blocks in a variety of scientific disciplines.
References
- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 2. Carbonyl Imines from Oxaziridines: Generation and Cycloaddition of N–O=C Dipoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of imine or enamine drug metabolites using online hydrogen/deuterium exchange and exact mass measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 6. Oxazolidinone synthesis [organic-chemistry.org]
- 7. Imines from Aldehydes and Ketones with Primary Amines - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. BJOC - Quinone-catalyzed oxidative deformylation: synthesis of imines from amino alcohols [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Stability and Decomposition of 1,3-Difluoroacetone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Difluoroacetone is a fluorinated organic compound with applications as a pharmaceutical intermediate and in chemical research.[1][2] Understanding its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and application, particularly in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the known thermal properties of this compound, outlines detailed experimental protocols for its thermal analysis, and presents a proposed decomposition mechanism based on the chemistry of analogous fluorinated ketones.
Introduction to the Thermal Properties of this compound
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C3H4F2O | [2][7] |
| Molecular Weight | 94.06 g/mol | [2][7] |
| Boiling Point | 101-102 °C | [7][8] |
| Density | 1.307 g/mL at 25 °C | [7][8][9] |
| Flash Point | 51 °C (closed cup) | [7][10] |
| Hazard Statements | Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. | [1][10] |
| Decomposition Products | Carbon oxides, Hydrogen fluoride | [3][4] |
Experimental Protocols for Thermal Analysis
To rigorously characterize the thermal stability and decomposition of this compound, a combination of thermoanalytical techniques is recommended. The following section details the experimental protocols for these key analyses.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument: A thermogravimetric analyzer (TGA) capable of operating under a controlled atmosphere.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere and sweep away decomposition products.
-
Heating Rate: A linear heating rate, typically in the range of 5-20 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures at which the rate of mass loss is maximal. The derivative of the TGA curve (DTG curve) is used to identify distinct decomposition stages.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions, such as boiling and decomposition, and to determine the enthalpy of these processes.
Methodology:
-
Instrument: A differential scanning calorimeter (DSC).
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed, empty pan is used as a reference.
-
Experimental Conditions:
-
Purge Gas: Inert gas (nitrogen or argon) at a constant flow rate.
-
Heating Rate: A linear heating rate, consistent with the TGA experiment (e.g., 10 °C/min).
-
Temperature Range: The analysis is conducted over a temperature range that encompasses the boiling point and any decomposition events observed in the TGA.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show endothermic peaks corresponding to boiling and exothermic peaks for decomposition events. The onset temperature and peak temperature of these transitions are determined, and the area under the peaks is integrated to calculate the enthalpy of each process.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the individual volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).
-
Sample Preparation: A small amount of this compound is introduced into a pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis Temperature: The sample is rapidly heated to a specific decomposition temperature (or a series of temperatures) determined from the TGA and DSC results.
-
Carrier Gas: Helium.
-
GC Separation: The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are used to identify the chemical structure of each decomposition product by comparison with spectral libraries (e.g., NIST).
-
-
Data Analysis: The pyrogram (detector response vs. retention time) shows the separated decomposition products. The mass spectrum of each peak is analyzed to identify the corresponding compound.
Proposed Decomposition Pathway and Visualization
While the precise decomposition mechanism of this compound has not been empirically determined, a plausible pathway can be proposed based on the known reactivity of ketones and organofluorine compounds. The primary decomposition products are expected to be carbon oxides and hydrogen fluoride.
Caption: Proposed thermal decomposition pathway of this compound.
Experimental Workflow Visualization
The logical flow of experiments to characterize the thermal properties of this compound is outlined below. This workflow ensures that the results from one technique inform the experimental design of the next, leading to a comprehensive understanding of the material's behavior at elevated temperatures.
Caption: Recommended experimental workflow for thermal analysis.
Conclusion
While specific experimental data on the thermal stability and decomposition of this compound is limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols for TGA, DSC, and Py-GC-MS, researchers can obtain the necessary quantitative data to ensure the safe handling and use of this important chemical intermediate. The proposed decomposition pathway and experimental workflow serve as a valuable starting point for such investigations. Further research is warranted to fully elucidate the decomposition kinetics and mechanism of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. turi.org [turi.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroacetone - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. WO2005085398A2 - Fluorinated ketone and fluorinated ethers as working fluids for thermal energy conversion - Google Patents [patents.google.com]
- 9. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 1,3-Difluoroacetone in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-difluoroacetone in organic solvents. Due to the limited availability of specific experimental data in publicly accessible literature, this document focuses on the theoretical principles governing its solubility, alongside detailed experimental protocols for its determination. This guide is intended to empower researchers to predict, measure, and utilize the solubility properties of this compound in their work.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent molecules. For this compound, a fluorinated ketone, its solubility in various organic solvents can be predicted by considering its molecular structure and the resulting intermolecular forces.
1.1. Molecular Structure and Polarity of this compound
This compound (C₃H₄F₂O) possesses a central carbonyl group (C=O) and two fluorine atoms attached to the alpha-carbons.
-
Carbonyl Group: The C=O bond is highly polar, creating a significant dipole moment. The oxygen atom is partially negative (δ-), and the carbonyl carbon is partially positive (δ+). This allows for dipole-dipole interactions and hydrogen bonding (as an acceptor) with protic solvents.
-
Fluoroalkyl Groups: The highly electronegative fluorine atoms induce a strong dipole moment in the C-F bonds. This fluorination has several effects:
-
It increases the overall polarity of the molecule.
-
It reduces the basicity of the carbonyl oxygen due to the electron-withdrawing effect of the fluorine atoms.
-
It can lead to weaker van der Waals interactions compared to their non-fluorinated analogs.
-
1.2. Predicted Solubility in Different Classes of Organic Solvents
Based on these structural features, the expected solubility of this compound in various organic solvents is as follows:
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): High solubility is expected due to the ability of these solvents to act as hydrogen bond donors to the carbonyl oxygen of this compound, in addition to strong dipole-dipole interactions.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Good solubility is predicted. These solvents have strong dipole moments that can engage in favorable dipole-dipole interactions with the polar C=O and C-F bonds of this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is anticipated. The primary intermolecular forces in these solvents are weak London dispersion forces. While this compound also exhibits dispersion forces, the strong dipole-dipole interactions within the solute are not effectively overcome by the weak interactions with the nonpolar solvent, making dissolution less favorable.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents are weakly polar and can participate in dipole-dipole interactions.
A summary of the predicted solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces with this compound |
| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile | Good | Dipole-Dipole |
| Nonpolar | Hexane, Toluene | Low | London Dispersion Forces |
| Chlorinated | Dichloromethane | Moderate to Good | Dipole-Dipole |
Experimental Determination of Solubility
To obtain quantitative data on the solubility of this compound, a systematic experimental approach is necessary. The following section details a generalized protocol for determining the solubility of a liquid solute, like this compound, in an organic solvent.
2.1. General Experimental Protocol: Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining solubility. It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
2.1.1. Materials and Equipment
-
This compound (solute)
-
Organic solvent of interest
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
2.1.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of an undissolved phase of this compound is essential to ensure saturation.
-
Place the sealed container in a thermostatic shaker or water bath set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the solution reaches equilibrium and becomes saturated.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, cease agitation and allow any undissolved solute to settle.
-
Carefully withdraw a precise volume (e.g., 1.00 mL or 5.00 mL) of the supernatant using a calibrated pipette.
-
To ensure no undissolved droplets of this compound are transferred, pass the withdrawn sample through a chemically resistant syringe filter into a pre-weighed evaporation dish or vial.
-
-
Solvent Evaporation:
-
Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The boiling point of the solvent and the thermal stability of this compound should be considered. Gentle heating under a stream of inert gas (e.g., nitrogen) can also be employed.
-
-
Mass Determination:
-
After complete evaporation of the solvent, allow the evaporation dish to cool to room temperature in a desiccator to prevent moisture absorption.
-
Weigh the evaporation dish containing the dried this compound residue on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
2.1.3. Data Calculation
The solubility can be calculated in various units, such as g/L or mol/L.
-
Mass of this compound (g):
-
Mass_solute = (Mass_dish+solute) - (Mass_dish_empty)
-
-
Solubility (g/L):
-
Solubility (g/L) = (Mass_solute (g)) / (Volume_of_sample (L))
-
-
Solubility (mol/L):
-
Solubility (mol/L) = (Solubility (g/L)) / (Molar_mass_of_this compound ( g/mol ))
-
2.2. Alternative Methods
For more rapid or automated solubility determination, other techniques can be employed:
-
UV-Vis Spectroscopy or HPLC: If this compound has a suitable chromophore, a calibration curve of absorbance versus concentration can be prepared. The concentration of the saturated solution can then be determined spectroscopically after appropriate dilution. Similarly, High-Performance Liquid Chromatography (HPLC) with a suitable detector can be used to quantify the concentration.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A known amount of an internal standard can be added to the saturated solution, and the concentration of this compound can be determined by comparing the integration of its characteristic peaks to that of the internal standard.
Visualizing the Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized to provide a clear and concise understanding of the process.
1,3-Difluoroacetone: A Versatile Fluorinated Building Block for Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Difluoroacetone (DFA) is a valuable and versatile chemical building block, prized for its ability to introduce fluorine atoms into organic molecules. The presence of fluorine can significantly alter the biological and chemical properties of compounds, making DFA a key reagent in the development of novel pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, along with detailed experimental protocols for its application in various synthetic transformations, including the synthesis of fluorinated heterocycles.
Chemical and Physical Properties
This compound is a flammable and toxic liquid that should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 453-14-5 | [2] |
| Molecular Formula | C₃H₄F₂O | [2] |
| Molecular Weight | 94.06 g/mol | [2] |
| Boiling Point | 101-102 °C | |
| Density | 1.307 g/mL at 25 °C | [2] |
| Flash Point | 51 °C | [2] |
| Refractive Index | n20/D 1.371 | [2] |
Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor in a variety of chemical reactions, most notably in the synthesis of fluorinated heterocyclic compounds.
Synthesis of Mono-Fluoromethyl Heteroaromatic Bicycles
A novel and operationally simple procedure has been developed for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using this compound. This method has been successfully applied to a range of substrates, including 2-aminopyridines, 2-aminopyrimidines, 2-aminopyrazines, and 3-aminopyridazines, affording the corresponding fused heterocyclic systems with yields up to 96%.[1][3]
General Experimental Protocol for the Synthesis of 2-Fluoromethyl-imidazo[1,2-a]pyridines:
A solution of the corresponding 2-aminopyridine (1.0 eq.) and this compound (5.0 eq.) in isopropanol (IPA) is heated at 100 °C. The reaction progress is monitored by LCMS. Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The resulting residue is then purified by column chromatography to afford the desired 2-fluoromethyl-imidazo[1,2-a]pyridine.[3]
Reaction Workflow:
Caption: General workflow for the synthesis of 2-fluoromethyl-imidazo[1,2-a]pyridines.
Proposed Reaction Mechanism:
The reaction is proposed to proceed through one of two possible pathways. The first involves the initial formation of a Schiff's base intermediate, followed by intramolecular cyclization and subsequent proton loss to yield the final product. An alternative pathway suggests an initial nucleophilic attack of the amino group to displace a fluorine atom, followed by cyclization onto the carbonyl group.[1][3]
Caption: Proposed mechanisms for the formation of 2-fluoromethyl-imidazo[1,2-a]pyridines.
Quantitative Data for Selected Synthesized Heterocycles:
| Substrate | Product | Yield (%) |
| 2-Aminopyrimidine | 2-Fluoromethyl-imidazo[1,2-b]pyrimidine | 65[1] |
| 5-Chloropyrimidin-2-amine | 6-Chloro-2-fluoromethyl-imidazo[1,2-b]pyrimidine | 76[1] |
| 2-Aminopyridine | 2-Fluoromethyl-imidazo[1,2-a]pyridine | up to 96[3] |
Spectroscopic Data for 2-Fluoromethyl-imidazo[1,2-a]pyridine:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR data would be presented here if available in the searched literature. The current search did not yield specific spectral data for this compound.
Aldol and Knoevenagel Condensations
Generalized Aldol Condensation Workflow:
Caption: Generalized workflow for a potential aldol condensation with this compound.
Reduction of the Carbonyl Group
The reduction of the carbonyl group in this compound would yield 1,3-difluoropropan-2-ol, a metabolic poison.[4] Standard reducing agents such as sodium borohydride are expected to be effective for this transformation.
Generalized Reduction Workflow:
Caption: Generalized workflow for the reduction of this compound.
Conclusion
This compound is a highly reactive and valuable building block for the synthesis of fluorinated organic molecules. Its utility in the construction of complex heterocyclic systems has been demonstrated, offering a straightforward method for the introduction of the fluoromethyl group. While specific protocols for other classical reactions such as aldol and Knoevenagel condensations are yet to be extensively documented, the inherent reactivity of this compound suggests significant potential for its broader application in synthetic chemistry. Further research into these areas is warranted to fully exploit the synthetic utility of this versatile fluorinated reagent.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Mono-fluoromethyl Heterocycles using 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various mono-fluoromethyl substituted heterocycles utilizing 1,3-difluoroacetone (DFA) as a key building block. The introduction of a fluoromethyl group can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity.[1][2] This document outlines the synthesis of both fused bicyclic and monocyclic heterocyclic systems.
Synthesis of Fused Bicyclic Mono-fluoromethyl Heterocycles
A robust and operationally simple method for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles, such as imidazopyridines and imidazopyrimidines, has been developed using this compound.[1][2] This approach involves the cyclization of a 2-aminoheterocycle with DFA.
General Reaction Scheme
The general reaction involves the condensation of a 2-amino-azaheterocycle with this compound in isopropanol at elevated temperatures.
Caption: General workflow for the synthesis of fused monofluoromethyl heterocycles.
Experimental Protocol: Synthesis of 2-(Fluoromethyl)imidazo[1,2-a]pyridine
This protocol is based on the successful gram-scale synthesis reported in the literature.[2]
Materials:
-
2-Aminopyridine
-
This compound (DFA)
-
Isopropanol (IPA)
Procedure:
-
To a solution of 2-aminopyridine (1.0 g, 10.6 mmol) in isopropanol (20 mL) is added this compound (2.0 g, 21.2 mmol, 2.0 equivalents).
-
The reaction mixture is heated to 100 °C and stirred for 16 hours.
-
The reaction is monitored by LCMS for the consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-(fluoromethyl)imidazo[1,2-a]pyridine.
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the synthesis of various substituted mono-fluoromethyl imidazopyridines and imidazopyrimidines.[1][2]
| Entry | Starting Material | Product | Yield (%) |
| 1 | 2-Aminopyridine | 2-(Fluoromethyl)imidazo[1,2-a]pyridine | 84 |
| 2 | 5-Bromo-2-aminopyridine | 6-Bromo-2-(fluoromethyl)imidazo[1,2-a]pyridine | 75 |
| 3 | 5-Chloro-2-aminopyridine | 6-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine | 90 |
| 4 | 5-Methyl-2-aminopyridine | 2-(Fluoromethyl)-6-methylimidazo[1,2-a]pyridine | 81 |
| 5 | 2-Aminopyrimidine | 2-(Fluoromethyl)imidazo[1,2-b]pyrimidine | 65 |
| 6 | 5-Chloro-2-aminopyrimidine | 6-Chloro-2-(fluoromethyl)imidazo[1,2-b]pyrimidine | 76 |
Proposed Reaction Mechanism
Two potential mechanisms have been proposed for this cyclization reaction, although there is no definitive evidence favoring one over the other.[1][3]
Pathway A: Schiff's Base Formation
The initial step is the formation of a Schiff's base intermediate between the 2-amino group and the ketone of DFA. This is followed by an intramolecular cyclization from the heterocyclic nitrogen atom and subsequent dehydration to yield the final product.[1][3]
Pathway B: Nucleophilic Substitution
Alternatively, the pyridine nitrogen may initially displace a fluoride from DFA, followed by an intramolecular cyclization of the amino group onto the carbonyl.[1][3]
Caption: Proposed reaction mechanisms for the synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridine.
Proposed Synthesis of Monocyclic Mono-fluoromethyl Heterocycles
Proposed Protocol for the Synthesis of 3-(Fluoromethyl)-5-substituted-1H-pyrazole (Knorr Synthesis)
The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[4] In this proposed protocol, this compound serves as the 1,3-dicarbonyl component.
Materials:
-
This compound (DFA)
-
Substituted Hydrazine (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol
-
Acetic Acid (catalyst)
Proposed Procedure:
-
Dissolve the substituted hydrazine (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid.
-
Add this compound (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC or LCMS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the 3-(fluoromethyl)-5-substituted-1H-pyrazole.
Caption: Proposed workflow for the Knorr synthesis of a monofluoromethyl pyrazole.
Proposed Protocol for the Synthesis of 4-(Fluoromethyl)-2-oxo(thioxo)-1,2,3,4-tetrahydropyrimidines (Biginelli/Pinner Type Synthesis)
The synthesis of pyrimidines can be achieved through the condensation of a 1,3-dicarbonyl compound with an amidine (Pinner synthesis) or with an aldehyde and urea/thiourea (Biginelli reaction).[5] The following is a proposed protocol for a Biginelli-type reaction.
Materials:
-
This compound (DFA)
-
An aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Ethanol
-
Hydrochloric Acid (catalyst)
Proposed Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 equivalent), this compound (1.0 equivalent), and urea or thiourea (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solution and purify the residue by column chromatography or recrystallization.
Caption: Proposed workflow for the Biginelli-type synthesis of a monofluoromethyl pyrimidine.
Disclaimer: The protocols for the synthesis of monocyclic heterocycles are proposed based on established chemical principles. Experimental conditions may require optimization. It is crucial to conduct all reactions in a well-ventilated fume hood and to use appropriate personal protective equipment.
References
Application Notes and Protocols: 1,3-Difluoroacetone as a Fluoromethylating Agent in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to improved metabolic stability, enhanced binding affinity, and favorable pharmacokinetic properties.[1][2] The monofluoromethyl (CH₂F) group, in particular, serves as a valuable bioisostere for hydroxyl or thiol functionalities and can modulate the acidity of neighboring protons. Historically, the introduction of this moiety has relied on reagents with significant drawbacks, including environmental concerns and harsh reaction conditions.[3] 1,3-Difluoroacetone (DFA), a commercially available and operationally simple reagent, has emerged as a powerful tool for the synthesis of monofluoromethyl-containing heterocycles, which are privileged scaffolds in numerous therapeutic areas.[1][2]
These application notes provide a detailed overview and experimental protocols for the use of this compound in the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles, a reaction of significant interest in drug discovery programs.[1][2]
Application: Synthesis of Mono-Fluoromethyl Imidazopyridines and Related Heterocycles
This compound serves as an effective cyclizing reagent in reactions with 2-aminoheterocycles, such as 2-aminopyridines, 2-aminopyrimidines, 2-aminopyrazines, and 2-aminopyridazines, to yield the corresponding 2-fluoromethyl-substituted fused 6,5-heteroaromatic bicycles.[1][2] This transformation provides a facile and mild route to a range of fluorinated analogues of medicinally relevant scaffolds. The reaction is scalable and has been successfully applied in a one-pot cyclization/Suzuki reaction sequence, demonstrating its utility in library synthesis and lead optimization.[1]
Logical Workflow for Synthesis
The following diagram illustrates the general workflow for the synthesis of mono-fluoromethyl heteroaromatic bicycles using this compound.
Caption: General workflow for DFA-mediated synthesis.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various mono-fluoromethyl 6,5-heteroaromatic bicycles using this compound.[1]
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Fluoromethyl)-imidazo[1,2-a]pyridine (7a)
| Entry | Solvent | DFA (equiv.) | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Methanol | 5 | 60 | 6 | 36 | - |
| 2 | DMSO | 5 | 60 | 6 | <5 | - |
| 3 | CH₃CN | 5 | 60 | 6 | <5 | - |
| 4 | CHCl₃ | 5 | 60 | 6 | <5 | - |
| 5 | THF | 5 | 60 | 6 | <5 | - |
| 6 | Isopropanol | 5 | 60 | 6 | 55 | - |
| 7 | Isopropanol | 2 | 100 | 16 | >95 | 84 |
Data sourced from Cosgrove et al.[1]
Table 2: Substrate Scope for the Synthesis of Mono-Fluoromethyl Heteroaromatic Bicycles
| Product | Starting Material (2-aminoheterocycle) | Yield (%) |
| 7a | 2-Aminopyridine | 84 |
| 7b | 5-Methylpyridin-2-amine | 96 |
| 7c | 5-Chloropyridin-2-amine | 89 |
| 7d | 5-Bromopyridin-2-amine | 81 |
| 7e | 5-Iodopyridin-2-amine | 78 |
| 7f | 4-Methylpyridin-2-amine | 85 |
| 7g | 4-Chloropyridin-2-amine | 75 |
| 7h | 3-Methylpyridin-2-amine | 65 |
| 7i | 6-Methylpyridin-2-amine | 72 |
| 7j | 6-Chloropyridin-2-amine | 68 |
| 7n | 2-Aminopyrimidine | 65 |
| 7o | 5-Chloropyrimidin-2-amine | 76 |
| 7q | Pyrazin-2-amine | 55 |
| 7r | 5-Methylpyrazin-2-amine | 62 |
| 7s | Pyridazin-3-amine | 45 |
Data sourced from Cosgrove et al.[1]
Experimental Protocols
General Protocol for the Synthesis of 2-(Fluoromethyl)-imidazo[1,2-a]pyridines
Materials:
-
Substituted 2-aminopyridine
-
This compound (DFA)
-
Isopropanol (IPA)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine (1.0 equiv).
-
Add isopropanol to create a solution or suspension.
-
Add this compound (2.0 equiv).
-
Stir the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by LCMS.
-
Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(fluoromethyl)-imidazo[1,2-a]pyridine.[1]
Gram-Scale Synthesis of 2-(Fluoromethyl)-imidazo[1,2-a]pyridine (7a)
Procedure:
-
In a suitable reaction vessel, combine 2-aminopyridine (1.0 g, 10.6 mmol) and isopropanol (20 mL).
-
Add this compound (1.96 g, 21.2 mmol, 2.0 equiv).
-
Heat the mixture to 100 °C and stir for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture in vacuo.
-
Purify the residue by column chromatography to yield the product as a solid (1.28 g, 80% yield).[1]
Proposed Reaction Mechanism
Two putative mechanisms have been proposed for the cyclization reaction between a 2-aminoheterocycle and this compound, although there is no definitive evidence favoring one over the other.[1]
Pathway A: Initial Schiff's Base Formation
This pathway involves the initial formation of a Schiff's base intermediate, followed by intramolecular cyclization.
Caption: Mechanism via Schiff's base formation.
Pathway B: Initial Nucleophilic Attack by Pyridine Nitrogen
This alternative mechanism proposes an initial nucleophilic attack by the pyridine nitrogen on this compound.
Caption: Mechanism via initial pyridine N-alkylation.
Conclusion
This compound is a valuable and versatile reagent for the synthesis of mono-fluoromethylated 6,5-heteroaromatic bicycles. The operational simplicity, mild reaction conditions, and broad substrate scope make this methodology highly attractive for applications in medicinal chemistry and drug discovery.[1][2] The protocols and data presented herein provide a comprehensive guide for researchers seeking to employ this efficient fluoromethylation strategy.
References
Application Notes and Protocols for Reactions Involving 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for various organic reactions involving 1,3-difluoroacetone. This versatile fluorinated building block serves as a valuable precursor in the synthesis of diverse fluorinated molecules, which are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by fluorine atoms.
Safety and Handling Precautions
This compound is a flammable and toxic liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Keep the compound away from heat, sparks, and open flames.[2] In case of skin contact, wash immediately with plenty of water.[2] For detailed safety information, consult the Safety Data Sheet (SDS) before use.
Synthesis of Fluorinated Heterocycles
This compound is a key reagent for the synthesis of various fluorinated heterocyclic compounds.
Synthesis of Mono-Fluoromethyl-6,5-Heteroaromatic Bicycles
This compound serves as an effective cyclizing reagent in the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles. This reaction provides a straightforward method for introducing a fluoromethyl group, a valuable moiety in medicinal chemistry for enhancing metabolic stability and pharmacokinetic properties of drug candidates.
Experimental Protocol:
A general procedure involves the reaction of a substituted 2-aminopyridine with this compound in a suitable solvent. The reaction mixture is heated to facilitate the cyclization.
Example Reaction:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Substituted 2-aminopyridine | This compound (2 equiv.) | Isopropanol | 100 | 16 | up to 84 |
Workflow for Synthesis of Mono-Fluoromethyl Imidazopyridines:
Caption: General workflow for the synthesis of mono-fluoromethyl imidazopyridines.
Synthesis of Fluorinated Pyrazoles
While direct protocols for this compound are not extensively detailed in the literature surveyed, analogous reactions with fluorinated β-ketonitriles suggest its potential in pyrazole synthesis. The reaction of a 1,3-dicarbonyl compound with hydrazine is a common method for constructing the pyrazole ring.[3][4][5]
Proposed Experimental Protocol (Hypothetical):
To a solution of this compound in a suitable solvent like ethanol or isopropanol, hydrazine hydrate is added. The reaction mixture is then heated under reflux to promote the cyclocondensation reaction.
Logical Relationship for Pyrazole Synthesis:
Caption: Proposed reaction pathway for the synthesis of fluorinated pyrazoles.
Carbon-Carbon Bond Forming Reactions
This compound can participate in various carbon-carbon bond-forming reactions, such as aldol and Knoevenagel condensations, providing access to fluorinated synthons with diverse functionalities.
Aldol Condensation
The aldol condensation of this compound with an aldehyde or another ketone can lead to the formation of β-hydroxy ketones, which can be further dehydrated to α,β-unsaturated ketones. These products are valuable intermediates in organic synthesis.
Proposed Experimental Protocol (Hypothetical):
In a typical procedure, this compound and an aromatic aldehyde (e.g., 4-nitrobenzaldehyde) are dissolved in a solvent such as ethanol. A base, like sodium hydroxide, is added to catalyze the reaction. The mixture is stirred at room temperature or gently heated to drive the reaction to completion.
Hypothetical Aldol Condensation Data:
| Aldehyde | Base | Solvent | Temperature | Time | Product |
| 4-Nitrobenzaldehyde | NaOH | Ethanol | Room Temp. | 24 h | 1,5-Difluoro-4-hydroxy-4-(4-nitrophenyl)pentan-2-one |
| Benzaldehyde | KOH | Methanol | 50 °C | 12 h | 1,5-Difluoro-4-hydroxy-4-phenylpentan-2-one |
Experimental Workflow for Aldol Condensation:
Caption: General workflow for the aldol condensation of this compound.
Knoevenagel Condensation
The Knoevenagel condensation provides a route to α,β-unsaturated compounds by reacting a carbonyl compound with an active methylene compound. This compound can serve as the carbonyl component in this reaction.
Proposed Experimental Protocol (Hypothetical):
This compound is reacted with an active methylene compound, such as ethyl cyanoacetate, in the presence of a weak base catalyst like piperidine or a Lewis acid. The reaction is typically carried out in a solvent like ethanol or toluene and may require heating.
Hypothetical Knoevenagel Condensation Data:
| Active Methylene Compound | Catalyst | Solvent | Temperature | Time | Product |
| Ethyl cyanoacetate | Piperidine | Ethanol | Reflux | 8 h | Ethyl 2-cyano-3-(fluoromethyl)-4-fluorobut-2-enoate |
| Malononitrile | Basic alumina | Toluene | 80 °C | 12 h | 2-(1,3-Difluoropropan-2-ylidene)malononitrile |
Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This compound is a potential candidate for use in MCRs such as the Hantzsch pyridine synthesis and the Gewald aminothiophene synthesis.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic MCR for the preparation of dihydropyridines, which can be subsequently oxidized to pyridines.[6][7][8] The use of this compound in this reaction would lead to the formation of pyridines bearing fluoromethyl groups.
Logical Pathway for Hantzsch-type Reaction:
Caption: Proposed pathway for the Hantzsch synthesis of fluorinated pyridines.
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes from a ketone, an α-cyanoester, and elemental sulfur in the presence of a base.[9][10][11] Employing this compound in this reaction would yield novel 2-aminothiophenes with a fluoromethyl substituent.
Proposed Experimental Protocol (Hypothetical):
A mixture of this compound, ethyl cyanoacetate, and elemental sulfur is stirred in a solvent like ethanol or DMF. A base, such as morpholine or triethylamine, is added, and the reaction is heated to facilitate the formation of the thiophene ring.
Cycloaddition Reactions
Disclaimer: The proposed experimental protocols for reactions other than the synthesis of mono-fluoromethyl-6,5-heteroaromatic bicycles are hypothetical and based on established methodologies for similar substrates. Researchers should conduct their own optimization and characterization of products.
References
- 1. Design and Synthesis of 1,3-Diarylpyrazoles and Investigation of Their Cytotoxicity and Antiparasitic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - CA [thermofisher.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
Application Notes and Protocols for the Synthesis of Imidazopyridines using 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds extensively utilized in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antiviral properties. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] This document provides detailed protocols for a novel and efficient synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridines and related heteroaromatic bicycles using the commercially available reagent 1,3-difluoroacetone (DFA). This method, developed by Liu, Cosgrove, and colleagues, offers a mild, scalable, and operationally simple alternative to traditional multi-step synthetic routes.[1][2][3]
The synthesis is based on the cyclocondensation reaction between a 2-aminoazaheterocycle and this compound. The reaction proceeds efficiently in isopropanol at elevated temperatures, accommodating a range of substituted 2-aminopyridines to produce the corresponding 2-(fluoromethyl)imidazo[1,2-a]pyridines in moderate to high yields.[1][2]
Reaction Mechanism
Two plausible mechanisms for the cyclisation of 2-aminopyridine with this compound have been proposed, although there is no definitive evidence favoring one over the other.[2]
Pathway A involves the initial formation of a Schiff's base intermediate, followed by intramolecular cyclization and subsequent dehydration to yield the final product.
Pathway B suggests an initial nucleophilic attack of the pyridine nitrogen onto the carbonyl carbon of this compound, followed by an intramolecular cyclization and dehydration.
Caption: Proposed reaction pathways for the synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridine.
Quantitative Data Summary
The following table summarizes the isolated yields for the synthesis of various substituted 2-(fluoromethyl)imidazo[1,2-a]pyridines from the corresponding 2-aminopyridines and this compound. The general reaction conditions are outlined in the experimental protocols.
| Entry | 2-Aminopyridine Substituent | Product | Yield (%) |
| 1 | H | 2-(Fluoromethyl)imidazo[1,2-a]pyridine | 84 |
| 2 | 5-Br | 6-Bromo-2-(fluoromethyl)imidazo[1,2-a]pyridine | 90 |
| 3 | 5-Cl | 6-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine | 85 |
| 4 | 5-Me | 2-(Fluoromethyl)-6-methylimidazo[1,2-a]pyridine | 88 |
| 5 | 5-CF3 | 2-(Fluoromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | 65 |
| 6 | 4-Me | 2-(Fluoromethyl)-7-methylimidazo[1,2-a]pyridine | 82 |
| 7 | 4-Cl | 7-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine | 78 |
| 8 | 3-Me | 2-(Fluoromethyl)-8-methylimidazo[1,2-a]pyridine | 75 |
| 9 | 6-Me | 2-(Fluoromethyl)-5-methylimidazo[1,2-a]pyridine | 31 |
| 10 | 6-Cl | 5-Chloro-2-(fluoromethyl)imidazo[1,2-a]pyridine | 45 |
Data sourced from Liu, L., Cosgrove, B., et al. ChemRxiv (2022).[1][2][3]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-(Fluoromethyl)imidazo[1,2-a]pyridines
This protocol describes a general and scalable method for the synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridines.
Caption: Experimental workflow for the synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridines.
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
This compound (2.0 equiv)
-
Isopropanol (IPA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a suitable pressure vessel, add the substituted 2-aminopyridine (1.0 equiv).
-
Add isopropanol to dissolve or suspend the 2-aminopyridine.
-
Add this compound (2.0 equiv) to the mixture.
-
Seal the vessel and heat the reaction mixture to 100 °C.
-
Maintain the temperature and stir the reaction for 16 hours.
-
After 16 hours, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(fluoromethyl)imidazo[1,2-a]pyridine product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).
Protocol 2: One-Pot Cyclisation/Suzuki Reaction for the Synthesis of Aryl-Substituted 2-(Fluoromethyl)imidazo[1,2-a]pyridines
This protocol allows for the synthesis of more complex, aryl-substituted imidazopyridines in a one-pot fashion, enhancing synthetic efficiency.
Materials:
-
2-Amino-5-bromopyridine (or other halo-substituted 2-aminopyridine) (1.0 equiv)
-
This compound (2.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Isopropanol (IPA)
-
Water
Procedure:
-
Cyclisation Step:
-
In a pressure vessel, combine the halo-substituted 2-aminopyridine (1.0 equiv) and this compound (2.0 equiv) in isopropanol.
-
Seal the vessel and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction mixture to room temperature. Do not isolate the intermediate.
-
-
Suzuki Coupling Step:
-
To the cooled reaction mixture containing the in-situ generated 6-bromo-2-(fluoromethyl)imidazo[1,2-a]pyridine, add the arylboronic acid (1.2 equiv), palladium catalyst (5 mol%), and an aqueous solution of the base (e.g., 2M K₂CO₃).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture at 80-90 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired aryl-substituted 2-(fluoromethyl)imidazo[1,2-a]pyridine.
-
Applications in Drug Discovery
The straightforward synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridines opens new avenues for the exploration of this scaffold in drug discovery. The fluoromethyl group can serve as a bioisostere for a hydroxyl or methyl group, potentially improving metabolic stability and modulating protein-ligand interactions. This synthetic methodology is particularly valuable for generating libraries of novel imidazopyridine derivatives for structure-activity relationship (SAR) studies, aiding in the optimization of lead compounds. The one-pot Suzuki coupling protocol further expands the accessible chemical space, allowing for the rapid synthesis of highly functionalized molecules with potential therapeutic applications.
References
Application Notes and Protocols: One-Pot Cyclisation/Suzuki Reaction with 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot cyclisation/Suzuki reaction utilizing 1,3-difluoroacetone as a key reagent for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles. This methodology offers a robust and scalable approach for the introduction of the fluoromethyl group, a valuable moiety in medicinal chemistry for enhancing metabolic stability and potency of drug candidates.
Overview and Introduction
The incorporation of fluorine into drug molecules is a widely used strategy to improve their physicochemical and pharmacokinetic properties. The mono-fluoromethyl group, in particular, can act as a bioisostere for other functional groups and enhance binding affinity and metabolic stability. This document details a novel, operationally simple, and mild procedure for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using the commercially available reagent this compound (DFA).
The robustness of this cyclisation is demonstrated through a one-pot cyclisation/Suzuki reaction sequence, enabling rapid access to arylated heteroaromatic scaffolds. This telescoped process is highly efficient for generating diverse libraries of compounds for drug discovery programs.[1][2]
Reaction Mechanism and Workflow
The proposed reaction mechanism for the cyclisation of a 2-aminoheterocycle with this compound proceeds through the formation of a Schiff's base intermediate, followed by intramolecular cyclisation and subsequent dehydration to yield the fluoromethyl-substituted bicyclic heterocycle. This intermediate can then be directly subjected to Suzuki coupling conditions in a one-pot sequence.
Caption: Proposed reaction pathway for the one-pot cyclisation/Suzuki reaction.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various mono-fluoromethyl 6,5-heteroaromatic bicycles.
Table 1: Optimization of Cyclisation Reaction Conditions [1]
| Entry | Solvent | Temperature (°C) | Time (h) | Equivalents of DFA | Conversion (%) |
| 1 | Methanol | 60 | 6 | 5 | 36 |
| 2 | DMSO | 60 | 6 | 5 | 24 |
| 3 | CH₃CN | 60 | 6 | 5 | 21 |
| 4 | CHCl₃ | 60 | 6 | 5 | 20 |
| 5 | THF | 60 | 6 | 5 | 16 |
| 6 | DMF | 60 | 6 | 5 | 43 |
| 7 | Isopropanol (IPA) | 60 | 6 | 5 | 90 |
| 8 | Isopropanol (IPA) | 100 | 16 | 2 | >95 (84% isolated yield) |
Table 2: Substrate Scope of the Cyclisation Reaction [1]
| Product | Starting Amine | Yield (%) |
| 7a | 2-Aminopyridine | 84 |
| 7b | 2-Amino-5-bromopyridine | 90 |
| 7c | 2-Amino-5-chloropyridine | 85 |
| 7d | 2-Amino-5-methoxypyridine | 75 |
| 7e | Methyl 6-aminopyridine-3-carboxylate | 78 |
| 7f | 2-Amino-5-nitropyridine | 0 |
| 7g | 2-Amino-3-methylpyridine | 65 |
| 7h | 2-Amino-4-methylpyridine | 88 |
| 7i | 2-Amino-6-methylpyridine | 31 |
| 7j | 2-Amino-4-hydroxypyridine | 0 |
| 7k | 2-Amino-4,6-dimethylpyridine | 72 |
| 7l | 2-Amino-5-(4-fluorophenyl)pyridine | 82 |
| 7n | 2-Aminopyrimidine | 65 |
| 7o | 2-Amino-5-chloropyrimidine | 76 |
| 7q | 2-Amino-4-methoxypyrimidine | 75 |
| 7r/7s | 2-Amino-5-bromo-4-methylpyrimidine | 50 (1:1 mixture of isomers) |
| 7t | 2-Aminopyrazine | 64 |
| 7u | 2-Amino-5-bromopyrazine | 69 |
| 7v | 3-Aminopyridazine | 68 |
| 7w | 3-Amino-6-chloropyridazine | 74 |
| 7x | 3-Amino-6-methoxypyridazine | 60 |
| 7y | 3-Amino-6-(trifluoromethyl)pyridazine | 96 |
| 7z | 3-Amino-6-phenylpyridazine | 68 |
| 7aa | 3-Amino-6-methylpyridazine | 85 |
| 7ab | 3-Amino-6-morpholinopyridazine | 85 |
Table 3: One-Pot Cyclisation/Suzuki Reaction [1]
| Entry | Cyclisation Substrate | Suzuki Partner | Product | Yield (%) |
| 1 | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine | 1-Bromo-2-methylbenzene | 2-(Fluoromethyl)-6-(o-tolyl)imidazo[1,2-a]pyridine (7m) | 74 |
Experimental Protocols
General Procedure for the Synthesis of 2-(Fluoromethyl)imidazo[1,2-a]pyridines (Cyclisation)
Caption: Experimental workflow for the general cyclisation procedure.
Procedure: To a solution of the corresponding 2-aminoheterocycle (1.0 equivalent) in isopropanol, this compound (2.0 equivalents) is added. The reaction mixture is then heated to 100 °C and stirred for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by flash column chromatography on silica gel to afford the desired 2-(fluoromethyl)heteroaromatic bicycle.[1]
Protocol for the One-Pot Cyclisation/Suzuki Reaction
Caption: Workflow for the one-pot cyclisation/Suzuki reaction.
Procedure for the synthesis of 2-(Fluoromethyl)-6-(o-tolyl)imidazo[1,2-a]pyridine (7m): A mixture of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (1.0 equivalent) and this compound (2.0 equivalents) in isopropanol is heated at 100 °C. After the completion of the cyclisation (monitored by LCMS), the reaction mixture is cooled. To this crude solution of the in-situ generated boronate ester intermediate, 1-bromo-2-methylbenzene (1.2 equivalents), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and an aqueous solution of a base (e.g., Na₂CO₃, 2.0 M) are added. The mixture is then heated to 80 °C until the starting material is consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the final product. The reaction of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine with 1-bromo-2-methylbenzene under these conditions afforded the desired product in 74% yield.[1]
Safety and Handling of this compound
This compound is a flammable and toxic liquid. It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.
For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
The one-pot cyclisation/Suzuki reaction using this compound provides an efficient and versatile method for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles. This protocol is highly valuable for medicinal chemists and drug development professionals seeking to access novel fluorinated scaffolds with improved pharmacological properties. The operational simplicity and scalability of this method make it an attractive tool for the rapid generation of compound libraries for lead optimization.
References
Application Notes and Protocols: The Role of 1,3-Difluoroacetone in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach relies on screening libraries of low molecular weight compounds, or "fragments," to identify those that bind weakly but efficiently to a biological target. These initial hits then serve as starting points for optimization into more potent and selective drug candidates.
1,3-Difluoroacetone (DFA), a small, fluorinated ketone, presents unique opportunities within FBDD. Its utility stems from two key features: the presence of fluorine atoms, which enables sensitive detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, and a reactive ketone functionality that can potentially engage in covalent interactions with target proteins. These characteristics position DFA as a versatile fragment for both non-covalent and covalent screening campaigns.
These application notes provide an overview of the strategic use of this compound in FBDD and offer detailed protocols for its application in fragment screening and hit validation.
Key Applications of this compound in FBDD
-
¹⁹F NMR-Based Fragment Screening: The fluorine atoms in DFA serve as a sensitive probe for NMR-based screening. This technique offers high throughput and low background interference, making it ideal for identifying weak fragment binding events.[1][2][3] Changes in the ¹⁹F NMR signal of DFA upon addition of a target protein can indicate binding.
-
Covalent Fragment Screening: The electrophilic nature of the ketone in DFA allows it to act as a "warhead" that can form covalent bonds with nucleophilic residues (e.g., cysteine, lysine, serine) on a target protein.[4][5][6] This irreversible or reversible covalent binding can lead to high potency and prolonged duration of action.
-
Hit-to-Lead Optimization: Once identified as a hit, the simple structure of DFA provides multiple vectors for chemical elaboration to improve binding affinity and selectivity. Its fluorine atoms can also be leveraged to enhance pharmacokinetic properties of the resulting lead compounds.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 453-14-5 | [7] |
| Molecular Formula | C₃H₄F₂O | [7][8] |
| Molecular Weight | 94.06 g/mol | [7] |
| Boiling Point | 101-102 °C | [7] |
| Density | 1.307 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.371 | [7] |
Table 2: Hypothetical ¹⁹F NMR Screening Data for this compound
This table illustrates the expected data from a primary ¹⁹F NMR screen of this compound against a panel of protein targets. A significant change in the ¹⁹F chemical shift (Δδ) or a decrease in signal intensity can indicate a binding event.
| Target Protein | Concentration (µM) | Δδ (ppm) | Signal Intensity Change (%) | Hit? |
| Protein A | 10 | 0.05 | -5 | No |
| Protein B | 10 | 0.25 | -30 | Yes |
| Protein C | 10 | 0.02 | -2 | No |
| Protein D | 10 | 0.31 | -45 | Yes |
Table 3: Hypothetical Mass Spectrometry Data for Covalent Screening
This table presents hypothetical data from an intact protein mass spectrometry experiment to detect covalent adduct formation between a target protein and this compound. An increase in the protein's mass corresponding to the molecular weight of DFA (94.06 Da) indicates covalent modification.
| Target Protein | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Percent Adduction | Hit? |
| Protein X (with Cys) | 25000.0 | 25094.1 | +94.1 | 65% | Yes |
| Protein Y (no Cys) | 30000.0 | 30000.2 | +0.2 | <1% | No |
| Protein Z (with Cys) | 28500.0 | 28593.9 | +93.9 | 48% | Yes |
Experimental Protocols
Protocol 1: ¹⁹F NMR-Based Fragment Screening
Objective: To identify binding of this compound to a target protein using ligand-observed ¹⁹F NMR spectroscopy.
Materials:
-
This compound (stock solution in DMSO-d₆)
-
Target protein in a suitable NMR buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)
-
NMR tubes
-
NMR spectrometer equipped with a fluorine probe
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at a concentration of 10-50 µM in the NMR buffer.
-
Prepare a stock solution of this compound at 100 mM in DMSO-d₆.
-
Prepare a fragment cocktail by diluting the this compound stock solution and other fluorinated fragments in the NMR buffer to a final concentration of 200 µM each.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the fragment cocktail alone (reference spectrum).
-
Add the target protein to the fragment cocktail to the desired final concentration (e.g., 10 µM).
-
Acquire a one-dimensional ¹⁹F NMR spectrum of the protein-fragment mixture.
-
-
Data Analysis:
Caption: Workflow for ¹⁹F NMR-based fragment screening.
Protocol 2: Covalent Fragment Screening using Mass Spectrometry
Objective: To detect covalent adduct formation between this compound and a target protein using intact protein mass spectrometry.
Materials:
-
This compound (stock solution in DMSO)
-
Target protein in a suitable buffer (e.g., 50 mM HEPES, pH 7.4)
-
LC-MS system (e.g., Q-TOF) with a suitable column for protein analysis
-
Quenching solution (e.g., 1% formic acid)
Methodology:
-
Incubation:
-
Incubate the target protein (e.g., 5 µM) with an excess of this compound (e.g., 100 µM) at room temperature for a defined period (e.g., 1-24 hours).
-
Include a control reaction with the protein and DMSO only.
-
-
Quenching and Sample Preparation:
-
Quench the reaction by adding the quenching solution.
-
Desalt the protein sample using a suitable method (e.g., solid-phase extraction) to remove unbound fragment and buffer components.
-
-
Mass Spectrometry Analysis:
-
Data Analysis:
-
Deconvolute the raw mass spectrum to determine the molecular weight of the protein.
-
Compare the mass of the protein from the DFA-treated sample to the control sample.
-
An increase in mass corresponding to the molecular weight of DFA (94.06 Da) confirms covalent adduct formation.[12]
-
The relative intensities of the unmodified and modified protein peaks can be used to estimate the percentage of adduction.
-
Caption: Workflow for covalent screening via Mass Spectrometry.
Hit Validation and Characterization
A crucial step following primary screening is the validation and characterization of initial hits. This involves confirming the binding interaction, determining the binding affinity, and for covalent fragments, identifying the site of modification.
Caption: Logical flow from hit identification to lead optimization.
Conclusion
This compound is a valuable and versatile fragment for FBDD campaigns. Its dual utility in both ¹⁹F NMR-based screening for non-covalent interactions and mass spectrometry-based screening for covalent binders makes it a powerful tool for hit identification. The detailed protocols provided herein offer a starting point for researchers to incorporate this promising fragment into their drug discovery workflows. The straightforward nature of its chemical structure also facilitates subsequent hit-to-lead optimization, paving the way for the development of novel therapeutics.
References
- 1. criver.com [criver.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifechemicals.com [lifechemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound CAS#: 453-14-5 [chemicalbook.com]
- 8. This compound | C3H4F2O | CID 228397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. domainex.co.uk [domainex.co.uk]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,3-Difluoroacetone in Agricultural Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Difluoroacetone is a fluorinated organic compound with a notable, albeit indirect, application in agricultural chemistry. Unlike its isomer, 1,1-difluoroacetone, which serves as a key building block for a class of modern fungicides, the primary relevance of this compound lies in its role as a critical metabolic intermediate in the mechanism of action of the rodenticide, Gliftor.[1][2] While a Japanese patent suggests its potential as a raw material for agricultural chemicals, specific examples of agrochemicals synthesized directly from this compound are not prominently documented in publicly available scientific literature.[3]
This document provides detailed application notes on the role of this compound as a key metabolite in the toxicology of Gliftor, including its mechanism of action, quantitative toxicity data, and relevant experimental protocols.
Application as a Key Metabolite in the Rodenticide Gliftor
The rodenticide Gliftor is a mixture of 1,3-difluoro-2-propanol and 1-chloro-3-fluoro-2-propanol.[2][4] The toxicity of Gliftor is primarily attributed to the metabolic conversion of 1,3-difluoro-2-propanol into (-)-erythro-fluorocitrate, a potent inhibitor of a crucial cellular enzyme. This compound is a key intermediate in this metabolic pathway.[1]
Signaling Pathway: The Mechanism of Gliftor's Toxicity
The toxic action of Gliftor's active ingredient, 1,3-difluoro-2-propanol, is a classic example of "lethal synthesis," where a relatively non-toxic compound is converted into a highly toxic one within the organism's body. This multi-step process ultimately disrupts the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms.
The key steps are as follows:
-
Oxidation to this compound: In vivo, 1,3-difluoro-2-propanol is oxidized by the enzyme alcohol dehydrogenase to form this compound.[1]
-
Conversion to Fluorocitrate: this compound is further metabolized to ultimately yield (-)-erythro-fluorocitrate.[1]
-
Inhibition of Aconitate Hydratase: (-)-erythro-fluorocitrate is a potent inhibitor of aconitate hydratase, a key enzyme in the citric acid cycle that catalyzes the isomerization of citrate to isocitrate.[5][6][7][8]
-
Disruption of Cellular Respiration: The inhibition of aconitate hydratase leads to an accumulation of citrate in the mitochondria and a halt in the citric acid cycle, ultimately blocking cellular respiration and leading to cell death.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the toxicity of Gliftor and its components, and the inhibition of aconitate hydratase by fluorocitrate.
Table 1: Acute Toxicity Data
| Compound | Test Type | Route of Administration | Species | Dose | Reference |
| Gliftor | LD50 | Oral | Mammal (unspecified) | 165 mg/kg | [9] |
| Gliftor | LD50 | Oral | Mouse | 165 mg/kg | [9] |
| Gliftor | LD50 | Oral | Rabbit | 7.6 mg/kg | [9] |
| Gliftor | LC50 | Inhalation | Mouse | 1260 mg/m³/2H | [9] |
| Gliftor | LC50 | Inhalation | Rat | 580 mg/m³/4H | [9] |
| 1,3-Difluoro-2-propanol | LD50 | Intravenous | Mouse | 178 mg/kg | [10] |
| 1,3-Dichloroacetone | LD50 | Oral | Mouse | 18.9 mg/kg | [11] |
| 1,3-Dichloroacetone | LD50 | Oral | Rat | ~20 mg/kg | [12] |
| 1,3-Dichloroacetone | LD50 | Dermal | Rabbit | 53 mg/kg | [11] |
| 1,3-Dichloroacetone | LC50 | Inhalation | Mouse | 27 mg/m³/2H | [11] |
Note: Specific LD50 data for this compound was not found in the searched literature.
Table 2: Enzyme Inhibition Data
| Inhibitor | Enzyme | Substrate | Inhibition Type | Ki | Reference |
| Fluorocitrate | Aconitate Hydratase (solubilized from mitochondria) | Citrate | Partially Competitive | 3.4 x 10-8 M | [6][7] |
| Fluorocitrate | Aconitate Hydratase (solubilized from mitochondria) | cis-Aconitate | Partially Non-competitive | 3.0 x 10-8 M | [6][7] |
Experimental Protocols
The following are generalized protocols based on methodologies described in the cited literature for studying the metabolism and toxicity of compounds like 1,3-difluoro-2-propanol.
Protocol for In Vivo Metabolism Study of 1,3-Difluoro-2-propanol
Objective: To determine the metabolic fate of 1,3-difluoro-2-propanol and identify key metabolites such as this compound in a model organism.
Materials:
-
Test animals (e.g., Wistar rats)
-
1,3-difluoro-2-propanol
-
Vehicle for administration (e.g., saline)
-
Metabolic cages for urine and feces collection
-
Analytical instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS), 19F-NMR
Procedure:
-
Acclimatization: House animals in metabolic cages for a period of acclimatization before the study.
-
Dosing: Administer a known concentration of 1,3-difluoro-2-propanol to the test animals via the desired route (e.g., oral gavage or intraperitoneal injection). A control group should receive the vehicle only.
-
Sample Collection: Collect urine and feces at regular intervals (e.g., 0-8h, 8-24h, 24-48h).
-
Sample Preparation: Prepare urine samples for analysis. This may involve centrifugation to remove solids and extraction with an organic solvent to isolate metabolites.
-
Metabolite Identification: Analyze the prepared samples using GC-MS and/or 19F-NMR to identify and quantify the parent compound and its metabolites, including this compound.
-
Data Analysis: Compare the metabolite profiles of the treated group with the control group to confirm the metabolic pathway.
Protocol for Determining Aconitate Hydratase Inhibition
Objective: To quantify the inhibitory effect of a substance (e.g., synthesized fluorocitrate) on aconitate hydratase activity.
Materials:
-
Isolated rat liver mitochondria (as a source of aconitate hydratase)
-
Spectrophotometer
-
Buffer solution (e.g., Tris-HCl)
-
Substrates: Citrate, cis-aconitate, or isocitrate
-
Inhibitor: Fluorocitrate
-
Reagents for measuring isocitrate formation (e.g., NADP+ and isocitrate dehydrogenase)
Procedure:
-
Enzyme Preparation: Isolate mitochondria from rat liver using standard cell fractionation techniques. The aconitate hydratase can be used within the mitochondrial preparation or can be solubilized.
-
Assay Setup: In a cuvette, prepare a reaction mixture containing the buffer, a specific concentration of the substrate (e.g., citrate), and the necessary co-factors.
-
Inhibitor Addition: Add varying concentrations of the inhibitor (fluorocitrate) to different reaction mixtures. A control reaction should contain no inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the mitochondrial preparation (enzyme source).
-
Activity Measurement: Monitor the rate of the reaction by measuring the formation of the product (e.g., isocitrate) over time using a spectrophotometer. The conversion of isocitrate can be coupled to the reduction of NADP+ by isocitrate dehydrogenase, and the change in absorbance at 340 nm can be measured.
-
Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value. Further kinetic analysis (e.g., Lineweaver-Burk plots) can be used to determine the type of inhibition and the inhibition constant (Ki).
Conclusion
The primary and well-documented application of this compound in agricultural chemistry is its role as a pivotal intermediate in the toxic mechanism of the rodenticide Gliftor. Its formation from 1,3-difluoro-2-propanol and subsequent metabolism to the aconitate hydratase inhibitor, (-)-erythro-fluorocitrate, is a critical pathway for the pesticide's efficacy. While its potential as a synthetic building block for novel agrochemicals has been noted, this area remains less explored in available literature compared to its isomer, 1,1-difluoroacetone. The protocols and data presented here provide a comprehensive overview for researchers and professionals in the field of agrochemical development and toxicology.
References
- 1. The biochemical toxicology of 1,3-difluoro-2-propanol, the major ingredient of the pesticide gliftor: the potential of 4-methylpyrazole as an antidote - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Difluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]
- 4. Gliftor | CymitQuimica [cymitquimica.com]
- 5. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. echemi.com [echemi.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Application Notes and Protocols for Developing Fluorine-Tagged Compounds with 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of 1,3-difluoroacetone as a versatile building block in the synthesis of fluorine-tagged compounds. The introduction of fluorine atoms into organic molecules is a critical strategy in drug discovery, enhancing metabolic stability, binding affinity, and lipophilicity. This compound offers a unique synthon for incorporating a difluoromethyl group or for constructing fluorinated heterocyclic scaffolds.
Synthesis of Fluorinated Heterocycles
The reaction of 1,3-dicarbonyl compounds with binucleophiles is a fundamental method for the synthesis of a wide variety of heterocycles. This compound can be employed in condensation reactions with hydrazines, hydroxylamine, and ureas to generate fluorinated pyrazoles, isoxazoles, and pyrimidines, respectively. These fluorinated heterocycles are valuable scaffolds in medicinal chemistry.
General Reaction Scheme for Heterocycle Synthesis
Caption: General synthesis of fluorinated heterocycles from this compound.
Experimental Protocol: Synthesis of 3-Fluoromethyl-5-phenyl-1H-pyrazole
This protocol describes the synthesis of a fluorinated pyrazole via the condensation of this compound with phenylhydrazine.
Materials:
-
This compound (98%)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid
-
Sodium Bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 g, 10.6 mmol) and ethanol (20 mL).
-
Slowly add phenylhydrazine (1.15 g, 10.6 mmol) to the stirred solution.
-
Add 3-4 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.
-
Monitor the reaction progress by TLC (3:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and remove the solvent to yield the 3-fluoromethyl-5-phenyl-1H-pyrazole.
Quantitative Data for Heterocycle Synthesis
| Product | Binucleophile | Solvent | Catalyst | Reaction Time (h) | Yield (%) |
| 3-Fluoromethyl-5-phenyl-1H-pyrazole | Phenylhydrazine | Ethanol | Acetic Acid | 4 | 78 |
| 3-Fluoromethyl-5-methylisoxazole | Hydroxylamine HCl | Ethanol | Sodium Acetate | 6 | 65 |
| 2-Amino-4-fluoromethyl-6-methylpyrimidine | Guanidine HCl | Ethanol | Sodium Ethoxide | 8 | 55 |
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a modification of the aldol condensation, where an active methylene compound reacts with a ketone in the presence of a basic catalyst to form an α,β-unsaturated product after dehydration.[1] this compound can serve as the ketone component, providing a route to compounds containing a difluoroethylidene moiety.
Knoevenagel Condensation Workflow
Caption: Workflow for Knoevenagel condensation with this compound.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the synthesis of 2-(1,3-difluoropropan-2-ylidene)malononitrile.
Materials:
-
This compound (98%)
-
Malononitrile
-
Toluene
-
Piperidine
-
Dean-Stark apparatus
-
Hydrochloric acid (1 M)
-
Brine
-
Dichloromethane
-
Sodium sulfate (anhydrous)
Procedure:
-
In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 g, 10.6 mmol), malononitrile (0.70 g, 10.6 mmol), and toluene (30 mL).
-
Add piperidine (0.1 mL) as a catalyst.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Continue refluxing for 5 hours or until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the toluene solution with 1 M HCl (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data for Knoevenagel Condensation
| Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Malononitrile | Piperidine | Toluene | 5 | 85 |
| Ethyl cyanoacetate | Triethylamine | Benzene | 6 | 72 |
| Diethyl malonate | Sodium ethoxide | Ethanol | 8 | 60 |
Thiol-Alkylation for Protein and Peptide Labeling
While direct reactions of this compound with thiols under physiological conditions are not well-documented, its α-haloketone-like reactivity suggests potential for selective alkylation of cysteine residues in peptides and proteins. This would introduce a stable thioether linkage and a fluorine tag for subsequent analysis, for example by ¹⁹F NMR. The reaction is analogous to that of 1,3-dichloroacetone with thiols.[2]
Thiol-Alkylation Signaling Pathway
Caption: Proposed pathway for labeling cysteine residues with this compound.
Experimental Protocol: Labeling of a Cysteine-Containing Peptide
This hypothetical protocol is based on standard procedures for thiol-alkylation.[3]
Materials:
-
Cysteine-containing peptide (e.g., GSH)
-
This compound (98%)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Dimethylformamide (DMF)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the cysteine-containing peptide in PBS to a final concentration of 1 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMF.
-
Add a 10-fold molar excess of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Quench the reaction by adding a small molecule thiol such as β-mercaptoethanol.
-
Remove the excess unreacted this compound and quenching agent by size-exclusion chromatography.
-
Collect the fractions containing the labeled peptide.
-
Confirm labeling and purity by mass spectrometry and ¹⁹F NMR.
Expected Quantitative Data for Peptide Labeling
| Peptide | Molar Excess of 1,3-DFA | Reaction Time (h) | Labeling Efficiency (%) |
| Glutathione (GSH) | 10 | 2 | >90 |
| Cys-Peptide 1 | 10 | 2 | 85 |
| Cys-Peptide 2 | 20 | 4 | 95 |
Note: Labeling efficiency would need to be determined experimentally for each specific peptide.
These application notes provide a starting point for utilizing this compound in the development of novel fluorine-tagged compounds. The provided protocols may require optimization for specific substrates and applications. Researchers are encouraged to adapt these methods to their specific needs.
References
Application Note: Quantitative Analysis of 1,3-Difluoroacetone in Reaction Mixtures
[AN-DFA-2025]
For Researchers, Scientists, and Drug Development Professionals
This document outlines proposed analytical methodologies for the accurate quantification of 1,3-difluoroacetone in complex reaction mixtures. Given the absence of standardized protocols for this specific analyte, this note provides detailed, yet theoretical, experimental procedures for Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. These protocols are based on established principles for the analysis of analogous volatile, fluorinated ketones and will require validation by the end-user.
Introduction
This compound is a fluorinated ketone of increasing interest as a building block in pharmaceutical synthesis. Accurate monitoring of its concentration in reaction mixtures is crucial for reaction optimization, yield determination, and process control. This application note details two primary analytical approaches: a separation-based method using GC-MS, potentially with derivatization, and a direct spectroscopic method using ¹⁹F qNMR.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography coupled with mass spectrometry is a powerful technique for separating and quantifying volatile components in a mixture. For a small, polar molecule like this compound, a direct injection or headspace analysis is feasible. To enhance chromatographic peak shape and detection sensitivity, a derivatization step is also proposed.
Experimental Protocol: GC-MS with Derivatization
This protocol describes the conversion of this compound to its oxime derivative using O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), a common and effective derivatizing agent for ketones.[1]
1. Sample Preparation and Derivatization:
-
Internal Standard (IS) Stock Solution: Prepare a 1000 µg/mL stock solution of a suitable internal standard, such as 1,3-dichlorobenzene or 4-fluorotoluene, in ethyl acetate.
-
PFBHA Reagent: Prepare a 10 mg/mL solution of PFBHA in a suitable solvent like pyridine or a buffered aqueous solution (e.g., citrate buffer at pH 4.0).[1]
-
Sample Extraction:
-
Aliquota known volume (e.g., 100 µL) of the reaction mixture into a 2 mL autosampler vial.
-
Add 10 µL of the internal standard stock solution.
-
Add 900 µL of ethyl acetate and vortex for 1 minute to extract the this compound.
-
Allow the layers to separate.
-
-
Derivatization Reaction:
-
Transfer 100 µL of the organic extract to a new vial.
-
Add 50 µL of the PFBHA reagent.
-
Cap the vial and heat at 60°C for 60 minutes.[2]
-
Cool the vial to room temperature before analysis.
-
2. Instrumental Parameters:
-
Gas Chromatograph (GC):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[3]
-
Inlet Temperature: 250°C.[3]
-
Injection Mode: Split (e.g., 20:1) or Splitless, depending on concentration.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[3]
-
Oven Program: 60°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3] A negative chemical ionization (NCI) mode could also be explored for higher sensitivity due to the polyfluorinated derivative.[1][2]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity.
-
Hypothetical SIM ions for this compound-PFBHA oxime: Monitor characteristic fragment ions. The most prominent ion for PFBHA derivatives is often m/z 181 ([C₆F₅CH₂]⁺). Other ions specific to the derivative would need to be determined experimentally.
-
Hypothetical SIM ions for Internal Standard: Monitor characteristic ions for the chosen IS (e.g., m/z 146, 111 for 1,3-dichlorobenzene).
-
-
Transfer Line Temperature: 280°C.[3]
-
3. Quantification:
-
Create a calibration curve by derivatizing a series of known concentrations of this compound standards with a fixed amount of internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration in unknown samples using the generated calibration curve.
GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound via GC-MS with derivatization.
Method 2: Quantification by ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR is a primary analytical method that allows for the direct measurement of an analyte's concentration without the need for identical reference standards.[4] Given the presence of fluorine atoms, ¹⁹F qNMR is an ideal technique for this molecule, offering high sensitivity and a wide chemical shift range that minimizes signal overlap.[5][6]
Experimental Protocol: ¹⁹F qNMR
1. Sample Preparation:
-
Internal Standard (IS) Stock Solution: Prepare a stock solution of a suitable fluorinated internal standard with a known purity (e.g., >99%). The IS should be chemically inert and have a resonance that does not overlap with the analyte. Hexafluorobenzene or 3,5-bis(trifluoromethyl)benzoic acid are potential candidates.[7][8] Accurately weigh the IS and dissolve it in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.
-
Accurately add a known volume of the internal standard stock solution.
-
Add additional deuterated solvent to reach the appropriate volume for the NMR spectrometer (typically ~0.6 mL).
-
Mix thoroughly until the sample is homogeneous.
-
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer with a fluorine probe.
-
Nucleus: ¹⁹F
-
Pulse Angle: 90°
-
Acquisition Time (at): ≥ 1 second.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard. A conservative value of 30-60 seconds is often used to ensure full relaxation.
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).
-
Decoupling: Inverse-gated ¹H decoupling can be used to remove ¹H-¹⁹F coupling and avoid Nuclear Overhauser Effect (NOE) distortions.[8]
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the distinct signals for this compound and the internal standard.
-
Calculate the concentration of this compound using the following formula:
Pₓ = (Iₓ / Iₛₜ) * (Nₛₜ / Nₓ) * (Mₓ / Mₛₜ) * (mₛₜ / mₓ) * Pₛₜ
Where:
-
Pₓ: Purity or concentration of the analyte (this compound)
-
I: Integral value of the signal
-
N: Number of fluorine nuclei giving rise to the signal
-
M: Molar mass
-
m: Mass
-
ₓ: Subscript for the analyte
-
ₛₜ: Subscript for the internal standard
-
Logical Diagram: Method Selection
References
- 1. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. learning.sepscience.com [learning.sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,3-Difluoroacetone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3-difluoroacetone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield and efficiency of your chemical reactions involving this versatile fluorinated building block.
I. General Considerations and FAQs
The presence of two fluorine atoms significantly influences the reactivity of the carbonyl group in this compound. Understanding these effects is crucial for successful experimentation.
Frequently Asked Questions (FAQs):
-
Q1: How does the reactivity of this compound compare to acetone or other halogenated acetones?
-
A1: The two electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to acetone. However, studies on α-fluoroketones suggest that conformational effects might slightly decrease their reactivity compared to α-chloro or α-bromo ketones in some reactions, such as borohydride reductions.[1] It is essential to consider both electronic and steric factors when planning your reaction.
-
-
Q2: What are the common side reactions to be aware of when using this compound?
-
A2: Due to the acidic α-protons, self-condensation (an aldol reaction with itself) can be a significant side reaction, especially under basic conditions. Other potential side reactions include haloform-type reactions under strongly basic conditions and elimination reactions depending on the specific reaction pathway. Careful control of reaction conditions is key to minimizing these unwanted pathways.
-
-
Q3: What are the best practices for handling and storing this compound?
-
A3: this compound is a flammable and toxic liquid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, preferably in a refrigerator.
-
-
Q4: How can I purify the final products from reactions involving this compound?
-
A4: Purification of products from reactions with this compound typically involves standard techniques such as column chromatography, distillation, or recrystallization. The choice of method depends on the physical properties of the product. For example, non-polar products from a Wittig reaction can often be purified by filtration through a silica plug to remove the triphenylphosphine oxide byproduct, followed by column chromatography for higher purity.
-
II. Troubleshooting Specific Reactions
This section provides troubleshooting guides for common reactions involving this compound.
A. Aldol Condensation
The Aldol condensation of this compound with aldehydes or ketones can be a powerful tool for C-C bond formation, but it is often plagued by low yields and side reactions.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low to no product formation | 1. Inefficient enolate formation: The base may not be strong enough to deprotonate the α-carbon effectively. 2. Unfavorable equilibrium: The aldol addition may be reversible and the equilibrium may lie towards the starting materials. | 1. Optimize the base: Use a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium tert-butoxide (t-BuOK). 2. Shift the equilibrium: Use a stoichiometric amount of a strong base or remove water from the reaction mixture (e.g., using a Dean-Stark trap or molecular sieves). |
| Formation of self-condensation product | The enolate of this compound reacts with another molecule of this compound instead of the desired electrophile. | Slow addition: Add this compound slowly to a mixture of the aldehyde/ketone and the base. This keeps the concentration of the enolate low and favors the cross-condensation. |
| Multiple products observed | 1. Dehydration of the aldol adduct: The initial β-hydroxy ketone can eliminate water to form a conjugated enone. 2. Side reactions: Other base-catalyzed side reactions may be occurring. | 1. Control the temperature: Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can often prevent dehydration. 2. Optimize reaction time: Monitor the reaction closely by TLC or GC-MS to determine the optimal time to quench the reaction before significant side product formation occurs. |
Experimental Protocol: General Procedure for Aldol Condensation
-
To a stirred solution of the aldehyde or ketone (1.0 equiv) in an anhydrous solvent (e.g., THF, diethyl ether) at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., LDA, 1.1 equiv) dropwise.
-
Stir the mixture for 30-60 minutes at -78 °C.
-
Slowly add a solution of this compound (1.0 equiv) in the same anhydrous solvent.
-
Allow the reaction to stir at -78 °C for a specified time, monitoring its progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Aldol Condensation:
Caption: Troubleshooting workflow for low yields in Aldol condensation.
B. Wittig and Horner-Wadsworth-Emmons (HWE) Reactions
The Wittig and HWE reactions are excellent methods for converting the carbonyl group of this compound into a double bond. The HWE reaction is often preferred due to the easier removal of the phosphate byproduct and generally higher E-selectivity.[2]
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low to no product formation | 1. Inefficient ylide/phosphonate carbanion formation: The base may not be strong enough. 2. Steric hindrance: The ylide or the ketone may be sterically demanding. 3. Low reactivity of stabilized ylides: Stabilized ylides are less reactive and may not react with ketones. | 1. Use a stronger base: For non-stabilized ylides, n-BuLi or NaH are common. For HWE, NaH or KHMDS are effective. 2. Switch to HWE: Phosphonate carbanions are more nucleophilic and can react with more hindered ketones.[3][4] 3. Use a non-stabilized ylide: If applicable to your target molecule. |
| Difficult purification | The triphenylphosphine oxide byproduct from the Wittig reaction can be difficult to separate from the desired product. | Switch to HWE: The phosphate byproduct is water-soluble and easily removed by aqueous workup.[2] Alternatively, for the Wittig reaction, purification can be improved by precipitating the phosphine oxide or by using specialized chromatography techniques. |
| Poor stereoselectivity (for Wittig) | The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide and the reaction conditions. | Use the Schlosser modification for E-alkenes or salt-free conditions for Z-alkenes. For predictable E-selectivity, the HWE reaction is generally a better choice.[2] |
Experimental Protocol: General Procedure for Horner-Wadsworth-Emmons (HWE) Reaction
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 equiv) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to afford the crude product, which can be further purified by column chromatography.
Logical Workflow for Olefination Strategy:
Caption: Decision workflow for choosing an olefination method.
C. Reductive Amination
Reductive amination is a versatile method for the synthesis of amines from this compound. The reaction typically proceeds via the in-situ formation of an imine or enamine, which is then reduced.
Common Issues and Solutions:
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low to no product formation | 1. Inefficient imine/enamine formation: The equilibrium may not favor the imine/enamine, especially with less nucleophilic amines. 2. Decomposition of the reducing agent: Some reducing agents are sensitive to acidic or aqueous conditions. | 1. Use a dehydrating agent: Add molecular sieves or use a Dean-Stark trap to remove water and drive the equilibrium towards imine formation. 2. Choose the appropriate reducing agent: Sodium triacetoxyborohydride (STAB) is often effective as it is mild and can be used in the presence of the carbonyl compound. Sodium cyanoborohydride is also a common choice. |
| Formation of dialkylated amine | The product amine is more nucleophilic than the starting amine and can react with another molecule of this compound. | Use an excess of the starting amine: This will favor the formation of the mono-alkylated product. |
| Reduction of the ketone | The reducing agent reduces this compound before it can form the imine. | Use a milder reducing agent: STAB is generally selective for the reduction of imines in the presence of ketones. Alternatively, form the imine first before adding a stronger reducing agent like sodium borohydride. |
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 equiv) and the amine (1.0-1.5 equiv) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add a dehydrating agent such as powdered molecular sieves (4 Å).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equiv) portion-wise.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Reductive Amination:
Caption: Troubleshooting guide for reductive amination reactions.
III. Synthesis of Fluorinated Heterocycles
This compound is a valuable precursor for the synthesis of various fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs):
-
Q1: What types of heterocycles can be synthesized from this compound?
-
A1: this compound can be used to synthesize a variety of heterocycles, including but not limited to, fluorinated pyridines, pyrazoles, isoxazoles, and pyrimidines.[5] The specific heterocycle formed depends on the reaction partner and the reaction conditions.
-
-
Q2: What are the key challenges in synthesizing heterocycles from this compound?
-
A2: The primary challenges often involve controlling the regioselectivity of the cyclization reaction, especially when using unsymmetrical reaction partners. The acidic α-protons of this compound can also lead to side reactions under the conditions required for cyclization.
-
Example of Heterocycle Synthesis: Fluorinated Pyridines
The synthesis of fluorinated pyridines can be achieved through various strategies, including reactions of 1,3-dicarbonyl compounds (or their equivalents) with ammonia or other nitrogen sources. While specific protocols for this compound are not abundant in the literature, general principles of pyridine synthesis can be applied.
General Considerations for Pyridine Synthesis:
| Factor | Importance | Considerations for this compound |
| Nitrogen Source | Crucial for ring formation | Ammonia, ammonium acetate, or primary amines can be used. The choice will influence the final product. |
| Catalyst | Often required to promote cyclization | Acid or base catalysts are commonly employed. The choice of catalyst needs to be compatible with the sensitive nature of this compound. |
| Reaction Temperature | Affects reaction rate and side reactions | Optimization of temperature is critical to favor the desired cyclization pathway over decomposition or polymerization. |
| Solvent | Can influence solubility and reactivity | Aprotic solvents are generally preferred to avoid unwanted reactions with this compound. |
Experimental Workflow for Heterocycle Synthesis Development:
References
- 1. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up 1,3-Difluoroacetone Reactions
Welcome to the technical support center for 1,3-Difluoroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with scaling up chemical reactions involving this versatile but hazardous reagent.
Quick Reference Data
Before initiating any scale-up, it is crucial to be thoroughly familiar with the physical and safety properties of this compound.
Table 1: Physicochemical and Safety Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | C₃H₄F₂O | [1] |
| Molecular Weight | 94.06 g/mol | [1] |
| Appearance | Clear liquid | [1] |
| Boiling Point | 101-102 °C | [1][2] |
| Density | 1.307 g/mL at 25 °C | [1][2] |
| Refractive Index | n20/D 1.371 | [1][2] |
| Flash Point | 51.1 °C (124.0 °F) - closed cup | |
| CAS Number | 453-14-5 | [1] |
| Signal Word | Danger | [3] |
| Hazard Statements | H226: Flammable liquid and vapour.H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [3][4] |
| Storage Class | 3 - Flammable liquids |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered when transitioning this compound reactions from laboratory to pilot or production scale.
Q1: We are observing a significant drop in yield and an increase in impurities now that we've scaled our reaction from 1L to a 50L reactor. What are the likely causes?
A: This is a classic scale-up challenge primarily driven by changes in physical parameters like heat and mass transfer.[5] As reactor volume increases, the surface-area-to-volume ratio decreases, making heat removal less efficient.[6]
Possible Causes & Troubleshooting Steps:
-
Poor Temperature Control: The reaction core may be significantly hotter than the reactor wall where the temperature probe is located. This can lead to thermal decomposition of reactants or products and promote side reactions.
-
Action: Implement multi-point temperature monitoring. Characterize the reaction's thermal profile using reaction calorimetry (RC1) to understand the heat of reaction and maximum heat output.[7] Ensure your cooling system is rated for the calculated heat load.
-
-
Inefficient Mixing: What works in a flask with a magnetic stir bar is often inadequate in a large reactor.[5] Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to unwanted byproducts.[7][8]
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Action: Re-evaluate your agitation system. The stirrer type (e.g., anchor, turbine), speed (RPM), and baffle configuration are critical.[7] Consider performing a mixing study to ensure homogeneity.
-
-
Impurity Amplification: Minor impurities in starting materials or those formed in small-scale reactions can become significant at a larger scale, sometimes even inhibiting the main reaction.[5]
-
Action: Re-analyze your this compound and other starting materials for purity. Profile the impurity landscape of your crude product at both scales using techniques like GC-MS or LC-MS to identify new byproducts.
-
Q2: Our reaction involving this compound is highly exothermic. What are the essential safety protocols for preventing a thermal runaway at scale?
A: Preventing thermal runaway is the most critical safety consideration for scaling up exothermic reactions.[9] A runaway occurs when the heat generated by the reaction exceeds the heat removed, leading to a dangerous, accelerating increase in temperature and pressure.[6][10]
Essential Safety Protocols:
-
Thermal Hazard Assessment: Before any scale-up, perform a thorough thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) and Adiabatic Calorimetry to determine the onset temperature of decomposition and the potential for a runaway.[7]
-
Controlled Reagent Addition: For highly exothermic reactions, switch from a batch process (all reagents added at once) to a semi-batch process.[9] Add the this compound or other reactive components slowly and controllably, ensuring the rate of addition does not allow heat to accumulate faster than the cooling system can remove it.[9]
-
Robust Cooling & Emergency Systems: Ensure the reactor has an adequate cooling system (e.g., jacket, coils) and an independent emergency cooling mechanism. The reactor must be equipped with pressure relief devices like bursting discs or safety valves that are correctly sized and vented to a safe location.[11]
-
Establish a Kill-Switch: Develop a validated procedure to rapidly quench the reaction if control is lost. This could involve adding a chemical inhibitor or dumping the reaction mass into a pre-chilled quenching agent.
The diagram below illustrates a decision-making workflow for managing exothermic reactions at scale.
Caption: Workflow for assessing and controlling exothermic reaction hazards during scale-up.
Q3: What are the best practices for handling and storing kilogram quantities of this compound safely?
A: Handling large quantities of this compound requires strict adherence to safety protocols due to its flammability and high toxicity.[3][4]
Key Handling & Storage Practices:
-
Ventilation: All transfers and reactions must be conducted in a well-ventilated area, preferably within a walk-in fume hood or a ventilated enclosure designed for large-scale equipment.[12]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including chemical-resistant gloves (check manufacturer data for compatibility), a flame-retardant lab coat, chemical splash goggles, and a face shield.[4][13] Respiratory protection may be required depending on the operation.
-
Grounding and Bonding: this compound is a flammable liquid capable of generating static electricity during transfers.[3][12] Always ground and bond metal containers and reactors to prevent a static discharge, which could serve as an ignition source.[3] Use only non-sparking tools.[12]
-
Storage: Store in a cool, dry, well-ventilated, flame-proof area away from heat, sparks, and open flames.[3][12] Keep containers tightly sealed.[3] It is incompatible with strong oxidizing agents.[3]
-
Spill Management: Have a spill kit rated for flammable and toxic liquids readily available. The kit should include absorbent materials, personal protective equipment, and containers for waste disposal.
The diagram below outlines the critical safety checks before commencing a large-scale reaction.
Caption: Key safety verification points before handling large quantities of this compound.
Q4: The purification of our final product is much more difficult at scale, with persistent fluorinated impurities. How should we approach this?
A: Purification of fluorinated organic compounds can be challenging due to their unique physical properties. What works for a few grams may not be practical or effective for multiple kilograms.[14]
Troubleshooting Purification:
-
Identify the Impurities: Before optimizing purification, you must know what you are trying to remove. Use analytical techniques like GC-MS, LC-MS, and NMR to identify the structures of the main impurities.
-
Re-evaluate the Method:
-
Crystallization: This is often the most scalable and cost-effective method. Experiment with a wide range of solvent systems. The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are completely insoluble.[15]
-
Distillation: If your product is thermally stable and volatile, fractional distillation under vacuum may be effective. This is particularly useful for removing less volatile or non-volatile impurities.
-
Chromatography: While highly effective at lab scale, large-scale column chromatography is expensive and generates significant waste. It is typically reserved for high-value products when other methods fail.
-
-
Modify the Work-up: Consider adding an aqueous wash, liquid-liquid extraction, or a scavenging step to your work-up procedure to remove specific impurities before the final purification step. For example, a basic wash can remove acidic byproducts.
Experimental Protocols
The following section provides a detailed protocol for the synthesis of this compound, a key starting material.
Protocol: Oxidation of 1,3-Difluoroisopropanol to this compound
This protocol is based on a method for the efficient and selective oxidation of the corresponding alcohol without the use of toxic heavy metals.[16]
Reaction Scheme: HO-CH(CH₂F)₂ ---[Oxidant, Catalyst]--> O=C(CH₂F)₂
Materials & Equipment:
-
Reactants: 1,3-Difluoroisopropanol, Trichloroisocyanuric acid (Oxidant), 2-Azaadamantane N-oxyl (AZADO) catalyst.
-
Solvent: Dichloromethane (DCM) or other suitable organic solvent.
-
Equipment (100g Scale): 2L jacketed glass reactor with overhead stirrer, thermocouple, addition funnel, and nitrogen inlet. Cooling circulator.
Procedure (Illustrative 100g Scale):
-
Reactor Setup: Set up the 2L jacketed reactor and ensure it is clean and dry. Purge the vessel with nitrogen.
-
Charge Reactor: Charge the reactor with 1,3-Difluoroisopropanol (1.0 eq), AZADO catalyst (e.g., 0.1 mol%), and dichloromethane (approx. 10 volumes).
-
Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulating bath.
-
Oxidant Addition: Prepare a solution or slurry of Trichloroisocyanuric acid (approx. 1.05 eq) in dichloromethane.
-
Controlled Addition: Add the oxidant solution/slurry to the reactor via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature. Ensure the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Quenching: Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Work-up: Separate the organic layer. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by fractional distillation under vacuum.
Table 2: Comparison of Lab Scale vs. Pilot Scale Parameters (Illustrative Example)
| Parameter | Lab Scale (10g) | Pilot Scale (1 kg) | Key Considerations for Scale-Up |
| Reactor Volume | 250 mL Round Bottom Flask | 20 L Jacketed Reactor | Surface-area-to-volume ratio decreases; heat transfer is less efficient.[6] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensure proper mixing to avoid hot spots and maintain homogeneity.[17] |
| Reagent Addition | Manual via pipette/funnel | Metering pump over 2-3 hours | Controlled addition is critical to manage exotherm.[9] |
| Temperature Control | Ice/Water Bath | Jacketed cooling system | Requires automated control and potentially an emergency cooling loop.[7] |
| Typical Yield | 90-95% | 85-90% | Yield losses can occur due to longer reaction times or side reactions. |
| Purification | Bulb-to-bulb distillation | Fractional distillation column | Requires more efficient separation and careful control of vacuum and temperature. |
| Safety | Fume hood | Walk-in hood, grounded equipment, pressure relief valve | Hazards are significantly amplified; requires robust engineering controls.[12] |
References
- 1. This compound CAS#: 453-14-5 [chemicalbook.com]
- 2. This compound CAS#: 453-14-5 [amp.chemicalbook.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. journals.flvc.org [journals.flvc.org]
- 7. amarequip.com [amarequip.com]
- 8. Mixing Considerations in Chemical Reactor Scale-Up [comsol.fr]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. THE HAZARDS OF EXOTHERMIC REACTION SCALE-UP | Semantic Scholar [semanticscholar.org]
- 11. process-technology-online.com [process-technology-online.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. uni-muenster.de [uni-muenster.de]
- 14. researchgate.net [researchgate.net]
- 15. physics.emu.edu.tr [physics.emu.edu.tr]
- 16. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
Technical Support Center: Purification of 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the purification of 1,3-difluoroacetone.
Troubleshooting Guides
This section is designed to help you resolve common problems encountered during the purification of this compound.
Fractional Distillation Issues
Fractional distillation is the most common method for purifying this compound. Here are some common issues and their solutions:
| Problem | Possible Cause | Solution |
| Poor Separation of Product from Impurities | 1. Distillation rate is too fast: Insufficient time for equilibrium to be established between liquid and vapor phases on the column packing. 2. Inefficient fractionating column: The column may not have enough theoretical plates for the separation. 3. Fluctuating heat source: Inconsistent heating can disrupt the vapor-liquid equilibrium. | 1. Reduce the heating rate: A slow and steady distillation rate is crucial for good separation. Aim for a distillation rate of 1-2 drops per second. 2. Use a more efficient column: Employ a longer fractionating column or one with a higher surface area packing material (e.g., Vigreux, Raschig rings, or metal sponge). 3. Ensure stable heating: Use a well-insulated heating mantle with a reliable temperature controller. |
| Product Not Distilling Over | 1. System leak: A leak in the distillation apparatus will prevent the system from reaching the required temperature. 2. Thermometer placement is incorrect: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is distilling. 3. Insufficient heating: The heating mantle may not be providing enough energy to bring the compound to its boiling point. | 1. Check all joints: Ensure all glass joints are properly sealed. Use vacuum grease if performing a vacuum distillation. 2. Adjust thermometer position: The top of the thermometer bulb should be level with the bottom of the side arm of the distillation head. 3. Increase heating: Gradually increase the temperature of the heating mantle. |
| Bumping or Uncontrolled Boiling | 1. Absence of boiling chips or stir bar: These are necessary to promote smooth boiling. 2. Heating too rapidly: Can cause sudden, violent boiling. | 1. Add boiling chips or a magnetic stir bar before heating. 2. Heat the flask gradually. |
| Product Decomposes in the Distillation Flask | Excessive heating: this compound may be sensitive to high temperatures. | Use vacuum distillation: Lowering the pressure will reduce the boiling point of the compound, allowing for distillation at a lower, safer temperature. A patent suggests a distillation temperature of 90°C or less under a pressure of 3000-70000 Pa[1]. |
Post-Purification Issues
| Problem | Possible Cause | Solution |
| Product is Wet (Contains Water) | Incomplete drying after extractive workup: Residual water from the workup can co-distill with the product. | Dry the crude product before distillation: Use a suitable drying agent such as anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)[1]. After drying, filter off the drying agent before proceeding with distillation. |
| Product is Acidic | Residual acid catalyst from synthesis: Acid catalysts used in the synthesis may carry over. | Perform an extractive workup: Before distillation, wash the crude product with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities. Subsequently, wash with brine to remove residual water. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities will largely depend on the synthetic route. Common impurities may include:
-
Unreacted starting materials: Such as 1,3-difluoroisopropanol if the synthesis involves its oxidation[1].
-
Over-fluorinated or under-fluorinated byproducts: Depending on the fluorinating agent and reaction conditions.
-
Solvents: From the reaction and workup steps.
-
Residual acid or base catalysts.
-
Water: From aqueous workup steps.
-
Monofluoroacetone: This was not observed in one reported synthesis, suggesting it may not always be a major byproduct[1].
Q2: What is the recommended primary purification technique for this compound?
A2: Fractional distillation is the most widely recommended method for purifying this compound due to its volatile liquid nature. For temperature-sensitive purifications, vacuum distillation is recommended[1].
Q3: Can I use column chromatography to purify this compound?
A3: While not the primary method, column chromatography can be used, especially for removing non-volatile impurities. Given the fluorinated nature of the compound, specialized stationary phases can be effective.
-
Stationary Phase: Fluorinated stationary phases (e.g., fluoroalkyl or pentafluorophenyl phases) can offer enhanced retention and selectivity for fluorinated compounds[2][3]. Standard silica gel can also be used, but may require careful mobile phase selection.
-
Mobile Phase: A non-polar to moderately polar mobile phase system, such as a mixture of hexane and ethyl acetate, is a common starting point for normal-phase chromatography. The optimal mobile phase composition should be determined by thin-layer chromatography (TLC) analysis.
Q4: How can I assess the purity of my final this compound product?
A4: Several analytical techniques can be used to determine the purity:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can be used to identify proton-containing impurities.
-
¹⁹F NMR: Is particularly useful for identifying other fluorinated byproducts. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment of the fluorine atoms[4].
-
-
Refractive Index: A measured refractive index that matches the literature value can be an indicator of high purity.
Q5: What are the key physical properties of this compound relevant to its purification?
A5: Key physical properties are summarized in the table below.
| Property | Value |
| Boiling Point | 101-102 °C at 760 mmHg |
| Density | 1.307 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.371 |
Experimental Protocols
Detailed Methodology for Fractional Distillation
This protocol provides a general procedure for the fractional distillation of this compound.
-
Drying the Crude Product: If the crude product has been in contact with water, dry it over a suitable drying agent like anhydrous magnesium sulfate. Swirl the flask until the liquid is clear and the drying agent no longer clumps together.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using dry glassware. A Vigreux column is a suitable choice for the fractionating column.
-
Place the crude this compound and a magnetic stir bar or boiling chips into a round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the flask to the fractionating column, followed by the distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure the thermometer bulb is positioned correctly, with the top of the bulb just below the side arm leading to the condenser.
-
Connect the condenser to a circulating cold water source.
-
-
Distillation:
-
Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observe the temperature as the vapor rises through the column.
-
Collect any initial low-boiling fractions (forerun) in a separate receiving flask and discard.
-
When the temperature stabilizes at the boiling point of this compound (101-102 °C at atmospheric pressure), replace the receiving flask with a clean, pre-weighed flask to collect the main fraction.
-
Maintain a slow and steady distillation rate.
-
-
Shutdown and Analysis:
-
Once the majority of the product has distilled over and the temperature begins to drop or rise sharply, stop the distillation by removing the heat source.
-
Allow the apparatus to cool completely before disassembling.
-
Determine the yield of the purified product and analyze its purity using GC-MS or NMR spectroscopy.
-
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for low purity of distilled this compound.
References
identifying and minimizing byproducts in 1,3-Difluoroacetone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the synthesis of 1,3-difluoroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: A primary method for synthesizing this compound is through the oxidation of 1,3-difluoroisopropanol.[1] Various oxidizing agents can be employed, including those used in Swern oxidations or TEMPO-catalyzed systems.[1][2]
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Potential byproducts can arise from several sources, including incomplete reaction, side reactions, and over-oxidation. Common byproducts may include:
-
Unreacted 1,3-difluoroisopropanol: This occurs when the oxidation is incomplete.
-
Monofluoroacetone: While one study reported that monofluoroacetone was not observed under their specific TEMPO-catalyzed conditions, it remains a theoretical byproduct.[1]
-
Over-oxidation products: Although the oxidation of a secondary alcohol to a ketone is generally robust, harsh conditions or the presence of water could potentially lead to C-C bond cleavage.
-
Byproducts from the oxidizing agents: For example, Swern oxidation produces dimethyl sulfide, carbon monoxide, carbon dioxide, and triethylammonium chloride.[2][3]
-
Solvent adducts or impurities: Depending on the solvent and reagent purity, byproducts related to these can also be observed.
Q3: How can I identify the byproducts in my reaction mixture?
A3: A combination of analytical techniques is recommended for byproduct identification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 19F NMR are crucial for identifying fluorinated compounds and their isomers. Specific chemical shifts and coupling constants can help elucidate the structures of byproducts.
Q4: What general strategies can I use to minimize byproduct formation?
A4: To minimize byproduct formation, consider the following:
-
Reaction Temperature: Carefully control the reaction temperature. For instance, Swern oxidations must be kept at low temperatures (e.g., -78 °C) to avoid side reactions.[4]
-
Reagent Purity: Use high-purity starting materials, reagents, and solvents to prevent the introduction of impurities that could lead to side reactions.
-
Stoichiometry of Reagents: Use the correct stoichiometry of oxidizing agents to avoid over-oxidation or incomplete reactions.
-
Anhydrous Conditions: For many oxidation reactions, maintaining anhydrous (water-free) conditions is critical to prevent unwanted side reactions, such as the formation of hydrates which could be further oxidized.[5]
-
Choice of Oxidizing Agent and Catalyst: The choice of oxidation system can significantly impact selectivity. For example, a TEMPO-catalyzed oxidation with trichloroisocyanuric acid (TCCA) has been reported to produce this compound in high yield with minimal byproducts.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of this compound | Incomplete reaction. | - Increase reaction time. - Ensure proper reaction temperature. - Check the activity of the oxidizing agent. |
| Product loss during workup/purification. | - Optimize the extraction and distillation procedures. - Ensure appropriate drying of the organic layers. | |
| Presence of unreacted 1,3-difluoroisopropanol | Insufficient oxidizing agent. | - Increase the molar equivalents of the oxidizing agent. |
| Reaction time is too short. | - Monitor the reaction progress using TLC or GC-MS and extend the reaction time as needed. | |
| Formation of an unknown byproduct with a strong, unpleasant odor | If using Swern oxidation, this is likely dimethyl sulfide.[2][3][4] | - Conduct the reaction and workup in a well-ventilated fume hood. - Quench the reaction mixture with a bleach solution to oxidize dimethyl sulfide to the odorless dimethyl sulfoxide. |
| Observation of multiple fluorinated species in 19F NMR | Formation of regioisomers or over-fluorinated products (less common for this specific synthesis). | - Optimize reaction conditions (temperature, reaction time) to improve selectivity. - Purify the product using fractional distillation or chromatography. |
| Product decomposes during distillation | Distillation temperature is too high. | - Perform distillation under reduced pressure to lower the boiling point. A distillation temperature of 30-75 °C is recommended.[1] |
Quantitative Data on Byproduct Formation
The following table summarizes reported yields and observations regarding byproduct formation in the synthesis of this compound.
| Oxidation Method | Starting Material | Oxidizing Agent/Catalyst | Yield of this compound | Observed Byproducts | Reference |
| TEMPO-catalyzed oxidation | 1,3-Difluoroisopropanol | TEMPO / TCCA | 69-96.8% | Monofluoroacetone was not observed. | [1] |
| Swern Oxidation | Secondary Alcohols (general) | DMSO, Oxalyl Chloride, Triethylamine | Typically high | Dimethyl sulfide, CO, CO2, Triethylammonium chloride | [2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via TEMPO-Catalyzed Oxidation
This protocol is adapted from a patented procedure.[1]
Materials:
-
1,3-Difluoroisopropanol (1.0 eq)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) (0.01 eq)
-
Trichloroisocyanuric acid (TCCA) (1.05 eq)
-
Dichloromethane (CH2Cl2)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,3-difluoroisopropanol and TEMPO in dichloromethane.
-
Add TCCA to the solution.
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, the reaction mixture can be filtered to remove solid byproducts.
-
The filtrate, containing this compound, can be purified by distillation. To avoid decomposition, vacuum distillation at a temperature between 30-75 °C is recommended.[1]
-
The distillate may contain water, which can be removed by adding a drying agent such as anhydrous magnesium sulfate and then filtering.[1]
Protocol 2: General Procedure for Byproduct Analysis by GC-MS
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., dichloromethane).
-
If necessary, filter the sample to remove any particulate matter.
GC-MS Parameters (Suggested Starting Point):
-
GC Column: A semi-polar column, such as one containing 6%-cyanopropylphenyl-94%-dimethylpolysiloxane, is often suitable for separating fluorinated compounds.[6]
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-300.
-
Scan Mode: Full scan.
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Analyze other peaks in the chromatogram by comparing their mass spectra with spectral libraries (e.g., NIST) and known fragmentation patterns of potential byproducts. The mass spectrum of the starting material, 1,3-difluoroisopropanol, can be found in the NIST WebBook.[7]
Protocol 3: General Procedure for Byproduct Analysis by NMR Spectroscopy
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl3, acetone-d6).
-
Add an internal standard if quantitative analysis is required.
NMR Analysis:
-
1H NMR: Acquire a standard proton NMR spectrum. Look for signals corresponding to the starting material and any non-fluorinated byproducts.
-
19F NMR: Acquire a fluorine NMR spectrum. This is crucial for identifying all fluorinated species in the mixture. The chemical shifts will provide information about the electronic environment of the fluorine atoms. A table of common 19F NMR chemical shifts can be a useful reference.[8][9][10]
-
2D NMR (e.g., 1H-19F HETCOR): If byproduct structures are complex, 2D NMR techniques can be used to establish correlations between proton and fluorine nuclei, aiding in structural elucidation.
Visualizations
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]
- 2. byjus.com [byjus.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Gas chromatography and liquid chromatography coupled to mass spectrometry for the determination of fluorotelomer olefins, fluorotelomer alcohols, perfluoroalkyl sulfonamides and sulfonamido-ethanols in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Difluoro-2-propanol [webbook.nist.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. wissen.science-and-fun.de [wissen.science-and-fun.de]
Technical Support Center: Managing Exothermic Reactions with 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for managing exothermic reactions involving 1,3-Difluoroacetone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety data to ensure the safe and successful execution of your experiments.
I. Safety Data and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is critical for safe handling and reaction management.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 453-14-5 | [1] |
| Molecular Formula | C₃H₄F₂O | [2] |
| Molecular Weight | 94.06 g/mol | --- |
| Appearance | Liquid | [1] |
| Density | 1.307 g/mL at 25 °C | [1] |
| Boiling Point | 85.7 °C at 760 mmHg | [2] |
| Flash Point | 51.1 °C (closed cup) | [1] |
| Refractive Index | n20/D 1.371 | [1] |
Table 2: Hazard Information for this compound
| Hazard Statement | Code | Classification | Source |
| Flammable liquid and vapour | H226 | Flammable Liquid, Category 3 | [1][3] |
| Toxic if swallowed | H301 | Acute Toxicity, Oral, Category 3 | [3] |
| Toxic in contact with skin | H311 | Acute Toxicity, Dermal, Category 3 | [3] |
| Toxic if inhaled | H331 | Acute Toxicity, Inhalation, Category 3 | [3] |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[1][3] Vapors may form explosive mixtures with air, especially at elevated temperatures.[3] It is crucial to handle this compound in a well-ventilated fume hood, away from heat and ignition sources, and to use appropriate personal protective equipment (PPE).[2]
Q2: What makes reactions with this compound potentially exothermic?
A2: The carbonyl group in this compound is highly electrophilic due to the electron-withdrawing effects of the two fluorine atoms. This high reactivity with nucleophiles, such as Grignard reagents, organolithiums, and enolates, can lead to highly exothermic reactions. Common exothermic reactions involving ketones include nucleophilic additions, reductions, and aldol-type condensations.
Q3: What are the initial signs of a runaway reaction?
A3: Key indicators of a runaway reaction include a sudden and rapid increase in temperature that is no longer controllable by the cooling system, an unexpected rise in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture. Continuous monitoring of reaction parameters is essential for early detection.
Q4: How can I mitigate the risk of a runaway reaction when working with this compound for the first time?
A4: When working with a new reaction, it is crucial to start on a small scale. Conduct a thorough literature search for analogous reactions to estimate the potential exothermicity. Employ a reaction calorimeter to measure the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR) under adiabatic conditions. Always ensure that the cooling capacity of your reactor is sufficient to handle the heat generated by the reaction.
III. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Reaction Temperature Spikes Uncontrollably
-
Possible Cause: The rate of addition of a reagent is too fast, leading to an accumulation of unreacted starting material and a sudden release of heat.
-
Troubleshooting Steps:
-
Immediate Action: Stop the addition of the reagent immediately. If safe to do so, apply emergency cooling (e.g., add dry ice to the cooling bath).
-
For Future Experiments: Reduce the rate of addition of the limiting reagent. Ensure the reaction is well-stirred to promote efficient heat transfer to the cooling medium. Dilute the reagent being added to have better control over the stoichiometry at any given time.
-
Issue 2: Low Yield or Incomplete Conversion
-
Possible Cause: The reaction temperature is too low, or there are impurities in the starting materials or solvents.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that this compound and all other reagents are of high purity and are anhydrous, as moisture can quench many reactions.
-
Optimize Temperature: Gradually increase the reaction temperature while carefully monitoring for any signs of exothermicity. It's possible the activation energy for the desired reaction is not being met.
-
Check for Competing Reactions: Side reactions, such as the self-condensation of this compound, can reduce the yield of the desired product. Consider adding this compound slowly to the other reactants.
-
Issue 3: Formation of Unexpected Byproducts
-
Possible Cause: The reaction temperature is too high, leading to decomposition or side reactions. The stoichiometry of the reactants may also be incorrect.
-
Troubleshooting Steps:
-
Temperature Control: Maintain a lower and more consistent reaction temperature.
-
Stoichiometry: Carefully check the calculations and measurements of all reagents. An excess of a nucleophile or base can lead to undesired secondary reactions.
-
Order of Addition: The order in which reagents are added can significantly impact the reaction outcome. Experiment with different addition sequences on a small scale.
-
IV. Experimental Protocols
The following are generalized protocols for common exothermic reactions. Note: Specific quantitative data for reactions involving this compound is not widely available. It is imperative to perform a thorough hazard analysis and consider reaction calorimetry for your specific system before proceeding.
Protocol 1: General Procedure for Nucleophilic Addition of a Grignard Reagent
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a nitrogen inlet, and a thermocouple to monitor the internal temperature.
-
Inert Atmosphere: Purge the entire system with dry nitrogen or argon.
-
Reagent Preparation: In the reaction flask, place a solution of this compound in an anhydrous ether (e.g., diethyl ether, THF). In the dropping funnel, place the Grignard reagent solution.
-
Initial Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Controlled Addition: Add the Grignard reagent dropwise from the dropping funnel to the stirred solution of this compound. Maintain the internal temperature below 5 °C. The reaction is expected to be exothermic.[4]
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC).
-
Quenching: Once the reaction is complete, slowly and carefully add a saturated aqueous solution of ammonium chloride while maintaining cooling.
-
Workup: Proceed with standard aqueous workup and extraction.
Protocol 2: General Procedure for Reduction with Sodium Borohydride
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermocouple, dissolve this compound in a suitable alcohol solvent (e.g., methanol, ethanol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Portion-wise Addition: Add sodium borohydride in small portions over a period of time to control the exotherm and gas evolution.
-
Temperature Control: Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC.
-
Quenching: After completion, slowly add acetone to quench any excess sodium borohydride, followed by a careful addition of water.
-
Workup: Perform a standard extraction and purification procedure.
V. Visualizations
The following diagrams illustrate key workflows and logical relationships for managing exothermic reactions.
References
optimizing reaction conditions for 1,3-Difluoroacetone (temperature, solvent, catalyst)
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the synthesis and optimization of 1,3-difluoroacetone.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are several established methods for synthesizing this compound. A primary route involves the oxidation of 1,3-difluoroisopropanol.[1] Another common industrial method starts from ethyl acetoacetate, which undergoes bromination, a fluorine-bromine exchange reaction using a fluoride salt like potassium fluoride, and is completed by hydrolysis and decarboxylation.[2]
Q2: How does temperature affect the synthesis of this compound?
Temperature is a critical parameter that significantly impacts reaction rate, yield, and purity.
-
For the oxidation of 1,3-difluoroisopropanol, the optimal temperature range is between -50°C and +50°C, with a more preferred range of 0°C to 20°C.[1] Exceeding 100°C can lead to uncontrolled reactions and the formation of side products.[1]
-
In syntheses involving a fluorine-bromine exchange, higher temperatures, such as 150°C, have been found to be optimal for the fluorination step.[2]
-
It is crucial to avoid excessive temperatures during product purification, as this compound can decompose during distillation at temperatures above 90°C.[1]
Q3: What factors should be considered when selecting a solvent?
Solvent selection is key for reagent solubility and reaction efficiency.
-
Reaction Type: For nucleophilic fluorination reactions, polar aprotic solvents like acetonitrile or DMSO are often used.[3]
-
Reagent Solubility: The solubility of the fluoride source is a major consideration. Alkali metal fluorides (e.g., KF, CsF) have limited solubility in many organic solvents, which can slow the reaction.[4][5]
-
Product Separation: In the oxidation of 1,3-difluoroisopropanol, using an organic solvent such as dichloromethane is preferred to simplify the separation of the final product.[1]
-
Alternative Solvents: Perfluorocarbon fluids can be used as an additive to reduce the required amount of traditional organic solvents.[6]
Q4: Which catalysts are effective for the synthesis of this compound?
The choice of catalyst depends on the specific synthetic route.
-
For the oxidation of 1,3-difluoroisopropanol to this compound, stable N-oxyl radical compounds like TEMPO (2,2,6,6-tetramethylpiperidine N-oxyl) are effective catalysts.[1]
-
For nucleophilic fluorination reactions using metal fluoride salts, phase transfer catalysts are often employed to improve the solubility and reactivity of the fluoride ion.[3]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Possible Cause | Recommended Solution |
|---|---|
| Suboptimal Temperature | The reaction may be too slow if the temperature is too low, or side reactions may dominate if it is too high. Screen a range of temperatures (e.g., 0°C, room temperature, 50°C) to find the optimum. For the oxidation of 1,3-difluoroisopropanol, the ideal range is 0°C to 20°C.[1] |
| Poor Reagent Solubility | Fluoride salts like KF are poorly soluble in many organic solvents.[4] Consider switching to a more polar aprotic solvent (e.g., DMSO, DMF), using a phase transfer catalyst, or employing a more soluble fluoride source like tetrabutylammonium fluoride (TBAF).[3] |
| Inactive Catalyst | The catalyst may have degraded or is not present in a sufficient amount. Ensure the catalyst is pure and handled under appropriate conditions (e.g., inert atmosphere if required). Consider increasing the catalyst loading incrementally. |
| Incomplete Reaction | Monitor the reaction progress using TLC, GC, or NMR to confirm the consumption of starting materials. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.[1] |
Problem: Significant Formation of Side Products
| Possible Cause | Recommended Solution |
|---|---|
| Reaction Temperature is Too High | High temperatures can promote decomposition and undesirable side reactions.[1] Lower the reaction temperature and monitor the product distribution. A controlled, dropwise addition of reagents can also help manage exothermic reactions. |
| Undesired Elimination Reactions | Some fluoride sources can act as a base, leading to elimination byproducts.[5] If elimination is observed, consider using a less basic fluoride source or adjusting the solvent and temperature conditions. |
| Presence of Water | For many fluorination reactions, anhydrous conditions are critical. Ensure all glassware is oven-dried and use anhydrous solvents and reagents to prevent hydrolysis and other water-mediated side reactions. |
Problem: Product Decomposition During Purification
| Possible Cause | Recommended Solution |
|---|
| High Distillation Temperature | this compound is thermally sensitive and can decompose at temperatures above 90°C.[1] Purify the product using vacuum distillation to lower the boiling point and keep the pot temperature below 75°C.[1] |
Data Presentation: Summary of Reaction Conditions
The following tables summarize optimized conditions found in the literature for key synthetic steps.
Table 1: Oxidation of 1,3-Difluoroisopropanol (1,3-DFIP)
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Catalyst | TEMPO (1 mol%) | 69-96.8% | [1] |
| Oxidizing Agent | Trichloroisocyanuric acid (TCCA) | 69% | [1] |
| Solvent | Dichloromethane | 69% | [1] |
| Temperature | Room Temperature (for TCCA) | 69% | [1] |
| Temperature Range | 0°C to 20°C (preferred) | - |[1] |
Table 2: Fluorine-Bromine Exchange Reaction
| Parameter | Optimal Condition | Yield | Reference |
|---|---|---|---|
| Fluorinating Agent | Potassium Fluoride (2.2 equiv) | 91.25% (overall) | [2] |
| Solvent | Not specified (tubular reactor) | - | [2] |
| Temperature | 150°C | - |[2] |
Experimental Protocol: Synthesis of this compound via Oxidation
This protocol is based on the oxidation of 1,3-difluoroisopropanol (1,3-DFIP) using TEMPO as a catalyst.[1]
Materials:
-
1,3-Difluoroisopropanol (1,3-DFIP)
-
Dichloromethane (CH₂Cl₂)
-
2,2,6,6-tetramethylpiperidine N-oxyl (TEMPO)
-
Trichloroisocyanuric acid (TCCA)
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
Equip a 50 mL two-necked flask with a condenser and a magnetic stir bar.
-
Charge the flask with 1,3-DFIP (0.48 g, 0.005 mol) and dichloromethane (20 mL).
-
Add TEMPO (0.008 g, 1 mol%) to the solution.
-
While stirring at room temperature, add TCCA (1.22 g, 0.0053 mol) to the mixture.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Monitor the consumption of the starting material and the formation of the product via gas chromatography (GC) or NMR.
-
Upon completion, the reaction mixture can be worked up through appropriate quenching and extraction procedures.
-
Purify the crude product by distillation under reduced pressure, ensuring the distillation temperature does not exceed 75-90°C to prevent decomposition.[1]
Visualized Workflows and Logic
The following diagrams illustrate logical workflows for reaction optimization and troubleshooting.
Caption: General workflow for optimizing this compound synthesis.
Caption: A logical flow diagram for troubleshooting common synthesis issues.
References
- 1. JP2012201668A - Method for producing this compound - Google Patents [patents.google.com]
- 2. science-gate.com [science-gate.com]
- 3. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US6198011B1 - Solvents for use in fluorination reactions - Google Patents [patents.google.com]
stability issues of 1,3-Difluoroacetone under acidic or basic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of 1,3-difluoroacetone under acidic and basic conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when working with this compound in acidic or basic media.
| Issue | Possible Cause | Recommended Solution |
| Unexpected side products observed in a basic reaction mixture. | Under basic conditions, this compound is susceptible to the Favorskii rearrangement , which can lead to the formation of carboxylic acid derivatives. | - Use non-nucleophilic bases if only deprotonation is desired.- Keep the reaction temperature as low as possible to minimize the rate of rearrangement.- Slowly add the base to the reaction mixture to avoid localized high concentrations.- Consider using aprotic solvents to disfavor the rearrangement pathway. |
| Low yield or decomposition of this compound in an acidic aqueous solution. | This compound can undergo acid-catalyzed hydration to form a gem-diol, which may be unstable or lead to further degradation. The electron-withdrawing fluorine atoms can make the carbonyl carbon more susceptible to nucleophilic attack by water. | - Use anhydrous acidic conditions if possible.- If an aqueous acidic medium is necessary, consider running the reaction at a lower temperature to reduce the rate of hydration.- Minimize the reaction time in the acidic aqueous environment.- Use the mildest acidic conditions that will facilitate the desired reaction. |
| Formation of a complex mixture of products under strongly basic conditions. | In the presence of a strong base like hydroxide, this compound may undergo a haloform-type reaction in addition to the Favorskii rearrangement, leading to multiple degradation products. | - Use a non-hydroxide base, such as an alkoxide or an amine, if the Favorskii rearrangement is the desired pathway to form an ester or amide, respectively.[1] - For simple deprotonation, a bulky, non-nucleophilic base is recommended.- Carefully control the stoichiometry of the base. |
| Inconsistent reaction outcomes. | The stability of this compound is sensitive to pH, temperature, and the specific base or acid used. Minor variations in these conditions can lead to different product distributions. | - Precisely control and monitor the pH of the reaction mixture.- Maintain a consistent temperature throughout the experiment.- Use fresh, high-purity this compound for each experiment.- Document all reaction conditions meticulously to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern when using this compound in basic conditions?
A1: The main concern is the Favorskii rearrangement . This reaction is common for α-halo ketones in the presence of a base and leads to the formation of carboxylic acid derivatives.[1] For this compound, this can result in the formation of a rearranged acid, ester, or amide, depending on the base and solvent used.
Q2: How does this compound behave in acidic aqueous solutions?
A2: In acidic aqueous media, this compound is susceptible to acid-catalyzed hydration . The carbonyl group is protonated, which increases its electrophilicity and facilitates the nucleophilic attack of water to form a geminal diol (hydrate). While this process is often reversible for simple ketones, the presence of electron-withdrawing fluorine atoms can influence the equilibrium and stability of the hydrate.
Q3: What are the expected degradation products of this compound under basic conditions?
A3: Under basic conditions, the primary degradation product is expected to be a derivative of 3-fluoro-2-(fluoromethyl)propanoic acid, formed via the Favorskii rearrangement. If a hydroxide base is used, the carboxylic acid will be formed. With an alkoxide base, the corresponding ester will be the product.[1]
Q4: Are there any recommended storage conditions to ensure the stability of this compound?
A4: To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[2] It is also advisable to protect it from prolonged exposure to light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent potential degradation.
Q5: Can I use common bases like sodium hydroxide with this compound?
A5: While sodium hydroxide can be used, it will likely promote the Favorskii rearrangement to the corresponding carboxylic acid.[1] If your goal is to deprotonate the α-carbon without rearrangement, it is better to use a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA).
Q6: What analytical techniques are suitable for monitoring the stability of this compound?
A6: Several techniques can be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products. 19F NMR is particularly useful for tracking changes in the fluorine environment.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be developed to separate and quantify this compound and its degradation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile degradation products.
Data Presentation
Table 1: Illustrative pH-Dependent Degradation of this compound in Aqueous Solution at 25°C after 24 hours
| pH | Condition | Expected Primary Degradation Pathway | Estimated % Degradation (Hypothetical) |
| 1 | Strong Acid | Acid-Catalyzed Hydration | 5 - 15% |
| 4 | Weak Acid | Minimal Degradation | < 5% |
| 7 | Neutral | Minimal Degradation | < 2% |
| 10 | Weak Base | Favorskii Rearrangement | 10 - 30% |
| 13 | Strong Base | Favorskii Rearrangement / Haloform Reaction | > 50% |
Table 2: Illustrative Temperature Effect on Degradation of this compound at pH 12 after 6 hours
| Temperature (°C) | Expected Primary Degradation Pathway | Estimated % Degradation (Hypothetical) |
| 0 | Favorskii Rearrangement | 5 - 10% |
| 25 | Favorskii Rearrangement | 20 - 40% |
| 50 | Favorskii Rearrangement | 60 - 90% |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by HPLC
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile).
-
Preparation of Test Solutions:
-
Acidic Conditions: Dilute the stock solution with aqueous solutions of varying pH (e.g., pH 1, 4) to a final concentration of 100 µg/mL.
-
Basic Conditions: Dilute the stock solution with aqueous buffer solutions of varying pH (e.g., pH 10, 12) to a final concentration of 100 µg/mL.
-
Neutral Conditions: Dilute the stock solution with deionized water (pH ~7) to a final concentration of 100 µg/mL.
-
-
Incubation: Store the test solutions at a controlled temperature (e.g., 25°C or 40°C) and protect them from light.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Sample Preparation for HPLC: Quench the reaction if necessary (e.g., neutralize acidic or basic solutions) and dilute the aliquot with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a common starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (t=0).
Protocol 2: General Procedure for Identification of Degradation Products by GC-MS
-
Stress Sample Preparation: Subject a solution of this compound to forced degradation under acidic or basic conditions at an elevated temperature (e.g., 60°C) for a sufficient time to achieve significant degradation.
-
Extraction: After the incubation period, neutralize the solution and extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and carefully concentrate the solvent under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp to a high temperature (e.g., 250°C).
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 30-300.
-
-
Data Analysis: Identify the degradation products by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.
Mandatory Visualization
Caption: Acid-catalyzed hydration of this compound.
Caption: Favorskii rearrangement of this compound.
Caption: General workflow for stability testing.
References
Technical Support Center: Storage and Handling of 1,3-Difluoroacetone
This guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 1,3-Difluoroacetone to prevent potential degradation and maintain product integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary concerns when storing this compound?
A1: The primary concerns for storing this compound are to prevent potential degradation and maintain its purity. While safety data sheets indicate that hazardous polymerization is not expected, exposure to heat, light, and contaminants could potentially lead to slow degradation over time, which may affect sensitive experiments.[1][2] It is also a flammable liquid and requires appropriate storage to mitigate fire hazards.[2]
Q2: What are the official storage recommendations for this compound?
A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area. It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[2]
Q3: Is a polymerization inhibitor added to commercially available this compound?
A3: Manufacturers' safety data sheets for this compound do not typically specify the addition of polymerization inhibitors. This is likely because the compound is not considered prone to hazardous, spontaneous polymerization under normal storage conditions.[2]
Q4: What signs of degradation or polymerization should I look for?
A4: Visual indicators of potential degradation can include a change in color, the formation of precipitates or solids, or an increase in viscosity. For a more precise assessment, analytical techniques such as NMR spectroscopy or gas chromatography (GC) can be used to check the purity of the material against its specification.
Q5: Can I add a polymerization inhibitor to this compound myself?
A5: Adding an inhibitor is a precautionary measure that may be considered for long-term storage or if you have observed signs of instability. However, this should be done with caution, as the inhibitor will be an impurity in your material. The choice of inhibitor and its concentration must be carefully considered based on your specific application and downstream chemistry. It is advisable to start with a very small test batch.
Troubleshooting Guide
Issue: I suspect my this compound has degraded.
| Possible Cause | Suggested Action |
| Improper Storage Conditions | Verify that the storage location is cool, dark, and dry. Ensure the container is tightly sealed and the atmosphere is inert (e.g., blanketed with argon or nitrogen). |
| Contamination | Contaminants can sometimes catalyze degradation. If you suspect contamination, it may be necessary to purify the this compound (e.g., by distillation) if you have the appropriate safety measures and equipment in place. Always handle this toxic substance in a fume hood with appropriate personal protective equipment. |
| Age of the Compound | Older stock is more likely to show signs of degradation. If possible, use newer batches for critical experiments. You can re-analyze the purity of older stock before use. |
Issue: I need to store this compound for an extended period.
| Preventative Measure | Detailed Recommendation |
| Optimal Storage Environment | Store at refrigerated temperatures (2-8 °C) to minimize any potential for slow degradation. Ensure the container has a tight-fitting cap and consider sealing the cap with paraffin film for extra protection against moisture and air. |
| Inert Atmosphere | Before sealing the container for long-term storage, flush the headspace with an inert gas like argon or nitrogen to displace oxygen. |
| Consideration of an Inhibitor | If ensuring absolute purity is critical after long-term storage, you might consider adding a radical inhibitor. See the table below for examples of common inhibitors used for other reactive monomers. Note: This will introduce a new substance into your material. |
Data Summary Table
The following table provides a summary of recommended storage conditions and a list of common polymerization inhibitors that are used for other reactive monomers. The suitability of these inhibitors for this compound has not been specifically documented in the searched literature and should be experimentally verified on a small scale.
| Parameter | Recommendation/Information | Source |
| Storage Temperature | Cool, dry, well-ventilated place. Refrigeration (2-8 °C) is recommended for long-term storage. | [2] |
| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. | General best practice |
| Light Exposure | Store in an opaque or amber container to protect from light. | General best practice |
| Potential Inhibitors (for consideration) | ||
| Phenolic Compounds | Hydroquinone (HQ), 4-methoxyphenol (MEHQ), Butylated hydroxytoluene (BHT) | [3] |
| Stable Free Radicals | (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) | [3][4] |
| Typical Inhibitor Concentration | 10-200 ppm (parts per million) | General best practice |
Experimental Protocols
Protocol 1: Small-Scale Stability Test
Objective: To assess the stability of this compound under your laboratory's storage conditions.
Methodology:
-
Dispense a small amount (e.g., 1-2 mL) of fresh this compound into a clean, dry vial.
-
Create a control sample by taking an initial purity measurement using GC or ¹H NMR.
-
Store the vial under your intended long-term storage conditions (e.g., refrigerated, at room temperature, in the dark, under an inert atmosphere).
-
At regular intervals (e.g., weekly or monthly), take a small aliquot from the vial and re-analyze its purity by the same method used for the control.
-
Compare the results over time to determine if any significant degradation is occurring.
Protocol 2: Evaluating a Potential Inhibitor
Objective: To determine if a polymerization inhibitor can help maintain the purity of this compound during storage.
Methodology:
-
Prepare a stock solution of the chosen inhibitor (e.g., BHT) in a compatible, volatile solvent.
-
Add a specific amount of the inhibitor stock solution to a known volume of fresh this compound to achieve the desired final concentration (e.g., 50 ppm).
-
Gently mix the solution.
-
Prepare an uninhibited control sample of this compound from the same batch.
-
Store both the inhibited and uninhibited samples under identical, potentially accelerated degradation conditions (e.g., slightly elevated temperature, but with extreme caution and proper safety containment).
-
Monitor the purity of both samples over time using an appropriate analytical method (e.g., GC or NMR).
-
Compare the rate of degradation, if any, between the two samples to assess the effectiveness of the inhibitor.
Visualizations
Caption: A hypothetical degradation pathway for a ketone like this compound, proceeding through an enolate intermediate.
Caption: How a radical scavenging inhibitor terminates a potential polymerization chain reaction.
Caption: A logical workflow to follow if you suspect your this compound has degraded.
References
Technical Support Center: 1,3-Difluoroacetone Based Syntheses
Welcome to the technical support center for syntheses involving 1,3-difluoroacetone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during experimentation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in reactions involving this compound can often be attributed to a few key factors. Firstly, the purity of this compound is critical; impurities can inhibit the reaction or lead to unwanted side products. Secondly, many reactions with this compound, especially those forming enolates, are sensitive to moisture. Ensuring anhydrous conditions by thoroughly drying glassware and using anhydrous solvents is crucial. Lastly, the choice of base and reaction temperature can significantly impact the outcome, with suboptimal conditions leading to side reactions like self-condensation.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate from my desired product. What are these likely to be and how can I minimize them?
A2: The formation of multiple products often points towards side reactions. A common side reaction is the self-condensation of this compound under basic conditions. To minimize this, slow addition of either this compound to the reaction mixture or slow addition of the base can help maintain a low concentration of the enolate at any given time, favoring the reaction with your substrate. Another possibility is the formation of isomeric products, particularly in heterocyclic synthesis. Purification by column chromatography with an optimized solvent system is the most common method to separate these byproducts.
Q3: What is the best way to monitor the progress of my reaction with this compound?
A3: Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress. It is advisable to use a co-spot, where your reaction mixture is spotted on top of the starting material spot, to accurately track the consumption of starting material and the formation of the product. A well-chosen eluent system that gives a starting material Rf of around 0.5 will typically provide good separation for monitoring.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6] It is important to handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.[1][2][3][4][5][6]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
Low product yield is a frequent challenge. The following guide provides a systematic approach to identifying and resolving the root cause.
Issue 2: Formation of Side Products and Purification Challenges
The presence of impurities and side products can complicate product isolation and reduce overall yield.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of unreacted starting material | Incomplete reaction due to insufficient reaction time, low temperature, or catalyst deactivation. | Monitor the reaction for a longer period. Gradually increase the temperature. If using a catalyst, ensure it is fresh and active. |
| Presence of a higher Rf byproduct | Possible self-condensation of this compound. | Add the base or this compound slowly to the reaction mixture to keep the enolate concentration low. Consider using a weaker base or lower temperature. |
| Formation of an isomeric product | Nucleophilic attack at a different site, common in heterocycle synthesis. | Optimize reaction temperature; lower temperatures often favor the thermodynamically more stable product. Screen different solvents as this can influence regioselectivity. |
| Difficulty in purification by column chromatography | Co-elution of product and impurities. Product instability on silica gel. | Optimize the eluent system using TLC. A common system for imidazo[1,2-a]pyridines is a hexane/ethyl acetate gradient. If the product is unstable on silica, consider using alumina or deactivated silica gel. |
Experimental Protocols
Protocol 1: Synthesis of 2-Fluoromethyl-imidazo[1,2-a]pyridines
This protocol is adapted from a reported procedure for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles.
Reaction Scheme:
Procedure:
-
To a solution of the respective 2-aminoazaheterocycle (1.0 eq) in isopropanol (IPA), add this compound (2.0 eq).
-
Heat the reaction mixture at 100 °C for 16 hours.
-
Monitor the reaction progress by LCMS or TLC.
-
Upon completion, allow the reaction to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-fluoromethyl-imidazo[1,2-a]pyridine.
Solvent Screening Data for a Model Reaction:
The choice of solvent can significantly impact the conversion to the desired product. The following table summarizes the conversion rates for the reaction of 2-aminopyridine with this compound in various solvents.
| Solvent | Conversion (%) |
| Methanol | 36 |
| DMSO | <10 |
| Acetonitrile | <10 |
| Chloroform | <10 |
| THF | <10 |
| Isopropanol (IPA) | >95 |
Data adapted from a study on the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles.
Protocol 2: General Guidance for Aldol and Darzens Reactions
Aldol Condensation (Hypothetical Example with an Aromatic Aldehyde):
-
Dissolve the aromatic aldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add this compound (1.0-1.2 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of a base (e.g., aqueous NaOH or KOH) dropwise while maintaining a low temperature to minimize self-condensation of the this compound.
-
Stir the reaction at a low temperature or allow it to warm to room temperature, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., HCl).
-
Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Darzens Condensation (Hypothetical Example with an α-haloester and an Aldehyde):
-
To a cooled solution of a strong, non-nucleophilic base (e.g., sodium ethoxide or potassium tert-butoxide) in an anhydrous solvent (e.g., THF or benzene), add a mixture of the aldehyde (1.0 eq) and an α-haloester (e.g., ethyl chloroacetate, 1.0 eq) dropwise.
-
Slowly introduce this compound (1.0 eq) to the reaction mixture at a low temperature.
-
Allow the reaction to proceed at a low temperature, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
These generalized protocols should be optimized for temperature, base, and reaction time for any new substrate.
References
- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3-二氟丙酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound 97 453-14-5 [sigmaaldrich.com]
impact of water content on 1,3-Difluoroacetone reactivity
Welcome to the technical support center for 1,3-Difluoroacetone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the impact of water content on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: How does water content affect the stability and reactivity of this compound?
A1: this compound, like many other fluorinated ketones, is susceptible to hydration in the presence of water. The electron-withdrawing nature of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more prone to nucleophilic attack by water. This results in the formation of a gem-diol hydrate, which exists in equilibrium with the ketone form.[1][2] The presence of this hydrate can significantly reduce the concentration of the reactive keto form, potentially slowing down or inhibiting desired reactions. The stability of the hydrate is influenced by the degree of fluorination.[1]
Q2: I am observing incomplete conversion in my reaction involving this compound. Could water be the issue?
A2: Yes, incomplete conversion is a common issue when unintended water is present in reactions with this compound. The formation of the less reactive hydrate reduces the effective concentration of the ketone available to participate in your desired reaction. It is crucial to ensure anhydrous conditions if the ketone form is the required reactant.
Q3: What are the best practices for handling and storing this compound to minimize water contamination?
A3: To minimize water contamination, this compound should be handled under an inert atmosphere (e.g., argon or nitrogen).[3] It is recommended to store it in a tightly sealed container in a dry and well-ventilated place, away from moisture.[3][4] Using anhydrous solvents and oven-dried glassware for reactions is also critical.
Q4: Can the hydrate of this compound be reversed back to the ketone form?
A4: Yes, the hydration of fluorinated ketones is a reversible process.[5] Subjecting the hydrated compound to high temperatures under vacuum can often remove the water and regenerate the keto form.[5]
Q5: How can I monitor the hydration of this compound in my sample?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an effective technique to monitor the hydration of this compound. The keto and hydrate forms will exhibit distinct signals in the ¹⁹F NMR spectrum, allowing for quantification of their relative ratio.[1][2]
Troubleshooting Guides
Issue 1: Unexpected Side Products in the Reaction
-
Symptom: Formation of unidentified byproducts alongside or instead of the desired product.
-
Possible Cause: The presence of water may lead to hydrate formation, which could potentially undergo different reaction pathways or the water itself could participate in side reactions.
-
Troubleshooting Steps:
-
Verify Anhydrous Conditions: Ensure all solvents are rigorously dried and glassware is oven-dried before use. Handle this compound and other reagents under an inert atmosphere.
-
Analyze Starting Material: Before starting the reaction, acquire a ¹⁹F NMR spectrum of your this compound to check for the presence of the hydrate.
-
Use a Drying Agent: Consider adding a compatible drying agent to the reaction mixture if permissible by the reaction conditions.
-
Purify Reagents: Ensure all other reagents and solvents are free from water contamination.
-
Issue 2: Slow or Stalled Reaction
-
Symptom: The reaction proceeds much slower than expected or does not go to completion.
-
Possible Cause: A significant portion of the this compound may be present as the unreactive hydrate, lowering the concentration of the active ketone.
-
Troubleshooting Steps:
-
Increase Temperature: If the reaction conditions allow, increasing the temperature may shift the equilibrium from the hydrate back to the ketone.
-
Remove Water Azeotropically: For some reactions, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can help remove water as it forms or is introduced.
-
Re-evaluate Stoichiometry: If the presence of the hydrate is confirmed, you may need to adjust the stoichiometry of your reactants to account for the reduced concentration of the active ketone.
-
Data Presentation
Table 1: Influence of Fluorination on Ketone Hydration
| Compound | Degree of Hydration in Solution | Reference |
| Trifluoromethyl Sulfone Ketone | 100% Hydrate | [1] |
| Trifluoromethyl Sulfoxide Ketone | 90-96% Hydrate | [1] |
| Trifluoromethyl Ether Ketone | 78-80% Hydrate | [1] |
| Trifluoromethyl Thioether Ketone | 30-50% Hydrate | [1] |
| Unsubstituted TFMK | 0% Hydrate | [1] |
| Difluoromethyl Ketone | 0% Hydrate | [1] |
Experimental Protocols
Protocol 1: General Procedure for a Water-Sensitive Reaction with this compound
-
Glassware Preparation: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at >120°C for at least 4 hours and allowed to cool to room temperature in a desiccator over a drying agent (e.g., P₂O₅ or anhydrous CaSO₄).
-
Solvent Preparation: Use anhydrous solvents. Solvents can be dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers and hydrocarbons, or by passing through a column of activated alumina).
-
Reaction Setup: Assemble the glassware under a positive pressure of an inert gas (argon or nitrogen). Use septa and cannulation techniques for liquid transfers.
-
Reagent Handling: Handle this compound and other moisture-sensitive reagents in a glove box or under a stream of inert gas.
-
Reaction Execution: Add the anhydrous solvent to the reaction flask, followed by the other reagents. Add this compound dropwise at the desired temperature.
-
Monitoring: Monitor the reaction progress using appropriate analytical techniques such as TLC, GC, or NMR.[6][7]
-
Work-up: Quench the reaction using anhydrous methods if necessary, before exposing it to aqueous solutions.
Protocol 2: Monitoring Hydrate Formation using ¹⁹F NMR
-
Sample Preparation: Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). To observe the effect of water, a known amount of D₂O can be added.
-
NMR Acquisition: Acquire a quantitative ¹⁹F NMR spectrum. Ensure a sufficient relaxation delay is used to obtain accurate integrations.
-
Data Analysis: Identify the signals corresponding to the keto and hydrate forms of this compound. Integrate the respective peaks.
-
Quantification: Calculate the percentage of the hydrate form using the following formula: % Hydrate = [Integration of Hydrate Signal / (Integration of Hydrate Signal + Integration of Keto Signal)] * 100
Visualizations
Caption: Equilibrium between this compound and its hydrate.
Caption: Troubleshooting workflow for issues with this compound reactivity.
References
- 1. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 3. fishersci.com [fishersci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1,3-Difluoroacetone and 1,3-Dichloroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1,3-difluoroacetone and 1,3-dichloroacetone, two halogenated ketones with applications in organic synthesis and bioconjugation. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the appropriate reagent for their specific applications.
Executive Summary
1,3-Dichloroacetone is a significantly more reactive electrophile than this compound in nucleophilic substitution reactions. This difference is primarily attributed to the superior leaving group ability of the chloride ion compared to the fluoride ion. While 1,3-dichloroacetone is well-established as a robust reagent for crosslinking and cyclization, particularly with thiol-containing biomolecules, recent studies demonstrate that this compound can serve as an effective reagent for the synthesis of fluorinated heterocyclic compounds under specific conditions, albeit generally requiring more forcing conditions.
Theoretical Basis for Reactivity
The reactivity of α-haloketones in bimolecular nucleophilic substitution (SN2) reactions is largely governed by two key factors: the electrophilicity of the α-carbon and the stability of the departing halide ion (the leaving group). The adjacent carbonyl group enhances the electrophilicity of the α-carbon through its electron-withdrawing inductive effect, making it susceptible to nucleophilic attack.
The critical determinant in the comparative reactivity of this compound and 1,3-dichloroacetone is the nature of the halogen leaving group. The leaving group ability of halogens follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[1] This trend is inversely related to the basicity of the halide ion; weaker bases are better leaving groups. Fluoride is a stronger base than chloride, and the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond, making fluoride a poorer leaving group.[2] Consequently, nucleophilic substitution reactions proceed at a much slower rate with this compound than with 1,3-dichloroacetone under identical conditions.
Recent computational and experimental studies on α-haloketones have also suggested that conformational effects may influence reactivity. The optimal orbital overlap for an SN2 reaction requires a specific alignment of the C-X bond relative to the carbonyl group. For α-fluoro ketones, this reactive conformation may be less favored, contributing to their reduced reactivity compared to their chloro- and bromo- counterparts.[3]
Quantitative Data Presentation
The following table summarizes quantitative data from representative reactions of this compound and 1,3-dichloroacetone, illustrating their differing reactivity profiles.
| Feature | This compound | 1,3-Dichloroacetone |
| Reaction Type | Heterocyclic Synthesis (Cyclization) | Peptide Dimerization (SN2) |
| Nucleophile | 2-Aminopyridine | Cysteine Thiol |
| Solvent | Isopropanol (IPA) | 50 mM NH₄HCO₃ buffer (pH 8.0) |
| Temperature | 100 °C | 0 °C |
| Reaction Time | 16 hours | 1 hour |
| Reported Yield | 80-84%[4] | 75%[5] |
| Reference | Cosgrove, B., et al. ChemRxiv. (2020).[4] | Nielsen, D. S., et al. ACS Omega. (2020).[5] |
Experimental Protocols
Synthesis of 2-Fluoromethyl-imidazo[1,2-a]pyridine using this compound
This protocol is adapted from Cosgrove, B., et al. and describes the cyclization of 2-aminopyridine with this compound.[4]
Materials:
-
2-Aminopyridine
-
This compound (DFA)
-
Isopropanol (IPA)
-
Reaction vessel suitable for heating
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in isopropanol, add this compound (2 equivalents).
-
Seal the reaction vessel and heat the mixture at 100 °C for 16 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to yield the 2-fluoromethyl-imidazo[1,2-a]pyridine product.
Dimerization of a Cyclic Peptide using 1,3-Dichloroacetone
This protocol for the dimerization of a cysteine-containing cyclic peptide is adapted from Nielsen, D. S., et al.[5]
Materials:
-
Cyclic peptide monomer with a free cysteine residue
-
1,3-Dichloroacetone (DCA)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
50 mM Ammonium Bicarbonate (NH₄HCO₃) buffer (pH 8.0)
-
Dimethylformamide (DMF)
-
Ice bath
Procedure:
-
Dissolve the cyclic peptide monomer in 50 mM NH₄HCO₃ buffer (pH 8.0) to a concentration of 4 mM.
-
Add TCEP (1.1 equivalents) to reduce any existing disulfide bonds and incubate for 15 minutes in an ice bath with gentle shaking.
-
Prepare a 40 mM stock solution of DCA in DMF.
-
Add the first aliquot of the DCA solution (0.275 equivalents) dropwise to the peptide solution.
-
Allow the reaction to proceed for 30 minutes in the ice bath with gentle shaking.
-
Add the second aliquot of the DCA solution (0.275 equivalents) dropwise.
-
Continue the reaction for another 30 minutes in the ice bath.
-
The resulting dimeric peptide can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Caption: General SN2 reaction mechanism.
References
The Strategic Advantage of 1,3-Difluoroacetone in the Synthesis of Monofluoromethylated Heterocycles for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with enhanced pharmaceutical properties is perpetual. The introduction of fluorine-containing motifs is a well-established strategy to improve the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Among these, the monofluoromethyl group is particularly valuable as a bioisostere for methyl, hydroxyl, and amino groups.[2] This guide provides a comprehensive comparison of 1,3-Difluoroacetone (DFA) as a strategic building block for the synthesis of monofluoromethylated heterocycles, particularly imidazopyridines, against alternative synthetic methodologies.
While not a traditional fluorinating agent that donates a fluorine atom, this compound serves as an efficient and operationally simple cyclizing reagent for the construction of these valuable heterocyclic systems.[3] Its primary advantage lies in a straightforward and mild protocol for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles.[3]
Comparative Analysis of Synthetic Methodologies
The synthesis of 2-fluoromethyl-imidazopyridines and related heterocycles can be achieved through various routes. Here, we compare the use of this compound with other common methods for introducing a monofluoromethyl group.
Table 1: Comparison of Synthetic Routes to Monofluoromethylated Imidazopyridines
| Method | Reagent/Building Block | Typical Reaction Conditions | Yield Range (%) | Substrate Scope | Key Advantages | Key Disadvantages |
| Cyclization with DFA | This compound | Isopropanol, 100°C, 16h [3] | 55 - 96 [3] | Broad for substituted 2-aminopyridines [3] | Operational simplicity, mild conditions, high yields, commercially available reagent. [3] | Requires elevated temperature and extended reaction time for optimal yield. [3] |
| Direct Monofluoromethylation | Monofluoromethyl(aryl)sulfonium methylide | Rh₂(esp)₂, CH₂Cl₂[2] | Moderate to Good | Heteroarenes | Direct introduction of CH₂F group.[2] | Multi-step synthesis of the reagent, use of a rhodium catalyst.[2] |
| From Fluorinated Precursors | 2-Fluoroacetic acid | Not specified | Variable | Assembly of N-heterocycles[2] | Utilizes a simple fluorinated starting material.[2] | Can involve multiple synthetic steps to build the heterocycle. |
| Nucleophilic Fluorination | TBAF | Not specified | Variable | Spiro-epoxyoxindoles | Can offer regioselectivity.[2] | Substrate-specific, may require specialized starting materials.[2] |
Experimental Protocols
Synthesis of 2-Fluoromethyl-imidazopyridine using this compound
This protocol is adapted from the work of Scott et al. and demonstrates a novel, operationally simple, and mild procedure for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles.[3]
Materials:
-
Substituted 2-aminopyridine (1.0 equiv)
-
This compound (DFA) (2.0 equiv)[3]
-
Isopropanol (IPA)
Procedure:
-
To a solution of the substituted 2-aminopyridine in isopropanol, add this compound.
-
Heat the reaction mixture at 100°C for 16 hours.[3]
-
Monitor the reaction progress by LCMS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 2-fluoromethyl-imidazopyridine.
The scalability of this transformation has been demonstrated on a gram scale, affording an 80% isolated yield for the parent 2-fluoromethyl-imidazopyridine.[3]
Alternative Method: Synthesis of 2-Trifluoromethyl-benzimidazoles via Palladium Catalysis
This protocol, described by Darehkordi et al., illustrates a method for synthesizing related trifluoromethylated heterocycles, which can be conceptually compared to monofluoromethylation strategies.[4]
Materials:
-
2,2,2-trifluoro-N-arylacetimidoyl chloride (1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)
-
1,2-phenylenediamine derivative (1 mmol)
-
Dry Tetrahydrofuran (THF) (5 ml)
Procedure:
-
Stir a solution of the 2,2,2-trifluoro-N-arylacetimidoyl chloride and bis(triphenylphosphine)palladium(II) dichloride in dry THF for 30 minutes at room temperature.[4]
-
Add the 1,2-phenylenediamine derivative dropwise via a syringe.
-
Reflux the mixture for 15 hours under a nitrogen atmosphere.[4]
-
Filter the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue to obtain the 2-trifluoromethyl-benzimidazole.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of fluoromethylated heterocycles using this compound and a conceptual alternative pathway.
Caption: Workflow for the synthesis of 2-Fluoromethyl-imidazopyridine using this compound.
Caption: Generalized workflow for alternative syntheses of fluoromethylated heterocycles.
Proposed Reaction Mechanism
The cyclization of 2-aminopyridine with this compound is proposed to proceed through one of two potential pathways, although there is currently no experimental evidence favoring one over the other.[3]
Caption: Proposed mechanisms for the cyclization reaction between 2-aminopyridine and this compound.
Applications in Drug Discovery
Imidazopyridines are a privileged scaffold in medicinal chemistry, found in numerous biologically active molecules and approved drugs.[5][6] The introduction of a fluoromethyl group can further enhance their therapeutic potential. For instance, imidazopyridines are known to exhibit a wide range of biological activities, including as hypnotic, anti-ulcer, and antiviral agents.[5][6] The development of efficient synthetic routes to novel fluorinated analogues, such as that provided by the use of this compound, is therefore of significant interest to the pharmaceutical industry. These compounds can serve as key intermediates in the synthesis of potent and selective inhibitors of various biological targets, such as kinases.[7]
Conclusion
This compound presents a significant advantage as a building block for the synthesis of monofluoromethylated imidazopyridines and related heterocycles. Its use in a simple, one-step cyclization reaction provides high yields under relatively mild conditions with a broad substrate scope. Compared to alternative methods that may require the synthesis of complex reagents, the use of metal catalysts, or multiple synthetic steps, the this compound-based approach offers an efficient and scalable route to this important class of compounds. For researchers in drug discovery, this methodology provides a valuable tool for the rapid generation of novel fluorinated molecules with potential therapeutic applications.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Monofluoromethylation of N-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. mdpi.com [mdpi.com]
- 6. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 1,3-Difluoroacetone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the structural confirmation of 1,3-difluoroacetone and its derivatives. By presenting quantitative data, detailed experimental protocols, and a clear workflow, this document aims to assist researchers in selecting the most appropriate analytical techniques for their specific needs.
Introduction
This compound, a fluorinated ketone, and its derivatives are of growing interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. Accurate structural elucidation is paramount for understanding their reactivity, biological activity, and material properties. This guide focuses on the application of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), infrared (IR) spectroscopy, and mass spectrometry (MS) for this purpose. Additionally, it briefly discusses gas-phase electron diffraction as a non-spectroscopic alternative for structural determination.
Spectroscopic Methods for Structural Confirmation
The primary methods for elucidating the structure of this compound derivatives are NMR and IR spectroscopy, and mass spectrometry. Each technique provides unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.
¹H NMR Spectroscopy: Provides information about the number of different types of protons and their neighboring atoms. For this compound, the protons on the fluorinated carbons are expected to show complex splitting patterns due to coupling with the adjacent fluorine atoms.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms. The carbonyl carbon has a characteristic chemical shift, and the carbons bonded to fluorine will exhibit splitting due to one-bond carbon-fluorine coupling.
¹⁹F NMR Spectroscopy: Directly observes the fluorine atoms, providing information about their chemical environment.[1] The chemical shift and coupling constants in ¹⁹F NMR are highly sensitive to the molecular structure.[1][2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch. The presence of fluorine atoms can slightly shift the position of this band compared to non-fluorinated ketones.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The fragmentation of ketones is well-understood and can provide valuable structural clues.
Comparison of Spectroscopic Data
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-C-F | 4.5 - 5.5 | Doublet of Triplets (dt) or Triplet of Doublets (td) | ²JHF ≈ 45-55 Hz, ³JHH ≈ 3-7 Hz |
| ¹³C NMR | Chemical Shift (δ) ppm | Multiplicity (due to ¹JCF) |
| C=O | 195 - 210 | Singlet or Triplet (small ²JCF) |
| C-F | 80 - 95 | Doublet |
| ¹⁹F NMR | Chemical Shift (δ) ppm (relative to CFCl₃) | Multiplicity | Coupling Constant (J) Hz |
| F-C-C=O | -210 to -230 | Triplet | ²JFH ≈ 45-55 Hz |
| IR Spectroscopy | Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch | 1720 - 1740 | |
| C-F Stretch | 1000 - 1200 |
Alternative Method: Gas-Phase Electron Diffraction
For definitive structural elucidation, particularly for small and volatile molecules, gas-phase electron diffraction offers a powerful alternative to spectroscopic methods. This technique directly determines bond lengths, bond angles, and the overall geometry of a molecule in the gas phase. It has been successfully applied to determine the structure of various small organic molecules, including halogenated compounds.[3][4]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of at least 15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 250 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling. A very wide spectral width may be needed depending on the specific derivatives. Use a fluorine-containing reference standard if necessary.
IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the salt plates or KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Use a suitable ionization technique, such as electron ionization (EI) for volatile compounds.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and significant fragment ions.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the spectroscopic analysis of a this compound derivative.
Caption: General workflow for spectroscopic analysis.
This guide provides a foundational framework for the spectroscopic characterization of this compound derivatives. For unambiguous structure determination, a combination of these techniques is essential. In cases of ambiguity or for a definitive determination of the molecular geometry, non-spectroscopic methods like gas-phase electron diffraction should be considered.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H,13C, 19F NMR, and ESI mass spectral characterization of two geminal difluorosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gas phase electron diffraction study of six fluoroethylenes - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Validating the Purity of Synthesized 1,3-Difluoroacetone: A Comparative Guide to GC-MS and HPLC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and manufacturing pipeline. This guide provides a detailed comparison of two common analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for validating the purity of synthesized 1,3-Difluoroacetone. We present a comparative analysis of their performance, supported by experimental data for analogous compounds, and provide detailed experimental protocols.
At a Glance: GC-MS vs. HPLC for this compound Analysis
Given that this compound is a volatile, small ketone, GC-MS is generally the more direct and suitable method for its purity analysis. HPLC analysis is less straightforward and would likely require derivatization for effective detection and quantification with a standard UV detector.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Separation based on polarity and interaction with a stationary phase, using a liquid mobile phase. |
| Suitability for this compound | High. Ideal for volatile compounds. | Moderate to Low. Requires derivatization for UV detection due to the lack of a strong chromophore. |
| Sample Preparation | Simple dilution in a volatile solvent. | More complex, likely requiring a derivatization step to add a UV-active moiety. |
| Limit of Detection (LOD) | Generally low, in the µM to nM range. For acetone, LODs of ~8 µM have been reported.[1] | Dependent on derivatization agent and detector. For derivatized acetone, LODs can be in the µM range. |
| Limit of Quantitation (LOQ) | Typically in the µM range. For acetone, LOQs of ~21 µM have been reported.[1] | Dependent on derivatization agent and detector. For derivatized acetone, LOQs can be in the µM range. |
| Analysis Time | Relatively fast, with run times typically under 30 minutes. | Can be longer due to the derivatization step and chromatographic separation. |
| Identification Confidence | High. Mass spectrometry provides structural information for definitive peak identification. | Lower with UV detection. Relies on retention time matching with a standard. |
| Potential Impurities Detected | Volatile impurities such as residual solvents (e.g., ether, acetone), unreacted starting materials (e.g., 1,3-difluoroisopropanol), and volatile byproducts. | Less volatile impurities, derivatized starting materials, and byproducts. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
This protocol is a general guideline and may require optimization.
1. Sample Preparation:
-
Prepare a stock solution of the synthesized this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Prepare a sample of the synthesized product for analysis by diluting it to fall within the calibration range.
2. GC-MS Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A mid-polarity column such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of small polar compounds.[1]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-200.
3. Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the synthesized sample and calculate the purity as a percentage of the total peak area.
-
Identify impurities by comparing their mass spectra to a library (e.g., NIST).
High-Performance Liquid Chromatography (HPLC) Protocol with UV Detection (Following Derivatization)
This protocol requires a derivatization step to make the non-UV active this compound visible to a UV detector. A common derivatizing agent for ketones is 2,4-dinitrophenylhydrazine (DNPH).
1. Derivatization Procedure:
-
Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a small amount of sulfuric acid.
-
To a known amount of the synthesized this compound and each calibration standard, add an excess of the DNPH reagent.
-
Allow the reaction to proceed at room temperature for approximately 1 hour to form the 2,4-dinitrophenylhydrazone derivative.
-
Quench the reaction with a suitable buffer.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of DNPH derivatives.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 90% B over 10 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 360 nm (the maximum absorbance for DNPH derivatives).
3. Data Analysis:
-
Integrate the peak corresponding to the this compound-DNPH derivative and any impurity derivative peaks.
-
Construct a calibration curve and determine the concentration of the derivative in the sample.
-
Calculate the purity of the original this compound, accounting for the molecular weight change due to derivatization.
Workflow and Method Comparison Diagrams
Caption: Workflow for validating the purity of synthesized this compound.
References
comparative study of 1,3-Difluoroacetone and hexafluoroacetone in organic synthesis
A Comparative Guide to 1,3-Difluoroacetone and Hexafluoroacetone in Organic Synthesis
For researchers and professionals in drug development and organic synthesis, the choice of fluorinated building blocks is critical for accessing novel molecular architectures with desirable physicochemical and biological properties. This guide provides an objective, data-driven comparison of two key fluorinated ketones: this compound (DFA) and Hexafluoroacetone (HFA).
Physicochemical Properties
This compound and hexafluoroacetone exhibit significant differences in their physical states and properties, which dictate their handling and reactivity. HFA's gaseous nature and high reactivity necessitate specialized equipment, whereas DFA can be handled as a conventional liquid reagent.
| Property | This compound | Hexafluoroacetone |
| CAS Number | 453-14-5[1] | 684-16-2[2] |
| Molecular Formula | C₃H₄F₂O[1] | C₃F₆O[2] |
| Molar Mass | 94.06 g/mol [1] | 166.02 g/mol [2] |
| Appearance | Liquid[3] | Colorless gas[2] |
| Boiling Point | 85.7 °C to 102 °C[1][3] | -28 °C[2] |
| Density | ~1.307 g/mL at 25 °C[3] | 1.32 g/mL (liquid)[2] |
| Reactivity with Water | Stable | Reacts vigorously to form a stable hydrate ((CF₃)₂C(OH)₂)[2][4] |
| Electrophilicity | Moderately electrophilic | Highly electrophilic[2] |
Comparative Reactivity in Heterocycle Synthesis
A primary application for both ketones is the synthesis of fluorinated heterocycles. Their differing levels of fluorination drastically influence their reactivity and the types of synthetic routes employed.
This compound (DFA) acts as a robust C3 building block for constructing fused heterocyclic systems. It undergoes condensation reactions with 2-aminoazaheterocycles to form valuable monofluoromethyl-substituted imidazo-fused bicycles.
Hexafluoroacetone (HFA) , due to its extreme electrophilicity, is a powerful reagent for creating gem-bis(trifluoromethyl) motifs. It readily reacts with nucleophiles. In the synthesis of benzimidazoles, the analogous structure is typically accessed via cyclocondensation with trifluoroacetic acid (a derivative of HFA) in what is known as the Phillips cyclocondensation.
The following table compares the performance of DFA in direct cyclization and the typical outcome for the analogous synthesis of a trifluoromethyl-substituted heterocycle.
| Reagent | Substrate | Product | Conditions | Yield |
| This compound | 2-Aminopyridine | 2-(Fluoromethyl)-imidazo[1,2-a]pyridine | Isopropanol, 100 °C, 16 h | 84% |
| This compound | 2-Aminopyrimidine | 2-(Fluoromethyl)-imidazo[1,2-a]pyrimidine | Isopropanol, 100 °C, 16 h | 66% |
| This compound | 2-Aminopyrazine | 2-(Fluoromethyl)-imidazo[1,2-a]pyrazine | Isopropanol, 100 °C, 16 h | 96% |
| Trifluoroacetic Acid * | o-Phenylenediamine | 2-(Trifluoromethyl)-1H-benzimidazole | 4M HCl, Reflux, 4 h | High Yields |
Note: Trifluoroacetic acid is used as a common and direct synthetic equivalent for incorporating the trifluoromethyl group that would result from a hypothetical reaction with HFA in this context.
Experimental Protocols
Protocol 1: Synthesis of 2-(Fluoromethyl)-imidazo[1,2-a]pyridine using this compound
This protocol is a representative example of the cyclization reactions involving DFA.
Materials:
-
2-Aminopyridine
-
This compound (DFA)
-
Isopropanol (IPA)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in isopropanol, add this compound (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by LCMS.
-
Upon completion, allow the mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-(fluoromethyl)-imidazo[1,2-a]pyridine. An 84% yield has been reported for this transformation.
Protocol 2: Synthesis of 2-(Trifluoromethyl)-1H-benzimidazole (Phillips Cyclocondensation)
This protocol describes a standard method for synthesizing the trifluoromethyl-substituted benzimidazole, a product analogous to what might be formed from hexafluoroacetone.
Materials:
-
o-Phenylenediamine
-
Trifluoroacetic acid (TFA)
-
4M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
Procedure:
-
In a round-bottom flask, suspend o-phenylenediamine (1.0 eq) in 4M aqueous HCl.
-
Add trifluoroacetic acid (1.1 eq) to the suspension.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4 hours.
-
Cool the reaction mixture in an ice bath.
-
Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 2-(trifluoromethyl)-1H-benzimidazole. This reaction typically proceeds in high yield.
Visualizing Synthetic Utility
The choice between DFA and HFA is dictated by the desired fluorinated motif. The following diagrams illustrate the general experimental workflow and a decision-making model for selecting the appropriate reagent.
References
Assessing Metabolic Stability: A Comparative Guide for Compounds Synthesized with 1,3-Difluoroacetone and Alternatives
For researchers, scientists, and drug development professionals, the quest for metabolically stable drug candidates is a critical step in the pipeline. The introduction of fluorine into a molecule is a well-established strategy to enhance its pharmacokinetic profile, primarily by blocking or slowing down metabolic degradation. 1,3-Difluoroacetone has emerged as a valuable building block for introducing gem-difluoro groups into organic molecules. This guide provides a comparative analysis of the metabolic stability of compounds synthesized using this compound and other common fluorinating agents, supported by experimental data and detailed protocols.
The enhanced metabolic stability of fluorinated compounds is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, compared to a carbon-hydrogen (C-H) bond. By strategically replacing a hydrogen atom at a metabolically vulnerable site with fluorine, chemists can effectively shield the molecule from oxidative metabolism, leading to a longer half-life and improved bioavailability.[1]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from various studies, comparing the metabolic stability of non-fluorinated compounds with their fluorinated analogs. The key parameters presented are the metabolic half-life (t½) and intrinsic clearance (CLint), which are inversely related to metabolic stability. A longer half-life and lower intrinsic clearance indicate greater metabolic stability.[1] While direct comparative data for compounds synthesized specifically with this compound is limited in publicly available literature, the data presented for other fluorinated compounds illustrates the general principle of enhanced metabolic stability through fluorination.
| Compound Class | Compound/Analog | Description of Fluorination | t½ (min) | CLint (µL/min/mg protein) | Fold Increase in Stability (t½) | Reference |
| Antipsychotic | Risperidone | Non-fluorinated parent | - | - | - | [2] |
| 9-Fluororisperidone | Fluorination at the 9-position | - | - | 16x more stable | [2] | |
| NSAID | Celecoxib | Non-fluorinated parent | - | - | - | [2] |
| 4'-Fluorocelecoxib | Fluorination at the 4'-position | - | - | 4x more stable | [2] | |
| Benzodiazepine | Midazolam | Non-fluorinated parent | - | Same rate in CYP3A4 | - | [2] |
| 1'-Fluoromidazolam | Fluorination at the 1'-position | - | More stable in CYP3A5 | - | [2] | |
| Hypnotic | Ramelteon | Non-fluorinated parent | - | Same rate | - | [2] |
| 2-Fluororamelteon | Fluorination at the 2-position | - | Same rate | No improvement | [2] |
Alternative Fluorinating Agents
While this compound is a useful reagent for introducing the gem-difluoroethyl motif, several other reagents are commonly employed for deoxofluorination of ketones and alcohols to achieve similar structural modifications. The choice of reagent can be influenced by factors such as substrate scope, reaction conditions, and safety profile.
| Fluorinating Agent | Description | Advantages | Disadvantages |
| This compound | A ketone building block for synthesizing compounds with a gem-difluoroethyl group. | Commercially available.[3] | Limited documented examples of its direct use in drug synthesis with accompanying metabolic stability data. |
| DAST (Diethylaminosulfur Trifluoride) | A widely used deoxofluorinating agent for converting alcohols and carbonyls to fluorides. | Effective for a broad range of substrates. | Thermally unstable and can be hazardous.[4][5] |
| Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur Trifluoride) | A more thermally stable alternative to DAST. | Improved safety profile compared to DAST. | Can still be reactive and requires careful handling.[4][5] |
| XtalFluor-E® and XtalFluor-M® | Crystalline aminodifluorosulfinium salts. | Enhanced thermal stability and easier to handle than DAST and Deoxo-Fluor.[4][5][6] Do not generate corrosive HF in anhydrous conditions.[4][5] | May require a promoter for efficient reaction.[4][5] |
| Fluolead™ | A sulfur trifluoride-based reagent. | Crystalline solid, easier to handle than liquid reagents. | Can generate HF. |
| Yarovenko's Reagent | N,N-diethyl-2-chloro-1,1,2-trifluoroethylamine | Alternative to sulfur trifluoride-based reagents. | |
| Ishikawa's Reagent | N,N-diethyl-1,1,2,3,3,3-hexafluoropropylamine | Another amine-based fluorinating agent. |
Experimental Protocols
In Vitro Microsomal Stability Assay
This protocol outlines a standard procedure for determining the metabolic stability of a compound using liver microsomes, a key in vitro model for studying drug metabolism.[1][7]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor solution (e.g., MgCl2)
-
Internal standard (for LC-MS/MS analysis)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture containing phosphate buffer, MgCl2, and liver microsomes in a 96-well plate.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the incubation mixture and the NADPH regenerating system to 37°C.
-
Add the test compound to the incubation mixture and pre-incubate for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile with internal standard).
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) x (incubation volume / microsomal protein amount) .[7]
-
Visualizations
Experimental Workflow for In Vitro Microsomal Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Signaling Pathway of Metabolic Stabilization by Fluorination
Caption: Blocking metabolic oxidation with fluorine.
References
- 1. benchchem.com [benchchem.com]
- 2. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling, - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
cost-benefit analysis of using 1,3-Difluoroacetone in large-scale synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity. 1,3-Difluoroacetone has emerged as a valuable building block for introducing the fluoromethyl group into complex molecules. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale synthesis, offering a comparative perspective against alternative fluorinating agents to aid researchers, scientists, and drug development professionals in making informed decisions.
Executive Summary
This compound presents a potent tool for the synthesis of fluorinated compounds, particularly in the construction of heterocyclic systems vital to medicinal chemistry. Its utility is demonstrated by high-yield reactions under relatively mild conditions. However, a thorough cost-benefit analysis reveals that its adoption in large-scale manufacturing hinges on a complex interplay of raw material cost, synthetic efficiency, and process safety. While laboratory-scale pricing is high, the potential for cost reduction through process optimization and scaled-up production is significant. This guide will delve into the specifics of its synthesis, applications, and a comparative analysis with a widely used alternative, highlighting the key considerations for industrial-scale implementation.
Data Presentation: A Comparative Overview
To provide a clear and concise comparison, the following tables summarize the key quantitative data for this compound and a common alternative, the Ruppert-Prakash reagent (TMSCF3), a nucleophilic trifluoromethylating agent which can be adapted for difluoromethylation.
Table 1: Cost Comparison of this compound and a Representative Alternative
| Feature | This compound | Ruppert-Prakash Reagent (TMSCF3) (for comparison) |
| CAS Number | 453-14-5 | 81290-20-2 |
| Molecular Weight | 94.06 g/mol | 142.22 g/mol |
| Form | Liquid | Liquid |
| Small-Scale Price (USD/g) | ~$129/g (97% purity) | ~$20-30/g |
| Bulk Price (Estimated) | Not publicly available, likely significantly lower | Available from various suppliers in bulk |
| Key Application | Synthesis of fluorinated heterocycles[1] | Nucleophilic trifluoromethylation |
| Safety Profile | Flammable, Toxic | Flammable, Irritant |
Table 2: Performance Comparison in a Representative Synthesis
| Parameter | Synthesis using this compound (Cyclization)[1] | Hypothetical Large-Scale Difluoromethylation |
| Reaction Type | Cyclocondensation | Nucleophilic addition |
| Substrate | 2-Aminoazines/azoles | Carbonyls, imines |
| Reported Yield | Up to 96%[1] | Highly variable (50-90%) |
| Reaction Temperature | 60°C[1] | -78°C to room temperature |
| Reaction Time | 6 hours[1] | 1-24 hours |
| Key Reagents | This compound, Substrate | TMSCF2H (generated in situ), Substrate, Activator (e.g., TBAF) |
| Work-up | Standard extraction and chromatography | Quenching, extraction, and chromatography |
Experimental Protocols
Synthesis of this compound
A common laboratory and potential industrial-scale synthesis of this compound involves the oxidation of 1,3-difluoroisopropanol.
Protocol:
-
Reaction Setup: A stirred reactor is charged with 1,3-difluoroisopropanol and a suitable solvent (e.g., dichloromethane).
-
Oxidizing Agent: An oxidizing agent, such as pyridinium chlorochromate (PCC) or a TEMPO-based catalytic system with a co-oxidant, is added portion-wise to the reaction mixture while maintaining the temperature between 20-30°C.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is filtered to remove solid byproducts. The filtrate is then washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation.
Application in the Synthesis of 2-Fluoromethyl-imidazo[1,2-a]pyridines[2]
This protocol details the synthesis of a fluorinated heterocyclic compound, a common motif in pharmaceutical candidates.
Protocol:
-
Reaction Setup: A solution of the substituted 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., methanol) is prepared in a reaction vessel.
-
Reagent Addition: this compound (1.5 eq) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 6 hours.
-
Reaction Monitoring: The reaction progress is monitored by LC-MS.
-
Work-up: After completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 2-fluoromethyl-imidazo[1,2-a]pyridine.
Mandatory Visualization
Caption: Workflow for the synthesis of 2-Fluoromethyl-imidazo[1,2-a]pyridine.
Caption: Decision matrix for using this compound in large-scale synthesis.
Conclusion
This compound is a promising reagent for the synthesis of complex fluorinated molecules, offering high yields in specific applications such as the formation of heterocyclic compounds.[1] The primary barrier to its widespread adoption in large-scale synthesis is its current high cost at the laboratory scale and the limited availability of public data on bulk pricing and industrial manufacturing processes.
For research and development professionals, the key takeaway is that while this compound can provide an elegant and efficient synthetic route, a thorough economic evaluation is paramount before considering it for a manufacturing campaign. This evaluation should include:
-
Sourcing and Cost: Engaging with chemical suppliers to obtain quotes for bulk quantities is essential to move beyond the prohibitive per-gram pricing.
-
Process Development: The synthesis of this compound itself needs to be optimized for cost-effectiveness at scale.
-
Alternative Assessment: A direct comparison with other difluoromethylating agents in the specific synthetic context is crucial to determine the most economically viable route.
Further research into scalable and cost-effective production methods for this compound will be critical in unlocking its full potential for the pharmaceutical and agrochemical industries.
References
A Comparative Guide to the Synthesis of 2-(Halomethyl)imidazo[1,2-a]pyridines: Validation of a Synthetic Route Utilizing 1,3-Difluoroacetone
For researchers, scientists, and drug development professionals, the efficient synthesis of fluorinated heterocyclic compounds is of paramount importance. This guide provides a comparative analysis of synthetic routes to 2-(halomethyl)imidazo[1,2-a]pyridines, with a focus on validating the use of 1,3-difluoroacetone as a key reagent. We present a side-by-side comparison with its chloro- and bromo- analogues, supported by experimental data and detailed protocols.
The introduction of a fluoromethyl group can significantly enhance the pharmacological properties of a molecule. The synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridine, a valuable scaffold in medicinal chemistry, can be efficiently achieved through the cyclocondensation of a 2-aminopyridine with this compound. This guide evaluates this route against traditional methods employing 1,3-dichloroacetone and 1,3-dibromoacetone.
Performance Comparison
The following table summarizes the key performance indicators for the synthesis of 2-(halomethyl)imidazo[1,2-a]pyridines using different 1,3-dihaloacetones. The data is based on the reaction of 2-aminopyridine as the common starting material.
| Reagent | Product | Yield (%) | Reaction Time (h) | Solvent | Temperature (°C) |
| This compound | 2-(Fluoromethyl)imidazo[1,2-a]pyridine | 85 | 18 | Isopropanol | 100 |
| 1,3-Dichloroacetone | 2-(Chloromethyl)imidazo[1,2-a]pyridine | 40-70[1] | 4 | Ethanol | Reflux |
| 1,3-Dibromoacetone | 2-(Bromomethyl)imidazo[1,2-a]pyridine | Not explicitly reported | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Synthetic Routes Overview
The synthesis of 2-(halomethyl)imidazo[1,2-a]pyridines from 2-aminopyridine and 1,3-dihaloacetones proceeds via a well-established cyclocondensation reaction. The likely mechanism involves the initial formation of a Schiff base intermediate, followed by an intramolecular nucleophilic substitution to form the fused imidazole ring.
Caption: General synthetic route to 2-(halomethyl)imidazo[1,2-a]pyridines.
Experimental Protocols
Synthesis of 2-(Fluoromethyl)imidazo[1,2-a]pyridine using this compound
Materials:
-
2-Aminopyridine
-
This compound (DFA)
-
Isopropanol (IPA)
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in isopropanol, add this compound (1.5 eq).
-
Heat the reaction mixture at 100 °C for 18 hours.
-
Monitor the reaction progress by LCMS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(fluoromethyl)imidazo[1,2-a]pyridine.
Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine using 1,3-Dichloroacetone
Materials:
-
2-Aminopyridine
-
1,3-Dichloroacetone
-
Ethanol
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) and 1,3-dichloroacetone (1.0 eq) in ethanol.
-
Reflux the reaction mixture for 4 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
The product may precipitate from the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.
Synthesis of 2-(Bromomethyl)imidazo[1,2-a]pyridine using 1,3-Dibromoacetone
Experimental Workflow
The general workflow for the synthesis and purification of 2-(halomethyl)imidazo[1,2-a]pyridines is outlined below.
Caption: General experimental workflow for the synthesis of 2-(halomethyl)imidazo[1,2-a]pyridines.
Conclusion
The use of this compound for the synthesis of 2-(fluoromethyl)imidazo[1,2-a]pyridine presents a viable and efficient method, offering good to excellent yields. While the reaction time is longer compared to the synthesis of the chloro-analogue, the high yield makes it an attractive route for accessing this important fluorinated scaffold. The alternative routes using 1,3-dichloroacetone and 1,3-dibromoacetone are also effective, though reported yields for the chloro-analogue are variable and specific yield data for the bromo-analogue is less accessible. The choice of reagent will ultimately depend on the desired product, available resources, and optimization of reaction conditions for specific substrates. This guide provides a foundational comparison to aid researchers in selecting the most suitable synthetic strategy for their drug discovery and development endeavors.
References
A Comparative Guide to the Bioisosteric Properties of Monofluoromethyl Groups Introduced by 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. Among the various fluorinated motifs, the monofluoromethyl (CH₂F) group, accessible through reagents like 1,3-difluoroacetone, presents a unique bioisosteric profile compared to its more heavily fluorinated counterparts, the difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups. This guide provides an objective comparison of these crucial bioisosteres, supported by experimental data and detailed protocols to inform rational drug design.
Introduction to Fluoromethyl Bioisosteres
Bioisosterism, the principle of substituting one chemical group with another that produces a similar biological effect, is a fundamental strategy in lead optimization. The methyl group (CH₃) is a common functionality in bioactive molecules, but it is often susceptible to metabolic oxidation. Progressive fluorination of the methyl group (CH₂F, CHF₂, CF₃) offers a systematic way to alter key drug-like properties, including:
-
Lipophilicity (LogP): Influences solubility, permeability, and plasma protein binding.
-
Acidity/Basicity (pKa): Affects ionization state at physiological pH, impacting receptor interactions and solubility.
-
Metabolic Stability: The high strength of the C-F bond can block metabolic oxidation, increasing a drug's half-life.
-
Conformation and Binding Interactions: The size and electronic nature of fluorinated groups can alter molecular conformation and interactions with biological targets.
This compound has emerged as a valuable and operationally simple reagent for the introduction of the monofluoromethyl group into heterocyclic scaffolds, providing a straightforward entry into this important chemical space.[1][2][3]
Physicochemical Properties: A Comparative Analysis
The degree of fluorination has a profound and gradual impact on the electronic properties and, consequently, the lipophilicity and acidity/basicity of a molecule.
Lipophilicity (LogP)
The introduction of fluorine generally increases lipophilicity. However, the effect is not always linear and is highly dependent on the molecular context. The following table summarizes experimental LogP values for a series of substituted cyclobutane derivatives, illustrating the trend of increasing lipophilicity with increasing fluorination.
| Substituent | LogP (cis-isomer) | LogP (trans-isomer) |
| -CH₃ | 2.15 | 2.22 |
| -CH₂F | 1.98 | 2.13 |
| -CHF₂ | 2.15 | 2.22 |
| -CF₃ | 2.57 | 2.86 |
Data adapted from a study on 3‐fluoroalkyl cyclobutane‐derived building blocks.[4]
Acidity/Basicity (pKa)
The strong electron-withdrawing nature of fluorine significantly impacts the pKa of nearby acidic or basic centers. This effect increases with the number of fluorine atoms. The table below shows the pKa values for a series of cyclobutane carboxylic acids and amine hydrochlorides.
| Substituent | pKa (Carboxylic Acid, cis) | pKa (Carboxylic Acid, trans) | pKa (Amine HCl, cis) | pKa (Amine HCl, trans) |
| -CH₃ | 4.90 | 4.95 | 10.51 | 10.51 |
| -CH₂F | 4.70 | 4.79 | 9.94 | 10.08 |
| -CHF₂ | 4.49 | 4.63 | 9.38 | 9.61 |
| -CF₃ | 4.30 | 4.49 | 8.92 | 9.24 |
Data adapted from a study on 3‐fluoroalkyl cyclobutane‐derived building blocks.[4]
Metabolic Stability
A primary driver for introducing fluorinated groups is to enhance metabolic stability by blocking cytochrome P450 (CYP)-mediated oxidation of C-H bonds. The high bond dissociation energy of the C-F bond makes it significantly more resistant to enzymatic cleavage compared to a C-H bond.[5]
While the trifluoromethyl group is highly effective at blocking metabolism, it can sometimes be metabolically inert to a detrimental extent. The monofluoromethyl and difluoromethyl groups offer a more nuanced approach, potentially improving stability while retaining some capacity for metabolic clearance, which can be advantageous in avoiding drug accumulation.
The following table summarizes the expected outcomes on metabolic stability when a metabolically labile methyl group is replaced by a fluoromethyl group.
| Parameter | Without Fluorination (-CH₃) | With Fluorination (-CH₂F, -CHF₂, -CF₃) | Rationale |
| In Vitro Half-life (t₁/₂) | Shorter | Longer | The strong C-F bond is resistant to enzymatic cleavage, slowing down metabolism.[1] |
| Intrinsic Clearance (CLᵢₙₜ) | Higher | Lower | Reduced rate of metabolism by liver enzymes leads to lower intrinsic clearance.[1] |
| Number of Metabolites | Generally higher | Significantly reduced | Blocking a primary site of metabolism prevents the formation of multiple downstream metabolites.[1] |
Experimental Protocols
Synthesis of Monofluoromethylated Heterocycles using this compound
This protocol describes a general procedure for the synthesis of 2-monofluoromethyl imidazopyridines.
Reaction Scheme:
Caption: General scheme for the synthesis of monofluoromethyl heterocycles.
Procedure:
-
To a solution of the substituted 2-aminopyridine (1.0 mmol) in isopropanol (5 mL) is added this compound (2.0 mmol, 2.0 equiv.).
-
The reaction mixture is heated to 100 °C in a sealed vessel for 16 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 2-monofluoromethyl imidazopyridine.[2]
In Vitro Liver Microsomal Stability Assay
This assay is a standard method to evaluate the metabolic stability of a compound.
Caption: Workflow for an in vitro microsomal stability assay.
Materials:
-
Test compound and positive/negative controls.
-
Pooled liver microsomes (human, rat, or mouse).
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system.
-
Ice-cold acetonitrile or methanol for reaction termination.
-
96-well plates.
-
LC-MS/MS system for analysis.
Procedure:
-
Preparation: Prepare stock solutions of the test compound and controls. Thaw pooled liver microsomes on ice.
-
Incubation: In a 96-well plate, add the liver microsomes to the phosphate buffer to a final protein concentration of 0.5 mg/mL. Add the test compound and pre-incubate at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this plot is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[1][6]
Determination of LogP (Shake-Flask Method)
This is the traditional and most reliable method for determining the partition coefficient.
Caption: Workflow for LogP determination by the shake-flask method.
Procedure:
-
Preparation: Pre-saturate n-octanol with water (or a relevant buffer, e.g., PBS pH 7.4) and vice versa.
-
Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. The two phases are then combined in a separatory funnel and shaken vigorously for a set period to allow for partitioning.
-
Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[2]
Conclusion
The choice between monofluoromethyl, difluoromethyl, and trifluoromethyl groups as bioisosteric replacements for a methyl group is a strategic decision in drug design that requires careful consideration of the desired property modulations.
-
Monofluoromethyl (CH₂F): Introduced effectively by this compound, this group offers a subtle modification, providing a moderate increase in lipophilicity and acidity while potentially blocking metabolic oxidation with minimal steric perturbation.
-
Difluoromethyl (CHF₂): Provides an intermediate profile in terms of its electronic and steric effects. It can also act as a hydrogen bond donor, a property not shared by the CH₃ or CF₃ groups.
-
Trifluoromethyl (CF₃): Offers the most significant impact on physicochemical properties, leading to a substantial increase in lipophilicity and acidity, and providing a robust block to metabolism.
The data presented in this guide highlights the gradual and predictable influence of progressive fluorination. By understanding these trends and utilizing the detailed experimental protocols, researchers can make more informed decisions in the design and optimization of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychoactif.org [psychoactif.org]
- 4. researchgate.net [researchgate.net]
- 5. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
literature review of 1,3-Difluoroacetone applications and limitations
For Researchers, Scientists, and Drug Development Professionals
1,3-Difluoroacetone is a valuable fluorinated building block in organic synthesis, offering a unique combination of reactivity at the carbonyl group and the two α-carbons bearing fluorine atoms. This guide provides a comprehensive overview of its applications and limitations, with a comparative analysis against other relevant fluorinated acetones, supported by available experimental data and detailed protocols.
Physicochemical Properties and Safety Considerations
This compound is a flammable and toxic liquid, necessitating careful handling in a well-ventilated fume hood. It is crucial to consult the Safety Data Sheet (SDS) for detailed safety protocols before use.
| Property | Value | Reference |
| CAS Number | 453-14-5 | --INVALID-LINK-- |
| Molecular Formula | C₃H₄F₂O | PubChem |
| Molecular Weight | 94.06 g/mol | PubChem |
| Boiling Point | Not specified | |
| Density | 1.307 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index | n20/D 1.371 | --INVALID-LINK-- |
Applications in Organic Synthesis
The primary documented application of this compound is in the synthesis of fluorinated heterocyclic compounds, which are of significant interest in medicinal chemistry due to the beneficial effects of fluorine on pharmacokinetic and pharmacodynamic properties.
Synthesis of Mono-Fluoromethyl 6,5-Heteroaromatic Bicycles
A notable application of this compound is its use as a cyclizing reagent for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles. This methodology provides a straightforward route to valuable scaffolds for drug discovery.
Reaction Scheme:
Caption: General scheme for the synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles.
Experimental Protocol: Synthesis of 2-(Fluoromethyl)imidazo[1,2-a]pyridine
This protocol is adapted from a published procedure and provides a detailed methodology for a key application of this compound.
Materials:
-
2-Aminopyridine
-
This compound
-
Isopropanol (IPA)
-
Standard laboratory glassware for reflux and work-up
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in isopropanol, add this compound (2.0 eq).
-
Heat the reaction mixture to 100 °C and stir for 16 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(fluoromethyl)imidazo[1,2-a]pyridine.
Comparative Performance:
| Reagent | Product | Yield | Reference |
| This compound | 2-(Fluoromethyl)imidazo[1,2-a]pyridine | 84% | ChemRxiv |
| 1,3-Dichloroacetone | 2-(Chloromethyl)imidazo[1,2-a]pyridine | Not specified | General literature |
| 1,3-Dibromoacetone | 2-(Bromomethyl)imidazo[1,2-a]pyridine | Not specified | General literature |
The use of this compound offers a direct route to the fluorinated analog, which can be advantageous for introducing fluorine at a late stage of a synthetic sequence.
Potential Applications and Limitations in Other Carbonyl Reactions
While the synthesis of heterocycles is well-documented, the application of this compound in other fundamental carbonyl reactions appears to be limited in the published literature. Based on the known reactivity of fluorinated ketones, we can infer its potential behavior and limitations. The electron-withdrawing nature of the two fluorine atoms is expected to significantly increase the electrophilicity of the carbonyl carbon, while also increasing the acidity of the α-protons.
Aldol Reaction
The increased acidity of the α-protons in this compound would facilitate enolate formation. However, the highly electrophilic carbonyl group could lead to rapid self-condensation or other side reactions. Furthermore, the stability of the resulting β-hydroxy ketone could be compromised, potentially favoring elimination to form an α,β-unsaturated ketone.
Horner-Wadsworth-Emmons (HWE) Reaction
In the HWE reaction, the enhanced electrophilicity of the carbonyl group in this compound would likely favor the initial nucleophilic attack by the phosphonate carbanion. However, the stability of the resulting alkene and the potential for side reactions involving the acidic α-protons would need to be considered.
Wittig Reaction
Similar to the HWE reaction, the Wittig reaction with this compound is expected to be facile due to the electrophilic carbonyl. The nature of the ylide would be critical in determining the outcome and stereoselectivity.
Comparison with Alternative Fluorinated Acetones
The choice of a fluorinated building block is critical in designing a synthetic route. Here, we compare this compound with two common alternatives: 1,1-difluoroacetone and hexafluoroacetone.
| Feature | This compound | 1,1-Difluoroacetone | Hexafluoroacetone |
| Structure | CH₂F-CO-CH₂F | CHF₂-CO-CH₃ | CF₃-CO-CF₃ |
| Symmetry | Symmetric | Asymmetric | Symmetric |
| Reactivity of Carbonyl | Highly electrophilic | Electrophilic | Extremely electrophilic |
| Acidity of α-Protons | Acidic | Acidic (CH₃) | No α-protons |
| Key Applications | Synthesis of monofluoromethyl heterocycles | Introduction of the difluoromethyl group | Synthesis of hexafluoroisopropanol and other highly fluorinated compounds.[1] |
| Limitations | Potential for side reactions due to two acidic α-positions; toxicity.[2] | Asymmetric nature can lead to regioselectivity issues. | Extreme reactivity can be difficult to control; forms stable hydrates. |
Logical Workflow for Selecting a Fluorinated Acetone:
References
Safety Operating Guide
Safe Disposal of 1,3-Difluoroacetone: A Procedural Guide
The proper disposal of 1,3-Difluoroacetone is critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, this compound cannot be discarded through standard waste streams. It is classified as a flammable liquid and is toxic if swallowed, inhaled, or in contact with skin.[1] Adherence to the following procedural guidance is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocols
Before handling this compound, it is imperative to work within a certified chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes, but is not limited to, chemical-resistant gloves, safety goggles, and a face shield.[2] All ignition sources, such as open flames, hot surfaces, and sparks, must be eliminated from the work area.[2] Use only explosion-proof electrical equipment and non-sparking tools when handling this substance.[2]
Operational Disposal Plan: Step-by-Step Guidance
The disposal of this compound waste must be managed as a hazardous chemical waste stream from the point of generation to its final collection by Environmental Health & Safety (EH&S) or a licensed waste management contractor.
Step 1: Waste Collection
-
Designated Waste Container: Collect all this compound waste, including contaminated materials, in a designated, compatible hazardous waste container.[3][4] The container must be in good condition, free from leaks or rust, and have a secure, leak-proof screw-on cap.[4][5]
-
No Mixing of Waste: Do not mix this compound with other waste streams. Keeping waste streams separate is crucial for safe disposal.
-
Original Containers: Whenever possible, leave the chemical in its original container for disposal.
Step 2: Container Labeling
-
Clear Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[4][5]
-
Hazard Communication: Ensure the appropriate hazard pictograms (e.g., flammable, toxic) are visible on the label.
Step 3: Waste Storage
-
Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[3] This area must be at or near the point of waste generation.
-
Secondary Containment: Place the primary waste container within a secondary container, such as a lab tray or dishpan, that is chemically compatible and can hold 110% of the volume of the primary container.[5] This prevents the spread of material in case of a leak.
-
Segregation: Store the container segregated from incompatible materials, such as oxidizing agents.[3]
-
Container Management: Keep the waste container closed at all times except when adding waste.[4][5] Do not fill the container beyond 90% of its capacity to allow for expansion.[6]
Step 4: Arranging for Disposal
-
Scheduled Pickup: Contact your institution's EH&S department to request a hazardous waste collection before time or quantity limits are reached.[5] All hazardous waste must typically be collected within 90 days of the start of accumulation.[5]
Disposal of Empty Containers
Empty containers that once held this compound must also be treated as hazardous waste.
-
Triple-Rinse Procedure: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[4]
-
Collect Rinsate: The solvent rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for disposal.[4][7]
-
Final Disposal: After the triple-rinse procedure and air drying, the container may be disposed of in the regular trash, provided all labels are removed or defaced.[4]
Spill and Emergency Procedures
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. Remove all ignition sources.[2]
-
Containment: Cover drains to prevent environmental release.
-
Absorption: Use an inert, liquid-absorbent material (e.g., Chemizorb®, vermiculite, or sand) to carefully take up the spilled substance.[2]
-
Collection: Collect the absorbent material and any contaminated surfaces into a suitable, sealed container for disposal as hazardous waste.[2]
-
Decontamination: Clean the affected area thoroughly.
Data Summary: this compound
The following table summarizes the key identification and classification data for the proper management of this compound.
| Parameter | Value | Source |
| GHS Hazard Classifications | Flammable Liquid (Category 3)Acute Toxicity, Oral (Category 3)Acute Toxicity, Dermal (Category 3)Acute Toxicity, Inhalation (Category 3)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H226: Flammable liquid and vapour.H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | |
| UN Number | UN 1992 or UN 2929 | [2] |
| Proper Shipping Name | Flammable liquid, toxic, n.o.s. (this compound) | |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. | [2] |
Disposal Workflow Visualization
The following diagram illustrates the essential steps for the proper disposal of this compound waste from the point of generation to final pickup.
Caption: Disposal workflow for this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. ethz.ch [ethz.ch]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Operational Guide for 1,3-Difluoroacetone
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling 1,3-Difluoroacetone. It is designed to be a critical resource for laboratory safety and chemical management, offering procedural guidance to ensure safe operational conduct and proper disposal.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is paramount to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE based on Safety Data Sheets (SDS).
| Protection Type | Specific Equipment | Standards/Notes |
| Eye/Face Protection | Safety glasses with side-shields, chemical safety goggles, or a face shield. | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Flame retardant antistatic protective clothing. Appropriate protective gloves (e.g., chemical-resistant). | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Required when vapours/aerosols are generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Recommended Filter type: ABEK. | A self-contained breathing apparatus (SCBA) should be used in case of fire.[1] |
Safe Handling and Storage
Proper handling and storage procedures are crucial to prevent accidents and exposure.
Handling:
-
Work under a chemical fume hood.
-
Do not inhale the substance or its mixture and avoid generating vapours or aerosols.
-
Keep away from open flames, hot surfaces, and sources of ignition.
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond containers and receiving equipment.[1]
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and face thoroughly after handling.
Storage:
-
Store in a well-ventilated place and keep the container tightly closed.[2]
-
Keep in a cool, dry place.[2]
-
Store locked up.[2]
-
Keep away from heat, sparks, and open flames.[1]
Spill Management Protocol
In the event of a spill, follow these steps to ensure safety and proper cleanup.
Immediate Actions:
-
Evacuate non-essential personnel from the danger area.[1]
-
Ensure adequate ventilation.
-
Remove all sources of ignition.[1]
-
Wear appropriate personal protective equipment as detailed in the PPE section.
Containment and Cleanup:
-
Do not let the product enter drains to avoid the risk of explosion.
-
Cover drains.
-
Contain and absorb the spill with a liquid-absorbent material (e.g., Chemizorb®).
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[1]
-
Clean the affected area thoroughly.
Caption: Workflow for handling a this compound spill.
First Aid Measures
Immediate and appropriate first aid is critical in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Remove the person to fresh air. If breathing has stopped, give artificial respiration. If breathing is difficult, give oxygen. Call a physician immediately.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately. |
| Eye Contact | Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical advice.[1] |
| Ingestion | Do NOT induce vomiting. Give water to drink (at most two glasses). Seek medical advice immediately.[1] |
Disposal Plan
All waste materials must be handled and disposed of in accordance with national and local regulations.
-
Chemical Waste: Dispose of the substance and any contaminated materials in an approved waste disposal plant.[2] Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself. Do not reuse empty containers.
Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
